Bipolaroxin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2R,7S,8R,8aR)-2,7-dihydroxy-8,8a-dimethyl-3-oxo-7,8-dihydro-1H-naphthalen-2-yl]prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-9(7-16)15(19)8-14(3)10(2)12(17)5-4-11(14)6-13(15)18/h4-7,10,12,17,19H,1,8H2,2-3H3/t10-,12-,14+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFQQYIKTDAADV-OBCWZRDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C=CC2=CC(=O)C(CC12C)(C(=C)C=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](C=CC2=CC(=O)[C@@](C[C@]12C)(C(=C)C=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60905663 | |
| Record name | 2-(2,7-Dihydroxy-8,8a-dimethyl-3-oxo-1,2,3,7,8,8a-hexahydronaphthalen-2-yl)prop-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60905663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100665-30-3 | |
| Record name | Bipolaroxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100665303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2,7-Dihydroxy-8,8a-dimethyl-3-oxo-1,2,3,7,8,8a-hexahydronaphthalen-2-yl)prop-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60905663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Bipolaroxin: A Technical Guide to its Discovery, Isolation, and Characterization from Bipolaris cynodontis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bipolaroxin, a highly oxygenated eremophilane sesquiterpene, is a phytotoxin produced by the fungus Bipolaris cynodontis, a natural pathogen of Bermuda grass (Cynodon dactylon).[1][2] Its discovery in 1985 highlighted its potential as a selective herbicidal agent, exhibiting significant phytotoxicity to certain weed species while showing less activity against some major crops. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, presenting detailed experimental protocols, quantitative data, and a proposed mechanism of action based on current scientific understanding.
Discovery and Biological Activity
This compound was first isolated from the culture broth of Bipolaris cynodontis, the causal agent of leaf blight in Bermuda grass.[2] The presence of zonate lesions on infected grass suggested the involvement of a phytotoxic metabolite. Subsequent research led to the isolation and characterization of this compound and its dihydro derivative, dihydrothis compound.[1][2]
Phytotoxic Spectrum
This compound exhibits selective phytotoxicity.[2] At a concentration of 0.38 mM, it produces characteristic necrotic lesions on Bermuda grass and Johnson grass (Sorghum halepense).[2] Notably, some crop species, such as sugarcane, have shown tolerance to higher concentrations of this compound, suggesting a potential for its use as a selective herbicide.[2]
Production and Isolation of this compound
The production of this compound is achieved through the submerged fermentation of Bipolaris cynodontis. The following sections detail the protocols for fungal culture, and the extraction and purification of the toxin.
Fungal Culture
Bipolaris cynodontis is cultured in a liquid medium to promote the production of secondary metabolites, including this compound.
Experimental Protocol:
-
Maintenance of Fungal Strain: Bipolaris cynodontis is maintained on potato dextrose agar (PDA) plates supplemented with 18% (v/v) V-8 juice.
-
Production Medium: For toxin production, the fungus is grown in a modified M-1-D medium. While the exact composition of the "modified" medium was specified in the original discovery, a standard M-1-D medium for fungal growth generally contains a carbon source (e.g., glucose), a nitrogen source (e.g., peptone or yeast extract), and essential mineral salts. The pH of the medium is adjusted to 5.5 with 0.1 M HCl before sterilization.
-
Fermentation Conditions: The culture is incubated in 2-liter Erlenmeyer flasks, each containing 1 liter of the production medium. The flasks are inoculated with mycelia from a culture plate and incubated at 26°C with continuous agitation at 200 rpm.[2]
Extraction and Purification
This compound is extracted from the culture filtrate and purified using a multi-step chromatographic process.
Experimental Protocol:
-
Harvesting: After an appropriate incubation period, the fungal biomass is separated from the culture broth by filtration.
-
Solvent Extraction: The culture filtrate is subjected to liquid-liquid extraction with an organic solvent such as ethyl acetate or chloroform to partition the lipophilic this compound into the organic phase.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Column Chromatography: The crude extract is then subjected to column chromatography over silica gel. Elution is performed with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol). Fractions are collected and monitored by thin-layer chromatography (TLC) for the presence of this compound.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified by preparative reverse-phase HPLC.
-
Crystallization: The purified this compound can be crystallized from ethanol.[2]
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Physicochemical and Spectroscopic Data
The purified this compound has been characterized by various physicochemical and spectroscopic methods.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₈O₆ | [2] |
| Molecular Weight | 294.30 g/mol | [2] |
| Appearance | Crystalline solid | [2] |
| Melting Point | 163-165°C | [2] |
| Optical Rotation | [α]D²⁵ +310° (c 0.24, CHCl₃) | [2] |
| Yield | 1-2 mg/liter of culture broth | [2] |
Analytical Methodology
High-Performance Liquid Chromatography (HPLC) is a key analytical technique for the detection and quantification of this compound.
HPLC Conditions
A reverse-phase HPLC method is suitable for the analysis of this compound.
Experimental Protocol:
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.
-
Mobile Phase:
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the chromophores in this compound (e.g., 254 nm).
-
Injection Volume: 20 µL.
-
Retention Time:
Mechanism of Action and Signaling Pathways
The precise molecular mechanism of action of this compound in its primary target, Bermuda grass, has not been fully elucidated. However, studies on this compound from the related fungus Bipolaris sorokiniana in wheat provide insights into its potential mode of action.
This compound is known to disrupt cell membrane integrity and generate reactive oxygen species (ROS), leading to rapid cell death.[3] It is proposed to interact with heterotrimeric G-proteins, which are key signaling components in plants. This interaction may disrupt downstream signaling cascades, such as the MAPK (Mitogen-Activated Protein Kinase) pathway, ultimately leading to the observed phytotoxic effects.[3]
Proposed Signaling Pathway of this compound Phytotoxicity
References
- 1. This compound, a selective phytotoxin produced by Bipolaris cynodontis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Novel Insights into Understanding the Molecular Dialogues between this compound and the Gα and Gβ Subunits of the Wheat Heterotrimeric G-Protein during Host–Pathogen Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Bipolaroxin: A Selective Phytotoxin in Wheat - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bipolaroxin is a sesquiterpenoid phytotoxin belonging to the eremophilane family, primarily produced by the phytopathogenic fungus Bipolaris sorokiniana (teleomorph: Cochliobolus sativus).[1][2] This fungus is the causal agent of several debilitating diseases in wheat and other cereals, including spot blotch, common root rot, and black point, leading to significant yield losses worldwide.[3][4] this compound plays a crucial role in the pathogenicity of B. sorokiniana, inducing characteristic necrotic and chlorotic lesions on wheat leaves.[3][5] Its selective action and specific molecular targets within the plant make it a subject of intense research for understanding host-pathogen interactions and for potential applications in drug development and herbicide design. This guide provides a comprehensive technical overview of this compound, focusing on its effects on wheat, its mechanism of action, and the experimental protocols used for its study.
Data Presentation: Quantitative Effects of this compound
The phytotoxic effects of this compound have been quantified in various studies, demonstrating its potency and the variability in its production by different fungal isolates.
Table 1: Production of this compound by Different Isolates of Bipolaris sorokiniana
| Fungal Isolate | This compound Production (µg/mL) | Virulence Level | Reference |
| BS-75 | 1.4 | Most Virulent | [1][2] |
| BS-25 | Not specified, but high | Most Virulent | [5] |
| BS-41 | 0.05 | Not specified | [1][2] |
| BS-7 | Not specified, but low | Least Virulent | [5] |
Table 2: Phytotoxic Effects of this compound on Wheat and Other Plants
| Parameter | This compound Concentration | Effect on Wheat | Other Affected Plants | Reference |
| Lesion Formation | >15 ng/mL | Impairs membrane integrity, causes yellow and/or necrotic lesions.[3] | - | [3] |
| 30 ng/mL | Necrotic lesions | Barley, maize, sorghum, Phalaris minor, Avena sativa, Cynodon dactylon[1][2] | [1][2] | |
| Gene Expression (WRKY23 in susceptible wheat line 'Agra Local') | 50 ng/mL | 6.10-fold increase | - | [3] |
| 75 ng/mL | 8.05-fold increase | - | [3] | |
| 100 ng/mL | 10.50-fold increase | - | [3] |
Mechanism of Action and Signaling Pathways
This compound's phytotoxicity stems from its ability to interact with key components of the plant's cellular machinery, leading to a cascade of events culminating in cell death. The primary targets appear to be cell membranes and membrane-bound receptors.[3]
Interaction with Heterotrimeric G-Proteins
Molecular docking and in planta studies have revealed that this compound interacts with the Gα and Gβ subunits of the wheat heterotrimeric G-protein.[3][6] This interaction is a critical early step in the toxin's mechanism of action.
-
Gα Subunit Interaction: this compound binds to a cavity formed by the helical and Ras domains of the Gα subunit. This binding is stabilized by six hydrogen bonds with amino acid residues Glu29, Ser30, Lys32, and Ala177.[3][7] The binding energy for this interaction has been calculated to be -8.19 kcal/mol.[3]
-
Gβ Subunit Interaction: The toxin also interacts with the core beta-strand domain of the Gβ subunit, forming seven hydrogen bonds with residues Lys256, Phe306, and Leu352.[3][7] The binding energy for this interaction is -7.47 kcal/mol.[3]
This binding to G-protein subunits likely disrupts their normal signaling function, triggering downstream defense and stress response pathways.
Induction of Reactive Oxygen Species (ROS) and Downstream Signaling
A key consequence of this compound exposure is the rapid generation of a large amount of reactive oxygen species (ROS) in the cytosol.[3] This oxidative burst leads to cellular damage and programmed cell death. The interaction with G-proteins is thought to be a primary trigger for this ROS production.
The disruption of G-protein signaling and the increase in ROS activate downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and phenylpropanoid pathways.[3]
-
MAPK Pathway: this compound treatment leads to the differential expression of key genes in the MKK/MAPK pathway, such as MKK1, MKK4, MPK3, and MPK4.[3] This pathway is a central signaling module in plant defense responses.
-
Phenylpropanoid Pathway: This pathway is involved in the synthesis of various defense-related compounds. This compound has been shown to influence the expression of genes within this pathway.[3]
Experimental Protocols
Extraction and Purification of this compound
This protocol is based on methodologies described for isolating phytotoxins from fungal cultures.[3]
Workflow Diagram:
Methodology:
-
Fungal Culture: Inoculate a highly virulent strain of Bipolaris sorokiniana (e.g., BS-75) into a liquid medium such as Fries modified medium supplemented with yeast extract, sucrose, and glucose. Incubate at approximately 25°C for three weeks in the dark.[3]
-
Filtration: Separate the fungal mycelium from the culture filtrate by passing it through filter paper (e.g., Whatman No. 1).
-
Liquid-Liquid Extraction: Extract the cell-free culture filtrate multiple times with an equal volume of a non-polar organic solvent like ethyl acetate. Pool the organic phases.
-
Concentration: Concentrate the pooled organic phase under reduced pressure using a rotary evaporator at a temperature around 40°C to obtain the crude toxin extract.
-
Preparative Thin-Layer Chromatography (TLC): Apply the crude extract to preparative TLC plates. Develop the plates using a suitable solvent system (e.g., chloroform:methanol). Scrape the band corresponding to this compound (identified by a standard or by bioassay of different bands) and elute the compound from the silica gel with a polar solvent.
-
High-Performance Liquid Chromatography (HPLC): For final purification and quantification, subject the partially purified toxin to HPLC using a C18 column.[3] A gradient elution with solvents like acetonitrile and water is typically used.[3] Monitor the elution profile with a UV detector.
-
Structural Characterization: Confirm the identity and structure of the purified this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]
Phytotoxicity Bioassay (Leaf Infiltration)
This bioassay is used to assess the toxicity of this compound on plant tissues.[1][2]
Methodology:
-
Plant Material: Grow wheat seedlings (and other test plants) under controlled greenhouse conditions (e.g., 22-26°C, 75-78% relative humidity, 14/11 h light/dark photoperiod) for approximately 15 days.[3]
-
Toxin Preparation: Prepare a series of dilutions of purified this compound in a suitable buffer or sterile distilled water (e.g., 25, 50, 75, 100 ng/mL).[3]
-
Infiltration: Using a needleless syringe, gently infiltrate a small volume (e.g., 100 µL) of the toxin solution into the abaxial (lower) side of a fully expanded leaf.[3] Infiltrate a control solution (buffer or water) into a different area of the same leaf or on a separate control plant.
-
Incubation and Observation: Maintain the plants under the same controlled conditions. Observe the infiltrated areas daily for the development of symptoms such as chlorosis, necrosis, or water-soaking. The severity of the symptoms can be scored visually or quantified by measuring the lesion area.
Implications for Drug and Herbicide Development
The high selectivity of this compound and its specific interaction with wheat G-proteins present opportunities for rational drug and herbicide design.
-
Target-Based Fungicide Development: Understanding the binding site of this compound on the wheat G-protein could enable the design of small molecule inhibitors that mimic this interaction, potentially disrupting fungal pathogenesis. A compound that specifically targets the G-protein interaction could be a novel fungicide.
-
Selective Herbicide Design: While this compound is toxic to wheat, its eremophilane scaffold could be chemically modified to alter its host range. Structure-activity relationship (SAR) studies on this compound analogues could lead to the development of novel, selective herbicides that target specific weeds while being safe for crops. The core structure of this compound could serve as a lead compound for the synthesis of new herbicidal molecules.
Conclusion
This compound is a potent and selective phytotoxin that plays a significant role in the virulence of Bipolaris sorokiniana on wheat. Its mechanism of action, involving the disruption of G-protein signaling and the induction of oxidative stress, provides valuable insights into the molecular basis of plant-pathogen interactions. The detailed experimental protocols for its study, as outlined in this guide, are essential for researchers aiming to further elucidate its function and explore its potential in agricultural and pharmaceutical applications. A deeper understanding of this compound's structure-activity relationships will be critical for leveraging its properties in the development of novel fungicides and herbicides.
References
- 1. researchgate.net [researchgate.net]
- 2. Purification and characterization of a novel toxin from Bipolaris sorokiniana, causing spot blotch of wheat and analysis of variability in the pathogen - Repository of the Academy's Library [real.mtak.hu]
- 3. Novel Insights into Understanding the Molecular Dialogues between this compound and the Gα and Gβ Subunits of the Wheat Heterotrimeric G-Protein during Host–Pathogen Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. Toxin production by Bipolaris sorokiniana and its role in determining resistance in wheat genotypes | Indian Phytopathology [epubs.icar.org.in]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
Chemical structure and properties of Bipolaroxin
An In-Depth Technical Guide to the Chemical Structure and Properties of Bipolaroxin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the phytotoxin this compound, detailing its chemical structure, physicochemical and biological properties, and mechanism of action. It includes detailed experimental protocols and summarizes key quantitative data to support research and development efforts.
Chemical Structure and Identity
This compound is a highly oxygenated sesquiterpenoid belonging to the eremophilane family.[1] It is a secondary metabolite primarily produced by the fungal plant pathogens Bipolaris cynodontis and Bipolaris sorokiniana.[1][2] The structure of this compound has been elucidated through a combination of chemical, spectral (NMR, MS), and X-ray diffraction studies.[1]
Chemical Formula: C₁₉H₂₄O₅ Molecular Weight: 332.39 g/mol IUPAC Name: (1aR,4S,6aS,7S,7aR,7bS)-1a,2,4,5,6,6a,7,7a-octahydro-1,1,4,7-tetramethyl-1H-7,5-(epoxymethano)cyclopropa[a]naphthalene-3,8,9-trione
Physicochemical and Spectroscopic Data
Physicochemical Properties
A collection of calculated physicochemical properties for this compound is presented in Table 1.
| Property | Value | Source |
| Boiling Point | 498.1 ± 45.0 °C (at 760 mmHg) | [3] |
| Flash Point | 269.1 ± 25.2 °C | [3] |
| LogP | -0.26 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 2 | [3] |
| Complexity | 569 | [3] |
Table 1: Calculated Physicochemical Properties of this compound.
Spectroscopic Data
The initial structural elucidation of this compound relied on Magnetic Resonance Spectroscopy and Mass Spectrometry.[1] UPLC-Q-TOF-MS/MS analysis has been effectively used to study related seco-sativene sesquiterpenoids from Bipolaris sorokiniana, indicating this is a powerful method for analyzing this class of compounds.[4] The primary fragmentation patterns observed for similar molecules include Retro Diels-Alder reactions, neutral loss, and McLafferty rearrangements.[4][5]
(Note: Specific ¹H-NMR, ¹³C-NMR, and detailed mass fragmentation data for this compound from the original 1985 study are not available in the accessed literature. Researchers should refer to the original publication, Sugawara et al., 1985, for these details.)
Biological Properties and Activity
This compound is a selective phytotoxin, causing damage to some plant species but not all.[1] In susceptible plants like wheat, it induces yellow and/or necrotic lesions on the leaves.[2]
Mechanism of Action
This compound's primary mode of action involves the disruption of cellular integrity and signaling pathways in host plants.
-
Membrane Damage: At concentrations greater than 15 ng/mL, this compound impairs cell membrane integrity.[2]
-
Oxidative Stress: It is known to generate a large amount of reactive oxygen species (ROS) within the cytosol, which contributes to rapid cell death.[2]
-
G-Protein Interaction: Molecular docking and in-planta studies have shown that this compound interacts with the Gα and Gβ subunits of the wheat heterotrimeric G-protein.[2] This interaction is a key step in its toxic mechanism.
-
Signaling Pathway Modulation: The binding of this compound to G-proteins subsequently impacts downstream signaling cascades, including the phenylpropanoid and Mitogen-Activated Protein Kinase (MAPK) pathways.[6]
Quantitative Biological Data
The following table summarizes the available quantitative data on this compound's biological activity.
| Parameter | Value | Target/System | Source |
| Effective Concentration | >15 ng/mL | Impairment of membrane integrity in wheat cells | [2] |
| Binding Energy (Calculated) | -8.19 kcal/mol | Gα subunit of wheat G-protein | [2] |
| Binding Energy (Calculated) | -7.47 kcal/mol | Gβ subunit of wheat G-protein | [2] |
| In-planta Assay Concentration | 25 - 100 ng/mL | Induction of leaf blightening in wheat seedlings | [1] |
Table 2: Quantitative Biological Activity of this compound.
Experimental Protocols
This section provides detailed methodologies for the production, purification, and bio-assessment of this compound.
Fungal Culture and Toxin Production
This protocol is adapted from methods used for toxin extraction from Bipolaris sorokiniana.[1]
-
Inoculum Preparation: Raise a monoconidial culture of the fungus on a suitable solid medium (e.g., Potato Dextrose Agar) for 7 days. Prepare an inoculum from these plates using sterile distilled water.
-
Liquid Culture: Inoculate each fungal strain into a 500 mL Erlenmeyer flask containing 340 mL of Fries modified liquid medium. The medium should be supplemented with 0.1% yeast extract, sucrose, and glucose.
-
Incubation: Incubate the liquid cultures at 25 ± 1 °C for three weeks in stationary, dark conditions.
-
Harvesting: After incubation, separate the mycelia from the culture filtrate by passing it through cheesecloth or a similar filter. The filtrate contains the secreted toxins, including this compound.
Purification of this compound
The original purification protocol involved chromatographic separation.[1] While specific modern HPLC protocols are not detailed in the literature, a general workflow based on standard natural product isolation can be proposed.
-
Filtrate Extraction: Extract the culture filtrate multiple times with an organic solvent such as ethyl acetate. Pool the organic layers and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Column Chromatography: Subject the crude extract to column chromatography. A silica gel column is typically used for initial fractionation.
-
Solvent Gradient: Elute the column with a gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate, followed by a methanol gradient.
-
Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or UPLC-MS to identify those containing this compound.[4][5]
-
Further Purification: Pool the this compound-rich fractions and perform further purification using preparative HPLC, typically on a C18 reversed-phase column with a methanol-water or acetonitrile-water gradient, to achieve high purity.
Phytotoxicity Bioassay (Leaf Infiltration)
This method assesses the toxic effects of purified this compound on wheat leaves.[1]
-
Plant Material: Use 15-day-old seedlings of a susceptible wheat genotype.
-
Toxin Preparation: Prepare solutions of purified this compound in a suitable solvent (e.g., water with a small percentage of DMSO) at various concentrations (e.g., 25, 50, 75, 100 ng/mL).
-
Infiltration: Using a needleless syringe, gently infiltrate 100 µL of the this compound solution into the lamina of a primary leaf. Use a solvent-only solution as a negative control.
-
Observation: Maintain the plants under controlled glasshouse conditions (e.g., 22–26 °C, 14/11 h light/dark cycle).[1]
-
Data Collection: Observe the inoculated plants regularly for up to 30 days. Record the development and length of any necrotic lesions that appear at the site of infiltration.[1]
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for this compound studies and its proposed signaling pathway in wheat.
References
- 1. This compound, a selective phytotoxin produced by Bipolaris cynodontis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological activities and mass fragmentation pathways of meroterpenoid cochlioquinones from plant pathogenic fungus Bipolaris sorokiniana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a selective phytotoxin produced by Bipolaris cynodontis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Synthesis of a Fungal Toxin: A Technical Guide to the Bipolaroxin Biosynthesis Pathway in Bipolaris sorokiniana
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bipolaroxin, a sesquiterpenoid phytotoxin produced by the fungus Bipolaris sorokiniana, is a key player in the pathogenesis of spot blotch disease in wheat and other cereals. Understanding its biosynthesis is critical for developing novel disease management strategies and for the potential discovery of new bioactive compounds. This technical guide provides a comprehensive overview of the current, albeit incomplete, understanding of the this compound biosynthesis pathway. Due to the limited direct research on this specific pathway, this guide presents a hypothetical pathway based on the known biosynthesis of structurally similar eremophilane sesquiterpenoids in other fungi, combined with genomic and transcriptomic data from B. sorokiniana. This guide also furnishes detailed experimental protocols that can be employed to elucidate and confirm the proposed biosynthetic steps, offering a roadmap for future research in this area.
Introduction: Bipolaris sorokiniana and the Significance of this compound
Bipolaris sorokiniana is a pathogenic fungus with a global distribution, responsible for significant yield losses in cereal crops through diseases such as spot blotch, common root rot, and black point. The fungus produces a variety of secondary metabolites, including the phytotoxin this compound, which contributes to its virulence. This compound is a member of the eremophilane class of sesquiterpenoids and is known to induce necrotic lesions on host plant leaves, a characteristic symptom of spot blotch disease. The study of its biosynthesis is not only crucial for understanding the molecular basis of the plant-pathogen interaction but also holds potential for the development of targeted fungicides that could inhibit toxin production. Furthermore, the enzymatic machinery involved in its synthesis could be a source of novel biocatalysts for applications in synthetic biology and drug development.
A Proposed this compound Biosynthesis Pathway
While the complete this compound biosynthetic gene cluster and the specific enzymes involved have not yet been experimentally elucidated, a hypothetical pathway can be proposed based on the biosynthesis of other fungal eremophilane sesquiterpenoids, such as eremofortin C and sporogen-AO1.[1] The genome of B. sorokiniana is known to contain putative sesquiterpene synthase genes, which are likely candidates for the initial steps of this compound synthesis.[2] Transcriptome analyses have shown that genes involved in secondary metabolism, including terpene cyclases, are upregulated during the interaction of B. sorokiniana with its host plants, further suggesting their role in the production of virulence factors like this compound.[3][4]
The proposed pathway begins with the universal precursor for sesquiterpenoids, Farnesyl pyrophosphate (FPP), and proceeds through a series of enzymatic reactions catalyzed by a terpene synthase and cytochrome P450 monooxygenases.
Step 1: Cyclization of Farnesyl Pyrophosphate (FPP)
The initial and committing step in the biosynthesis of the eremophilane scaffold is the cyclization of the linear precursor, FPP. This reaction is catalyzed by a specialized sesquiterpene synthase , likely an aristolochene synthase, which is known to be involved in the formation of the characteristic bicyclic core of eremophilanes.[1] The genome of B. sorokiniana contains at least four putative sesquiterpene synthase genes that could potentially catalyze this reaction.[2]
Step 2: Oxidative Modifications by Cytochrome P450 Monooxygenases
Following the formation of the initial bicyclic intermediate, a series of oxidative modifications are required to produce the final this compound structure. These reactions, which may include hydroxylations and other functional group introductions, are typically catalyzed by cytochrome P450 monooxygenases (CYPs) . Fungal genomes, including that of B. sorokiniana, are rich in CYP-encoding genes, many of which are known to be involved in the diversification of secondary metabolites. The specific CYPs responsible for the tailoring of the this compound scaffold are yet to be identified.
Below is a DOT language script for a diagram illustrating this proposed pathway.
Caption: Proposed this compound biosynthesis pathway in Bipolaris sorokiniana.
Quantitative Data on this compound Production
While quantitative data on the kinetics of the biosynthetic enzymes is not available, some studies have quantified the production of this compound by different strains of B. sorokiniana under various culture conditions. This information is valuable for optimizing toxin production for research purposes and for understanding the regulation of its biosynthesis.
| Strain of B. sorokiniana | Culture Medium | This compound Yield (µg/mL) | Reference |
| Strain A | Minimal Medium + Sucrose | 15.2 ± 1.3 | [5] |
| Strain A | Minimal Medium + Yeast Extract | 22.5 ± 2.1 | [5] |
| Strain A | Minimal Medium + Glucose | 18.7 ± 1.9 | [5] |
| Strain B | Minimal Medium + Sucrose | 12.8 ± 1.1 | [5] |
| Strain B | Minimal Medium + Yeast Extract | 19.4 ± 1.7 | [5] |
| Strain B | Minimal Medium + Glucose | 16.3 ± 1.5 | [5] |
Note: The strain names "A" and "B" are used here for illustrative purposes and do not correspond to specific strains in the cited literature. Please refer to the original publication for precise strain designations.
Experimental Protocols for Pathway Elucidation
To move from a hypothetical to a confirmed biosynthetic pathway for this compound, a series of experimental approaches are necessary. The following protocols provide a framework for the key experiments required.
Identification of the this compound Biosynthetic Gene Cluster
Objective: To identify the cluster of genes responsible for this compound biosynthesis in the B. sorokiniana genome.
Methodology: Bioinformatic Prediction and Comparative Genomics
-
Genome Sequencing: If not already available, sequence the genome of a this compound-producing strain of B. sorokiniana using a combination of long-read and short-read sequencing technologies to obtain a high-quality genome assembly.
-
Gene Cluster Prediction: Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to predict secondary metabolite biosynthetic gene clusters within the genome. Focus on clusters predicted to produce terpenes.
-
Homology-based Search: Perform BLASTp searches against the predicted proteome of B. sorokiniana using known and characterized sesquiterpene synthases (especially aristolochene synthases) and fungal cytochrome P450s from other eremophilane-producing fungi as queries.
-
Comparative Genomics: Compare the genomes of this compound-producing and non-producing strains of B. sorokiniana or closely related species. The this compound gene cluster should be present in the former and absent or significantly divergent in the latter.
Functional Characterization of Candidate Genes via Gene Knockout
Objective: To confirm the involvement of candidate genes (e.g., putative sesquiterpene synthase and cytochrome P450s) in this compound biosynthesis.
Methodology: CRISPR/Cas9-Mediated Gene Knockout
-
gRNA Design: Design single guide RNAs (sgRNAs) targeting the coding sequences of the candidate genes.
-
Protoplast Preparation: Prepare protoplasts from a this compound-producing strain of B. sorokiniana.
-
Transformation: Co-transform the protoplasts with a Cas9 expression vector and the in vitro synthesized sgRNAs. Include a selectable marker (e.g., hygromycin resistance) for selection of transformants.
-
Mutant Screening: Screen the resulting transformants by PCR and sequencing to confirm the targeted gene knockout.
-
Metabolite Analysis: Cultivate the wild-type and knockout mutant strains under this compound-producing conditions. Extract the secondary metabolites and analyze by HPLC-MS. A knockout of a gene involved in the pathway will result in the loss of this compound production and potentially the accumulation of an intermediate.
Heterologous Expression and in Vitro Characterization of Enzymes
Objective: To confirm the specific function of the enzymes in the this compound pathway.
Methodology: Heterologous Expression in a Host Organism
-
Gene Cloning: Clone the full-length cDNA of the candidate sesquiterpene synthase and cytochrome P450 genes into an appropriate expression vector for a heterologous host, such as Saccharomyces cerevisiae or Aspergillus oryzae.
-
Host Transformation: Transform the expression constructs into the chosen host organism.
-
Enzyme Expression and Purification: Induce the expression of the recombinant proteins and purify them using affinity chromatography.
-
In Vitro Enzyme Assays:
-
Sesquiterpene Synthase: Incubate the purified enzyme with FPP and analyze the reaction products by GC-MS to identify the cyclic intermediate.
-
Cytochrome P450s: Incubate the purified CYPs with the intermediate produced by the sesquiterpene synthase in the presence of a suitable redox partner (e.g., cytochrome P450 reductase) and NADPH. Analyze the products by LC-MS to identify the modified intermediates and the final this compound product.
-
Elucidation of the Biosynthetic Pathway using Stable Isotope Labeling
Objective: To trace the incorporation of precursors into the this compound molecule and identify intermediates.
Methodology: Feeding Studies with Labeled Precursors
-
Culture Conditions: Grow a this compound-producing strain of B. sorokiniana in a defined medium.
-
Precursor Feeding: Supplement the culture with a stable isotope-labeled precursor, such as [1-¹³C]-acetate or [U-¹³C₆]-glucose.
-
Metabolite Extraction and Analysis: After a suitable incubation period, extract the secondary metabolites and analyze them by high-resolution LC-MS and NMR spectroscopy.
-
Data Analysis: Analyze the mass spectra and NMR data to determine the pattern of isotope incorporation into this compound and any potential intermediates. This will provide insights into the carbon backbone assembly and the sequence of enzymatic reactions.
Below is a DOT language script for a diagram illustrating the experimental workflow for pathway elucidation.
Caption: Experimental workflow for the elucidation of the this compound biosynthesis pathway.
Conclusion and Future Perspectives
The biosynthesis of this compound in Bipolaris sorokiniana represents a significant area of research with implications for agriculture and biotechnology. While the complete pathway remains to be definitively elucidated, the combination of genomic data, comparative analysis with known pathways, and the availability of powerful molecular biology tools provides a clear path forward. The experimental protocols detailed in this guide offer a robust framework for researchers to systematically unravel the genetic and enzymatic basis of this compound production. Successful elucidation of this pathway will not only provide a deeper understanding of the virulence mechanisms of B. sorokiniana but may also pave the way for the development of novel, targeted antifungal agents and the discovery of new biocatalysts for synthetic applications. The future of this research lies in the meticulous application of these techniques to transform the proposed pathway into a well-characterized and experimentally validated biological process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - Bipolenins K–N: New sesquiterpenoids from the fungal plant pathogen Bipolaris sorokiniana [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Transcriptome analysis of Bipolaris sorokiniana - Hordeum vulgare provides insights into mechanisms of host-pathogen interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Mechanism of Action of Bipolaroxin on Plant Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bipolaroxin, a host-selective phytotoxin produced by the fungus Bipolaris sorokiniana, poses a significant threat to wheat and other cereal crops. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's toxicity to plant cells. The toxin primarily targets the cell membrane and membrane-bound receptors, initiating a cascade of events that culminate in programmed cell death. A key interaction involves the binding of this compound to the Gα and Gβ subunits of the plant's heterotrimeric G-protein. This interaction disrupts normal cellular signaling, activating downstream pathways including the Mitogen-Activated Protein Kinase (MAPK) and phenylpropanoid pathways. A significant consequence of this disruption is the massive generation of Reactive Oxygen Species (ROS), leading to oxidative stress, loss of membrane integrity, and ultimately, cell death. This guide summarizes the current understanding of these processes, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows.
Introduction
This compound is a sesquiterpenoid mycotoxin that acts as a virulence factor for the pathogenic fungus Bipolaris sorokiniana, the causal agent of spot blotch disease in wheat and other cereals.[1][2] Its host-selective nature makes it a subject of significant interest for understanding plant-pathogen interactions and for the development of resistant crop varieties. The primary mode of action of this compound involves the disruption of fundamental cellular processes, leading to rapid tissue necrosis. This guide will dissect the intricate molecular dialogues between this compound and the plant cell.
Core Mechanism of Action
The phytotoxic effects of this compound are initiated at the cell surface and propagate through a complex signaling network, leading to systemic cellular collapse.
Initial Target: Cell Membrane and G-Proteins
The initial point of contact for this compound is the plant cell membrane and its associated receptors.[3] A critical interaction has been identified between this compound and the Gα and Gβ subunits of the heterotrimeric G-protein complex.[2][3] This interaction is a pivotal event that triggers the downstream signaling cascades responsible for the toxin's effects. Molecular docking studies have revealed specific binding sites for this compound on these G-protein subunits, suggesting a direct modulation of their activity.[3]
Induction of Oxidative Stress
A hallmark of this compound toxicity is the rapid and substantial generation of Reactive Oxygen Species (ROS) within the plant cell.[3] This oxidative burst is a direct consequence of the disruption of cellular signaling pathways. The accumulation of ROS, such as superoxide radicals and hydrogen peroxide, overwhelms the plant's antioxidant defense mechanisms, leading to widespread oxidative damage to lipids, proteins, and nucleic acids.
Activation of Downstream Signaling Pathways
The interaction of this compound with G-proteins leads to the modulation of at least two major downstream signaling pathways:
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascade is a crucial signaling pathway involved in plant defense responses. Evidence suggests that this compound manipulates this pathway, although the precise mechanisms of activation and the specific MAPK components involved are still under investigation.[3] This aberrant signaling contributes to the overall stress response and progression towards cell death.
-
Phenylpropanoid Pathway: This pathway is responsible for the synthesis of a wide range of secondary metabolites, including lignin and phytoalexins, which are important for plant defense. This compound has been shown to alter the expression of key genes within the phenylpropanoid pathway, likely as part of the plant's defense response, but this response is ultimately insufficient to overcome the toxin's effects.[3]
Programmed Cell Death (PCD)
The culmination of this compound-induced cellular dysfunction is the initiation of Programmed Cell Death (PCD).[3] This is a genetically controlled process of cellular suicide that is a common feature of plant defense responses to pathogens. In the case of this compound, the massive ROS production and disruption of essential signaling pathways trigger the PCD cascade, leading to the characteristic necrotic lesions observed on infected plant tissues.
Quantitative Data
While detailed quantitative data on the effects of this compound is still emerging, some key findings have been reported.
Table 1: Concentration-Dependent Effects of this compound on Wheat Cells
| Concentration | Effect | Reference |
| >15 ng/mL | Impairs membrane integrity, induces ROS generation, and leads to rapid cell death. | [3] |
Table 2: Effect of this compound on Gene Expression in Wheat (Susceptible vs. Resistant Lines)
| Gene Category | This compound Concentration | Effect on Susceptible Line (Agra Local) | Effect on Resistant Lines (Chinese Spring, Chirya3) | Reference |
| Phenylpropanoid Pathway Genes | 50 ng, 75 ng, 100 ng | Significantly lower expression | Higher expression compared to susceptible line | [3] |
| MAPK Pathway Genes | 50 ng, 75 ng, 100 ng | Significantly lower expression | Higher expression compared to susceptible line | [3] |
| Gα and Gβ Subunit Genes | 50 ng, 75 ng, 100 ng | Significantly lower expression | Higher expression compared to susceptible line | [3] |
Signaling Pathways and Experimental Workflows
This compound-Induced Signaling Pathway
Caption: this compound-induced signaling cascade in plant cells.
Experimental Workflow for Investigating this compound's Effects
Caption: Workflow for studying this compound's mechanism.
Detailed Experimental Protocols
Protocol for Measuring ROS Production (DAB Staining)
-
Plant Material and Treatment: Grow wheat seedlings under controlled conditions. Treat leaves with varying concentrations of this compound (e.g., 0, 50, 75, 100 ng/mL) for different time points (e.g., 0, 6, 12, 24 hours).
-
DAB Staining Solution: Prepare a 1 mg/mL solution of 3,3'-Diaminobenzidine (DAB) in water, pH 3.8.
-
Infiltration: Excise treated leaves and infiltrate them with the DAB solution under vacuum for 10 minutes.
-
Incubation: Incubate the infiltrated leaves in the dark at room temperature for 8-12 hours.
-
Destaining: Destain the leaves by boiling in ethanol (95%) for 10-15 minutes to remove chlorophyll.
-
Visualization: Observe the brown precipitate, indicating H₂O₂ accumulation, under a light microscope.
-
Quantification: Quantify the stained area using image analysis software (e.g., ImageJ).
Protocol for Membrane Integrity Assay (Electrolyte Leakage)
-
Sample Preparation: Collect leaf discs of a uniform size from control and this compound-treated plants.
-
Washing: Rinse the leaf discs with deionized water to remove surface electrolytes.
-
Incubation: Place the leaf discs in tubes containing a known volume of deionized water and incubate at room temperature with gentle shaking.
-
Conductivity Measurement (C1): After a specific time interval (e.g., 3 hours), measure the electrical conductivity of the solution using a conductivity meter.
-
Total Ion Leakage (C2): Autoclave the samples to induce complete cell lysis and release all electrolytes. After cooling to room temperature, measure the final conductivity.
-
Calculation: Calculate the percentage of electrolyte leakage as (C1/C2) x 100.
Protocol for Gene Expression Analysis (qPCR)
-
RNA Extraction: Isolate total RNA from control and this compound-treated plant tissues using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
Primer Design: Design specific primers for the target genes in the MAPK and phenylpropanoid pathways, as well as for a reference gene (e.g., actin).
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, the synthesized cDNA, and the designed primers.
-
Data Analysis: Analyze the qPCR data using the 2-ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene.
Protocol for In Vitro G-Protein Binding Assay
-
Protein Expression and Purification: Express and purify recombinant Gα and Gβγ subunits from E. coli or another suitable expression system.
-
This compound Labeling (Optional): If a labeled version of this compound is available (e.g., fluorescently tagged), it can be used for direct binding studies.
-
Binding Reaction: Incubate the purified G-protein subunits with varying concentrations of this compound in a suitable binding buffer.
-
Detection Method: Use a suitable method to detect binding, such as:
-
Surface Plasmon Resonance (SPR): Immobilize one of the proteins on a sensor chip and flow the other components over it to measure binding kinetics.
-
Co-immunoprecipitation: If antibodies against the G-protein subunits are available, use them to pull down the complex and detect the presence of this compound (if labeled) or changes in G-protein conformation.
-
Fluorescence Resonance Energy Transfer (FRET): If both the G-protein and this compound can be fluorescently labeled with a FRET pair, binding can be detected by measuring the energy transfer.
-
Conclusion
This compound exerts its phytotoxic effects through a multi-pronged attack on the plant cell. By targeting the heterotrimeric G-protein, it hijacks a central signaling hub, leading to a cascade of detrimental events including a massive oxidative burst and the dysregulation of key defense-related pathways. This ultimately culminates in programmed cell death. A thorough understanding of these molecular mechanisms is crucial for the development of effective strategies to combat the devastating effects of Bipolaris sorokiniana on global food security. Further research focusing on the identification of the specific receptors for this compound and the detailed characterization of the downstream signaling components will provide new avenues for the development of resistant crop varieties and novel disease management strategies.
References
Bipolaroxin's Role in Spot Blotch Disease of Wheat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spot blotch, caused by the fungus Bipolaris sorokiniana, is a devastating disease of wheat, particularly in warmer, humid regions, leading to significant yield losses. A key virulence factor in the pathogenesis of spot blotch is bipolaroxin, a secondary metabolite produced by the fungus. This technical guide provides an in-depth analysis of the role of this compound in spot blotch disease, focusing on its molecular mechanisms of action, the host response it elicits, and the experimental methodologies used to study these interactions. We present quantitative data on the toxin's effects, detailed experimental protocols, and visual representations of the signaling pathways involved to serve as a comprehensive resource for researchers in plant pathology and drug development.
Introduction
Bipolaris sorokiniana (teleomorph: Cochliobolus sativus) is a hemibiotrophic fungal pathogen that causes several diseases in wheat and other cereals, with spot blotch being one of the most significant. The pathogen can infect all parts of the wheat plant, leading to symptoms such as leaf spots, seedling blight, and root rot. Yield losses due to spot blotch can range from 15% to as high as 100% under severe infection conditions.[1]
The pathogenicity of B. sorokiniana is attributed in part to the production of phytotoxins. Among these, this compound has been identified as a crucial virulence factor that induces necrotic lesions on wheat leaves, characteristic of spot blotch symptoms.[2] Understanding the molecular interactions between this compound and the host plant is critical for developing effective disease management strategies, including the design of novel fungicides and the breeding of resistant wheat cultivars.
This guide will delve into the technical aspects of this compound's function, its impact on wheat physiology, and the experimental frameworks used to elucidate its mechanisms.
This compound: A Key Virulence Factor
This compound is a phytotoxin produced by B. sorokiniana that plays a direct role in the development of spot blotch symptoms. It is known to impair membrane integrity and various biochemical pathways within wheat cells.[2] At concentrations greater than 15 ng/mL, this compound can induce the generation of a large amount of reactive oxygen species (ROS) in the cytosol, leading to rapid cell death.[1][2]
Quantitative Effects of this compound
The following table summarizes the known quantitative effects of this compound on wheat. This data is crucial for designing experiments to study the toxin's impact and for screening potential inhibitors.
| Parameter | This compound Concentration | Observed Effect | Wheat Cultivar(s) | Reference |
| Gene Expression | 25 ng/mL | Modulation of key genes in MAPK and phenylpropanoid pathways. | Agra Local (susceptible), Chinese Spring (resistant), Chriya3 (resistant) | [1] |
| Gene Expression | 50 ng/mL | Further significant changes in the expression of defense-related genes. | Agra Local, Chinese Spring, Chriya3 | [1] |
| Gene Expression | 75 ng/mL | Pronounced alterations in gene expression profiles. | Agra Local, Chinese Spring, Chriya3 | [1] |
| Gene Expression | 100 ng/mL | Strongest observed impact on the expression of signaling and defense genes. | Agra Local, Chinese Spring, Chriya3 | [1] |
| Membrane Integrity & ROS Production | >15 ng/mL | Impairment of membrane integrity and significant generation of ROS. | General observation in wheat. | [1][2] |
Molecular Mechanism of Action: Interaction with Host Signaling Pathways
This compound exerts its phytotoxic effects by modulating key signaling pathways within the wheat host. The primary target identified to date is the heterotrimeric G-protein signaling complex.
Interaction with Heterotrimeric G-Proteins
In silico molecular docking and in planta studies have demonstrated that this compound interacts with the Gα and Gβ subunits of the wheat heterotrimeric G-protein.[1][2] This interaction is a critical early event in the toxin's mechanism of action, leading to the modulation of downstream signaling cascades. The binding of this compound to these G-protein subunits likely alters their conformation and signaling activity, initiating a cascade of events that ultimately lead to the observed disease symptoms.[1]
Downstream Signaling: MAPK and Phenylpropanoid Pathways
The interaction of this compound with G-proteins triggers downstream signaling through the Mitogen-Activated Protein Kinase (MAPK) and phenylpropanoid pathways.[1]
-
MAPK Signaling Cascade: The MAPK cascade is a crucial pathway in plant defense responses. This compound has been shown to modulate the expression of key genes within this pathway.[1] This interference with MAPK signaling likely disrupts the plant's ability to mount an effective defense against the pathogen, contributing to disease progression.
-
Phenylpropanoid Pathway: This pathway is responsible for the synthesis of a wide range of secondary metabolites, including lignin and phenolic compounds, which are essential for plant defense. This compound infiltration leads to changes in the expression of genes involved in the phenylpropanoid pathway, affecting the production of these defense compounds.[1]
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway initiated by this compound in wheat.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of this compound in spot blotch disease.
Toxin Extraction and Quantification
Objective: To extract and quantify this compound from B. sorokiniana cultures.
Protocol:
-
Fungal Culture: Grow B. sorokiniana in a suitable liquid medium (e.g., Fries modified medium) for 2-3 weeks at 25 ± 2°C.
-
Filtrate Collection: Separate the fungal mycelia from the culture medium by filtration.
-
Extraction: Extract the culture filtrate with a nonpolar solvent such as ethyl acetate.
-
Concentration: Evaporate the solvent under reduced pressure to obtain a crude toxin extract.
-
Purification: Purify the crude extract using techniques like thin-layer chromatography (TLC) or column chromatography.
-
Quantification: Quantify the purified this compound using High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., methanol:water gradient), using a this compound standard for calibration.
In Vitro Bioassay on Wheat Leaves
Objective: To assess the phytotoxic effect of this compound on wheat leaves.
Protocol:
-
Plant Material: Use healthy, detached leaves from a susceptible wheat cultivar.
-
Toxin Application: Apply different concentrations of purified this compound (e.g., 25, 50, 75, 100 ng/mL) to the leaves using a leaf infiltration method. A control group should be treated with the solvent used to dissolve the toxin.
-
Incubation: Place the treated leaves in a humid chamber under controlled light and temperature conditions.
-
Symptom Observation: Observe and record the development of necrotic lesions on the leaves over several days. The size and severity of the lesions can be quantified.
Gene Expression Analysis by qPCR
Objective: To quantify the expression of wheat defense-related genes in response to this compound treatment.
Protocol:
-
RNA Extraction: Treat wheat seedlings with this compound as described in the bioassay. At specific time points, harvest the leaf tissue and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: Perform quantitative PCR using SYBR Green chemistry on a real-time PCR system. Use gene-specific primers for target defense genes (e.g., from the MAPK and phenylpropanoid pathways) and a reference gene (e.g., actin) for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Primer Sequences for Key Wheat Defense-Related Genes:
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| MAPK | (Sequence not available in search results) | (Sequence not available in search results) |
| PAL | (Sequence not available in search results) | (Sequence not available in search results) |
| Actin (Reference) | (Sequence not available in search results) | (Sequence not available in search results) |
(Note: Specific primer sequences would need to be designed or obtained from relevant literature for the target genes of interest.)
Molecular Docking of this compound with G-Proteins
Objective: To predict the binding mode of this compound with the wheat G-protein subunits.
Protocol:
-
Protein and Ligand Preparation: Obtain the 3D structure of the wheat G-protein subunits (or a homology model) and the 3D structure of this compound.
-
Docking Software: Use a molecular docking program such as AutoDock.
-
Grid Box Definition: Define a grid box that encompasses the putative binding site on the G-protein subunit. For the G-alpha subunit, the binding cavity is formed by the helical and Ras domains.
-
Docking Simulation: Perform the docking simulation using a suitable algorithm (e.g., Lamarckian genetic algorithm in AutoDock).
-
Analysis of Results: Analyze the docking poses based on their binding energy and interactions with the protein residues. Visualize the best-ranked pose to identify key interacting amino acids.
Experimental Workflow Diagram
The following diagram outlines the general workflow for studying the effects of this compound.
Implications for Drug Development and Crop Improvement
A thorough understanding of this compound's role in spot blotch disease opens up several avenues for the development of novel control strategies:
-
Targeted Fungicide Development: The interaction between this compound and the wheat G-protein presents a specific target for the development of fungicides. Inhibitors that block this interaction could prevent the initiation of the downstream signaling cascade that leads to cell death and disease symptoms.
-
Breeding for Resistance: Identifying wheat cultivars with G-protein subunits that have a lower affinity for this compound could be a key strategy in breeding for resistance to spot blotch. Molecular markers associated with these resistance traits can be used to accelerate breeding programs.
-
High-Throughput Screening: The experimental protocols outlined in this guide can be adapted for high-throughput screening of chemical libraries to identify compounds that inhibit this compound's activity or protect wheat cells from its toxic effects.
Conclusion
This compound is a critical virulence factor in the spot blotch disease of wheat, acting through the modulation of host signaling pathways, primarily the heterotrimeric G-protein and downstream MAPK and phenylpropanoid cascades. The technical information and methodologies presented in this guide provide a robust framework for researchers to further investigate the intricate host-pathogen interactions and to develop innovative solutions for the management of this economically important disease. Future research should focus on further elucidating the specific components of the signaling pathways affected by this compound and on identifying additional host factors that contribute to susceptibility or resistance.
References
- 1. Novel Insights into Understanding the Molecular Dialogues between this compound and the Gα and Gβ Subunits of the Wheat Heterotrimeric G-Protein during Host–Pathogen Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HADDOCK2.4 shape-restrained protein-small molecule tutorial – Bonvin Lab [bonvinlab.org]
Eremophilane Sesquiterpenes from Bipolaris Species: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fungal genus Bipolaris is a rich source of diverse secondary metabolites, including a variety of sesquiterpenoids.[1] Among these, eremophilane-type sesquiterpenes are of significant interest due to their unique chemical structures and potent biological activities. This technical guide provides an in-depth overview of the eremophilane sesquiterpenes produced by Bipolaris species, with a focus on their isolation, characterization, biological activities, and biosynthetic pathways. This document is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.
Bipolaris species are well-known plant pathogens, causing diseases such as leaf spot, root rot, and blight in a wide range of host plants, including important crops like wheat, barley, and rice.[2][3] In the course of their interaction with host plants, these fungi produce a variety of phytotoxic compounds, which include several classes of sesquiterpenoids.[4] While many studies have focused on other sesquiterpenoid skeletons produced by Bipolaris, such as sativene-type and helminthosporol-related compounds, this guide will specifically detail the eremophilane class of sesquiterpenes from this genus.[5][6]
Eremophilane Sesquiterpenes from Bipolaris cynodontis
The most well-documented eremophilane sesquiterpenes from a Bipolaris species are bipolaroxin and dihydrothis compound, isolated from Bipolaris cynodontis, a pathogen of Bermuda grass.[7][8][9] These compounds are highly oxygenated members of the eremophilane family and have demonstrated selective phytotoxicity.[8]
Chemical Structures
The structures of this compound and dihydrothis compound have been elucidated through chemical, spectral, and X-ray diffraction studies.[7][8]
| Compound Name | Molecular Formula | Structure |
| This compound | C15H16O4 | [Image of this compound structure] |
| Dihydrothis compound | C15H18O4 | [Image of Dihydrothis compound structure] |
Biological Activity: Phytotoxicity
This compound exhibits selective phytotoxicity, affecting some plant species while having no effect on others.[8] This host selectivity is a notable characteristic for a phytotoxin from a weed pathogen.[8] Dihydrothis compound is a related metabolite, the reduced form of this compound.[7]
Table 1: Phytotoxicity of this compound
| Plant Species | Effect | Reference |
| Bermuda grass (Cynodon dactylon) | Susceptible | [8] |
| Various other plant species | Variable (some susceptible, some not) | [8] |
Further quantitative data on the phytotoxicity of this compound and dihydrothis compound against a wider range of plant species is an area for future research.
Other Sesquiterpenoids from Bipolaris Species
While this compound and dihydrothis compound are the primary eremophilane-type sesquiterpenes identified from Bipolaris, other species, such as Bipolaris sorokiniana, are prolific producers of other classes of sesquiterpenoids. These include helminthosporal acid and helminthosporol, which have also demonstrated significant phytotoxic and other biological activities.[6][10]
Table 2: Bioactivity of Sesquiterpenoids from Bipolaris sorokiniana
| Compound | Bioactivity | IC50/LD50 | Target Organism | Reference |
| Helminthosporal acid | Antifungal | MIC < 250 ppm | Cladosporium cladosporioides | [11] |
| Phytotoxicity (hypocotyl growth inhibition) | IC50 = 45.5 ppm | Lettuce (Lactuca sativa) | [10] | |
| Phytotoxicity (radicle growth inhibition) | IC50 = 31.6 ppm | Lettuce (Lactuca sativa) | [10] | |
| Toxicity | LD50 = 27.1 ppm | Brine shrimp (Artemia salina) | [10] | |
| Helminthosporol | Phytotoxicity (hypocotyl growth inhibition) | IC50 = 28.6 ppm | Lettuce (Lactuca sativa) | [10] |
| Phytotoxicity (radicle growth inhibition) | IC50 = 20.6 ppm | Lettuce (Lactuca sativa) | [10] | |
| Toxicity | LD50 = 28.3 ppm | Brine shrimp (Artemia salina) | [10] |
Experimental Protocols
Fungal Fermentation for Sesquiterpene Production
The production of eremophilane sesquiterpenes can be achieved through submerged fermentation of the Bipolaris species. The following is a general protocol synthesized from methodologies for secondary metabolite production from fungi.
-
Strain and Culture Maintenance: Obtain a pure culture of Bipolaris cynodontis (for this compound) or other desired Bipolaris species. Maintain the culture on a suitable solid medium such as Potato Dextrose Agar (PDA).
-
Inoculum Preparation: Inoculate a liquid medium, such as Potato Dextrose Broth (PDB), with mycelial plugs from the PDA plate. Incubate at approximately 25-28°C with shaking for several days to generate a sufficient biomass for inoculation of the production culture.
-
Production Culture: Inoculate a larger volume of a suitable production medium with the seed culture. A variety of liquid media can be used, and media composition can be optimized to enhance the production of the desired sesquiterpenes. Fermentation is typically carried out for several weeks at 25-28°C with agitation.
Caption: General workflow for fungal fermentation and extraction.
Extraction and Isolation of Eremophilane Sesquiterpenes
The following is a generalized protocol for the extraction and isolation of sesquiterpenes from fungal cultures.
-
Extraction: After the fermentation period, separate the mycelium from the culture broth by filtration. The culture broth can be extracted with an organic solvent such as ethyl acetate. The mycelium can also be extracted separately with a suitable solvent.
-
Crude Extract Preparation: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Chromatographic Purification: The crude extract is then subjected to a series of chromatographic techniques to isolate the target compounds.
-
Column Chromatography: A preliminary separation can be achieved using column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate).
-
High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified by preparative or semi-preparative HPLC, often using a C18 column and a suitable mobile phase (e.g., methanol-water or acetonitrile-water).
-
Structure Elucidation
The structures of the isolated compounds are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the detailed chemical structure, including the carbon skeleton and the position of functional groups.
-
X-ray Crystallography: If a suitable crystal of the compound can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.
Phytotoxicity Bioassay
The phytotoxic activity of the isolated compounds can be assessed using a seed germination and seedling growth assay.
-
Test Species: Lettuce (Lactuca sativa) is a commonly used indicator species due to its sensitivity and rapid germination.
-
Assay Setup:
-
Prepare solutions of the test compounds at various concentrations in a suitable solvent (e.g., methanol or DMSO), with a final solvent concentration that is non-toxic to the seeds.
-
Place a filter paper in a Petri dish and moisten it with a known volume of the test solution or a solvent control.
-
Place a defined number of seeds (e.g., 20-30) on the filter paper.
-
-
Incubation: Incubate the Petri dishes in a controlled environment (e.g., 25°C with a photoperiod) for a set period (e.g., 3-7 days).
-
Data Collection and Analysis:
-
Measure the germination rate (percentage of germinated seeds).
-
Measure the radicle (root) and hypocotyl (shoot) length of the germinated seedlings.
-
Calculate the percentage of inhibition compared to the solvent control.
-
Determine the IC50 (the concentration that causes 50% inhibition) for each parameter.
-
Caption: Workflow for a typical phytotoxicity bioassay.
Biosynthesis of Eremophilane Sesquiterpenes
The biosynthesis of all sesquiterpenes, including eremophilanes, begins with the precursor molecule farnesyl pyrophosphate (FPP). FPP is formed through the mevalonate pathway. The formation of the eremophilane skeleton involves a series of cyclizations and rearrangements catalyzed by a sesquiterpene synthase (STS).
The proposed biosynthetic pathway for the eremophilane skeleton from FPP involves an initial cyclization to form a germacrene intermediate, followed by a 1,2-hydride shift and a second cyclization. Subsequent rearrangements and oxidations would then lead to the diverse array of eremophilane structures.
Caption: Proposed biosynthetic pathway of eremophilane sesquiterpenes.
Conclusion
The eremophilane sesquiterpenes produced by Bipolaris species, such as this compound and dihydrothis compound, represent a class of natural products with interesting biological activities. This technical guide has provided an overview of their chemistry, bioactivity, and methods for their study. Further research into the eremophilane and other sesquiterpenoids from the diverse genus Bipolaris holds significant potential for the discovery of new lead compounds for applications in agriculture and medicine. The detailed protocols and data presented herein are intended to facilitate these future research endeavors.
References
- 1. Phytotoxic Secondary Metabolites from Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Phytotoxic Secondary Metabolites from Fungi | Semantic Scholar [semanticscholar.org]
- 3. Novel Insights into Understanding the Molecular Dialogues between this compound and the Gα and Gβ Subunits of the Wheat Heterotrimeric G-Protein during Host–Pathogen Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose [mdpi.com]
- 5. Eremophilane-type sesquiterpenes from fungi and their medicinal potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Frontiers | Eremophilane-Type Sesquiterpenoids From the Endophytic Fungus Rhizopycnis vagum and Their Antibacterial, Cytotoxic, and Phytotoxic Activities [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]
Phytotoxic effects of Bipolaroxin on different plant species
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bipolaroxin is a sesquiterpenoid phytotoxin belonging to the eremophilane family, primarily produced by fungal pathogens of the Bipolaris genus, notably Bipolaris sorokiniana (teleomorph Cochliobolus sativus), the causal agent of spot blotch disease in wheat and other cereals, and Bipolaris cynodontis. The toxin is a significant virulence factor, contributing to the development of necrotic and chlorotic lesions on susceptible plant tissues. This technical guide provides an in-depth overview of the phytotoxic effects of this compound on various plant species, detailing its mode of action, summarizing quantitative toxicity data, and providing comprehensive experimental protocols for its study.
Data Presentation: Phytotoxicity of this compound on Various Plant Species
This compound exhibits selective phytotoxicity, affecting a range of monocotyledonous and dicotyledonous plants. The following tables summarize the available quantitative data on its effects.
Table 1: Phytotoxicity of this compound from Bipolaris sorokiniana on Cereal Crops.
| Plant Species | Common Name | Concentration | Observed Effect | Reference |
| Triticum aestivum | Wheat | >15 ng/mL | Impaired membrane integrity, ROS generation, cell death | [1] |
| Triticum aestivum | Wheat | 25 - 100 ng/mL | Blightening of leaves in susceptible cultivars | [1] |
| Hordeum vulgare | Barley | 30 ng/mL | Necrotic lesions | |
| Zea mays | Maize | 30 ng/mL | Necrotic lesions | |
| Sorghum bicolor | Sorghum | 30 ng/mL | Necrotic lesions | |
| Avena sativa | Oat | 30 ng/mL | Necrotic lesions |
Table 2: Host Selectivity of this compound from Bipolaris cynodontis.
| Plant Species | Common Name | Concentration (mM) | Result |
| Susceptible Species | |||
| Cynodon dactylon | Bermuda grass | 0.038 | Symptoms observed |
| Sorghum halepense | Johnson grass | 0.038 | Symptoms observed |
| Eleusine indica | Goosegrass | 3.8 | Symptoms observed |
| Avena fatua | Wild oats | 3.8 | Symptoms observed |
| Lactuca sativa | Lettuce | 3.8 | Symptoms observed |
| Cucumis sativus | Cucumber | 3.8 | Symptoms observed |
| Phaseolus vulgaris | Bean | 3.8 | Symptoms observed |
| Pisum sativum | Pea | 3.8 | Symptoms observed |
| Glycine max | Soybean | 3.8 | Symptoms observed |
| ... (37 species total) | 3.8 | Symptoms observed | |
| Insensitive Species | |||
| Triticum aestivum | Wheat | 0.38 | No symptoms |
| Hordeum vulgare | Barley | 0.38 | No symptoms |
| Gossypium hirsutum | Cotton | 0.38 | No symptoms |
| Zea mays | Corn | 0.38 | No symptoms |
| Saccharum officinarum | Sugarcane | 3.8 | No symptoms |
| ... (8 species total) | 3.8 | No symptoms |
Mechanism of Action and Signaling Pathways
This compound's phytotoxicity is initiated at the plant cell membrane. It interacts with heterotrimeric G-proteins, which are crucial signal transducers in eukaryotes. This interaction disrupts downstream signaling cascades, primarily the Mitogen-Activated Protein Kinase (MAPK) and phenylpropanoid pathways, leading to a cascade of cellular events culminating in cell death.[1]
Signaling Pathway Diagram
References
Molecular Targets of Bipolaroxin in Susceptible Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bipolaroxin, a phytotoxin produced by the fungal pathogen Bipolaris sorokiniana, is a key virulence factor in spot blotch disease of wheat and other cereals. Understanding its molecular targets is crucial for developing resistant crop varieties and novel fungicides. This technical guide provides an in-depth overview of the known molecular targets of this compound in susceptible plants, focusing on its interaction with heterotrimeric G-proteins and the subsequent downstream signaling cascades. This guide summarizes key quantitative data, provides detailed experimental protocols for studying these interactions, and visualizes the involved pathways and workflows.
Primary Molecular Targets: Heterotrimeric G-Proteins
The primary molecular targets of this compound in susceptible wheat cells are the alpha (Gα) and beta (Gβ) subunits of the heterotrimeric G-protein complex.[1][2][3][4][5] G-proteins are crucial signal transducers in eukaryotes, relaying signals from G-protein coupled receptors (GPCRs) to downstream effectors. This compound disrupts this signaling pathway by directly interacting with the Gα and Gβ subunits.
Interaction with Gα Subunit
Molecular docking studies have elucidated the binding mode of this compound to the Gα subunit of wheat (Triticum aestivum). The toxin preferentially binds within a cavity formed by the helical and Ras-like domains of the Gα protein.[2][3] This interaction is stabilized by a network of hydrogen bonds and hydrophobic contacts.
Key Interacting Residues:
-
Hydrophobic Contacts: Gly28, Gly31, Ser33, Thr34, Arg78, Val179, Thr181, and Gly209[3]
Interaction with Gβ Subunit
This compound also directly interacts with the Gβ subunit. The binding occurs within the core beta-strand domain of the protein.[2]
Key Interacting Residues:
Downstream Cellular Effects
The interaction of this compound with G-protein subunits triggers a cascade of downstream events, leading to cellular dysfunction and disease symptoms.
Impairment of Plasma Membrane Integrity
A key consequence of this compound exposure is the loss of plasma membrane integrity.[1] This is concentration-dependent, with significant effects observed at concentrations greater than 15 ng/mL.[1] The disruption of the plasma membrane leads to electrolyte leakage and ultimately, cell death.
Generation of Reactive Oxygen Species (ROS)
This compound induces a rapid and substantial increase in the production of reactive oxygen species (ROS) within the cytosol.[1] This oxidative burst contributes significantly to the necrotic lesions characteristic of spot blotch disease.
Modulation of Signaling Pathways
This compound disrupts cellular signaling, primarily affecting the Mitogen-Activated Protein Kinase (MAPK) and phenylpropanoid pathways.[1][2]
-
MAPK Pathway: this compound has been shown to downregulate the expression of key genes within the MKK and MAPK cascades, which are crucial for plant defense signaling.[1]
-
Phenylpropanoid Pathway: The toxin also impacts the phenylpropanoid pathway, which is responsible for the synthesis of various defense compounds, including lignin.[1][2]
Quantitative Data
The following tables summarize the available quantitative data on the interaction of this compound with its molecular targets and its downstream effects.
| Interaction Parameter | Target | Value | Method | Reference |
| Binding Energy | Gα subunit | -8.19 kcal/mol | Molecular Docking | [1] |
| Binding Energy | Gβ subunit | -7.47 kcal/mol | Molecular Docking | [1] |
Table 1: this compound-G-Protein Interaction Parameters.
| Effect | Parameter | Concentration | Observation | Plant | Reference |
| Membrane Integrity | Effective Concentration | >15 ng/mL | Impairment of membrane integrity | Wheat | [1] |
| Gene Expression (Gα) | Fold Change | 100 ng/mL | 0.55-fold decrease in resistant wheat line | Wheat | [1] |
| Gene Expression (Gα) | Fold Change | 75 ng/mL | 0.65-fold decrease in resistant wheat line | Wheat | [1] |
| Gene Expression (Gα) | Fold Change | 50 ng/mL | 0.73-fold decrease in resistant wheat line | Wheat | [1] |
| Gene Expression (Antioxidant Enzymes) | Fold Change | 50-100 ng/mL | Several-fold decrease in susceptible wheat line | Wheat | [1] |
Table 2: Quantitative Effects of this compound on Susceptible Plants.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the molecular targets of this compound.
Molecular Docking of this compound with G-Protein Subunits
Objective: To predict the binding mode and affinity of this compound to the Gα and Gβ subunits.
Methodology:
-
Protein and Ligand Preparation:
-
Obtain the 3D structure of the wheat Gα subunit through homology modeling and the Gβ subunit from a protein data bank (e.g., PDB).
-
Retrieve the 3D structure of this compound from a chemical database (e.g., PubChem).
-
Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Optimize the ligand structure for energy minimization.
-
-
Docking Simulation:
-
Utilize a molecular docking software (e.g., AutoDock).
-
Define the binding site on the G-protein subunits based on known active sites or cavity detection algorithms.
-
Perform the docking simulation to generate multiple binding poses of this compound.
-
-
Analysis:
-
Analyze the docking results to identify the pose with the lowest binding energy.
-
Visualize the protein-ligand interactions to identify key hydrogen bonds and hydrophobic contacts.
-
Measurement of this compound-Induced Electrolyte Leakage
Objective: To quantify the damage to the plasma membrane caused by this compound.
Methodology:
-
Plant Material and Treatment:
-
Use leaf discs from susceptible wheat seedlings.
-
Infiltrate the leaf discs with different concentrations of this compound (e.g., 0, 25, 50, 75, 100 ng/mL). A mock infiltration with the solvent serves as a control.
-
-
Electrolyte Leakage Measurement:
-
Float the treated leaf discs in deionized water.
-
Measure the electrical conductivity of the water at specific time intervals using a conductivity meter.
-
After the final time point, boil the samples to induce 100% electrolyte leakage and measure the conductivity again.
-
-
Calculation:
-
Express the electrolyte leakage as a percentage of the total conductivity.
-
Analysis of Gene Expression by Real-Time Quantitative PCR (RT-qPCR)
Objective: To determine the effect of this compound on the expression of target genes (e.g., Gα, Gβ, MAPK pathway genes).
Methodology:
-
RNA Extraction and cDNA Synthesis:
-
Treat wheat seedlings with this compound at various concentrations and time points.
-
Extract total RNA from the treated plant tissue using a suitable kit.
-
Synthesize complementary DNA (cDNA) from the extracted RNA.
-
-
qPCR:
-
Design or obtain specific primers for the target genes and a reference gene.
-
Perform the qPCR reaction using a qPCR instrument and a suitable fluorescent dye (e.g., SYBR Green).
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalized to the reference gene.
-
Visualizations
Signaling Pathway of this compound Action
References
- 1. Novel Insights into Understanding the Molecular Dialogues between this compound and the Gα and Gβ Subunits of the Wheat Heterotrimeric G-Protein during Host–Pathogen Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 4. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [bio-protocol.org]
- 5. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [en.bio-protocol.org]
Bipolaroxin as a Virulence Factor in Fungal Pathogenesis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Bipolaroxin, a sesquiterpenoid phytotoxin of the eremophilane family, is a significant virulence factor produced by several species of the fungal genus Bipolaris, notably Bipolaris sorokiniana (teleomorph: Cochliobolus sativus), the causal agent of spot blotch disease in wheat and other cereals. This technical guide provides an in-depth overview of this compound's role in fungal pathogenesis, focusing on its mechanism of action, the host signaling pathways it modulates, and its quantitative effects on host cells. Detailed experimental protocols for the study of this compound and visualizations of the key signaling pathways are provided to facilitate further research and the development of novel antifungal strategies.
Introduction to this compound
This compound is a secondary metabolite that plays a crucial role in the necrotrophic lifestyle of pathogenic Bipolaris species. It is known to induce yellow and/or necrotic lesions on the leaves of susceptible host plants, such as wheat.[1] The primary targets of this compound are the cell membrane and associated receptors, leading to a cascade of downstream events that culminate in host cell death.[1]
Chemical Structure: this compound belongs to the eremophilane family of sesquiterpenes.
Mechanism of Action and Cellular Impact
This compound's virulence is attributed to its ability to disrupt host cell homeostasis through a multi-pronged attack.
Disruption of Membrane Integrity
At concentrations greater than 15 ng/mL, this compound impairs the integrity of the host cell membrane.[1] This disruption leads to leakage of cellular contents and a breakdown of essential biochemical pathways.
Induction of Oxidative Stress
A key aspect of this compound's cytotoxicity is the generation of reactive oxygen species (ROS) within the host cytosol.[1] This surge in ROS, including superoxide (O₂⁻) and hydrogen peroxide (H₂O₂), overwhelms the plant's antioxidant defense mechanisms, leading to oxidative damage to lipids, proteins, and nucleic acids.
Induction of Programmed Cell Death (PCD)
The cellular damage and oxidative stress induced by this compound ultimately trigger programmed cell death (PCD) in the host plant cells.[1] This controlled cell suicide is a critical component of the disease process, allowing the necrotrophic fungus to obtain nutrients from the dead host tissue.
Quantitative Data on this compound's Effects
The following tables summarize the available quantitative data on the effects of this compound.
| Parameter | Value | Host/System | Reference |
| Membrane Integrity Impairment | >15 ng/mL | Wheat leaves | [1] |
| In Planta Study Concentrations | 25, 50, 75, 100 ng/mL | Wheat leaves | [1] |
Further research is required to establish specific IC50 values for this compound on various plant cell lines and to quantify the precise fold-changes in gene expression for the pathways mentioned below.
Host Signaling Pathways Modulated by this compound
This compound has been shown to interfere with key signaling pathways in wheat, thereby compromising the plant's defense responses.
Heterotrimeric G-Protein Signaling
This compound directly interacts with the Gα and Gβ subunits of the wheat heterotrimeric G-protein complex. This interaction is a critical early event in the pathogenic process, disrupting the normal perception of extracellular signals and the subsequent activation of downstream defense responses.
References
A Comprehensive Review of Bipolaroxin Research: From Biological Activity to Future Therapeutic and Agricultural Applications
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth review of the current state of research into bipolaroxin, a potent sesquiterpenoid phytotoxin. This whitepaper provides a detailed analysis of the compound's biological activities, its mechanism of action, and outlines promising future directions for research and development in both therapeutic and agricultural sectors.
This compound, a natural product of the eremophilane family, is produced by fungal pathogens such as Bipolaris cynodontis and Bipolaris sorokiniana.[1] It is known to cause necrotic lesions on the leaves of various plants, including economically important crops like wheat, by disrupting cellular processes.[2] This review consolidates the existing quantitative data on this compound's bioactivity, details the experimental protocols for its study, and visualizes its complex signaling pathways.
Quantitative Biological Activity of this compound
The biological effects of this compound have been quantified in several studies, revealing its potent activity at low concentrations. The toxin impairs membrane integrity at concentrations greater than 15 ng/mL and induces necrotic lesions on wheat leaves at concentrations as low as 30 ng/mL. Different strains of Bipolaris sorokiniana have been shown to produce this compound in varied amounts, ranging from 0.05 µg/mL to 1.4 µg/mL. Furthermore, molecular docking studies have elucidated the binding energies of this compound with its protein targets, providing a quantitative measure of their interaction.
| Parameter | Value | Target/System | Reference |
| Phytotoxicity | |||
| Concentration for impaired membrane integrity | >15 ng/mL | Wheat cells | [2] |
| Concentration for necrotic lesions | 30 ng/mL | Various plants | |
| Production by B. sorokiniana strains | 0.05 - 1.4 µg/mL | Fungal culture | |
| Molecular Interactions | |||
| Binding Energy (G-alpha subunit) | -8.19 kcal/mol | Triticum aestivum G-protein | [2] |
| Binding Energy (G-beta subunit) | -7.47 kcal/mol | Triticum aestivum G-protein | [2] |
| Other Biological Activities | |||
| Antimalarial Activity (IC50) | 3.64–7.77 μM | Plasmodium falciparum K1 | |
| Antibacterial Activity (MIC) | 1.56–25.00 µg/mL | Bacillus cereus, Staphylococcus aureus | |
| Cytotoxicity (IC50) | 2.76–3.97 μM | NCI-H187 and Vero cells |
Elucidating the Mechanism of Action: A Look at the Signaling Pathway
Research indicates that this compound exerts its phytotoxic effects by interacting with the heterotrimeric G-protein complex in wheat.[2] Specifically, it binds to the Gα and Gβ subunits, initiating a signaling cascade that disrupts normal cellular function.[2] This interaction is thought to modulate downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK) and phenylpropanoid pathways, ultimately leading to the observed cellular damage and disease symptoms.[2]
Experimental Methodologies: A Guide for Researchers
This whitepaper provides detailed summaries of key experimental protocols for studying this compound, offering a foundational guide for researchers.
This compound Extraction and Quantification
A standardized protocol for extracting this compound from fungal cultures of Bipolaris sorokiniana is presented. This involves growing the fungus in a suitable liquid medium, followed by solvent extraction and purification of the toxin. Quantification is typically achieved using High-Performance Liquid Chromatography (HPLC).
References
Methodological & Application
Protocol for Bipolaroxin Extraction from Fungal Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the extraction and partial purification of Bipolaroxin, a secondary metabolite produced by fungi of the Bipolaris genus, particularly Bipolaris sorokiniana and Bipolaris cynodontis. This compound is a sesquiterpenoid phytotoxin with potential applications in agriculture and pharmacology.
I. Fungal Culture and this compound Production
Successful extraction of this compound begins with optimal fungal growth and toxin production. The following table summarizes the recommended culture conditions for Bipolaris species to maximize this compound yield.
Table 1: Fungal Culture Conditions for this compound Production
| Parameter | Recommended Conditions | Notes |
| Fungal Strain | Bipolaris sorokiniana or Bipolaris cynodontis | Virulent strains are preferred for higher toxin production. |
| Culture Medium | Fries modified medium, Potato Dextrose Broth (PDB) | Fries modified medium supplemented with 0.1% yeast extract, sucrose, and glucose has been shown to be effective[1]. PDB is a common alternative for fungal growth[2]. |
| Incubation Temperature | 25 ± 1 °C | Optimal temperature for mycelial growth and toxin production[1]. |
| Incubation Time | 3 weeks (21 days) | Sufficient time for the fungus to produce a significant amount of this compound[1]. |
| Agitation | Static or shaking (150 rpm) | Shaking can improve aeration and nutrient distribution, potentially increasing yield[3]. |
| Light Conditions | Alternating light/dark cycles or darkness | Some Bipolaris species sporulate better with light exposure, but toxin production can occur in darkness. |
Experimental Protocol: Fungal Inoculation and Culture
-
Prepare Culture Medium: Prepare Fries modified medium or Potato Dextrose Broth according to the manufacturer's instructions and sterilize by autoclaving.
-
Inoculation: Aseptically inoculate the sterile medium with a small agar plug containing mycelium from a fresh culture of Bipolaris sp.
-
Incubation: Incubate the flasks at 25 ± 1 °C for 3 weeks. If using a shaking incubator, set the speed to 150 rpm.
II. This compound Extraction
The extraction process involves separating the this compound from the fungal culture broth. Ethyl acetate is a commonly used solvent for this purpose due to its polarity, which is suitable for extracting a broad range of secondary metabolites.[3][4][5]
Table 2: Solvent Extraction Parameters for this compound
| Parameter | Recommended Value | Notes |
| Extraction Solvent | Ethyl Acetate | An effective solvent for extracting fungal secondary metabolites[4][6]. |
| Solvent to Broth Ratio | 1:1 (v/v) | Equal volumes of solvent and culture filtrate are typically used[3]. |
| Extraction Method | Liquid-liquid extraction | Performed using a separatory funnel. |
| Number of Extractions | 2-3 | Multiple extractions ensure maximum recovery of the compound. |
Experimental Protocol: Solvent Extraction of this compound
-
Separate Mycelium: After the incubation period, separate the fungal mycelium from the culture broth by filtration through sterile filter paper or cheesecloth. The filtrate contains the secreted this compound.
-
Solvent Extraction:
-
Transfer the culture filtrate to a separatory funnel.
-
Add an equal volume of ethyl acetate to the separatory funnel.
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The top layer will be the ethyl acetate containing the extracted compounds.
-
Drain the lower aqueous layer.
-
Collect the upper ethyl acetate layer.
-
-
Repeat Extraction: Repeat the extraction process on the aqueous layer two more times with fresh ethyl acetate to maximize the yield.
-
Combine and Dry: Combine all the ethyl acetate extracts. Dry the combined extract over anhydrous sodium sulfate to remove any residual water.
-
Concentration: Evaporate the solvent from the extract using a rotary evaporator under reduced pressure at a temperature of 40-45 °C. The resulting crude extract will be a yellowish, oily residue.
III. Purification and Analysis
The crude extract contains a mixture of compounds. Further purification is necessary to isolate this compound. Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are standard techniques for this purpose.
Experimental Protocol: Purification and Analysis
-
Thin Layer Chromatography (TLC):
-
Dissolve a small amount of the crude extract in a minimal amount of ethyl acetate.
-
Spot the dissolved extract onto a silica gel TLC plate.
-
Develop the TLC plate in a solvent system such as dichloromethane:methanol (90:10)[3].
-
Visualize the separated spots under UV light or by staining with a suitable reagent (e.g., iodine vapor). The Rf value of the this compound spot can be compared to a standard if available.
-
-
High-Performance Liquid Chromatography (HPLC):
-
For quantitative analysis and purification, HPLC is the preferred method[1].
-
Dissolve the crude extract in the mobile phase.
-
Inject the sample into an HPLC system equipped with a C18 column[1].
-
Use a suitable mobile phase, such as a gradient of acetonitrile and water.
-
Monitor the elution profile using a UV detector. The peak corresponding to this compound can be collected for further analysis.
-
-
Structural Characterization: The purified compound can be further characterized using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity as this compound[3].
IV. Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for this compound extraction and the known signaling pathway affected by this compound.
References
- 1. Novel Insights into Understanding the Molecular Dialogues between this compound and the Gα and Gβ Subunits of the Wheat Heterotrimeric G-Protein during Host–Pathogen Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Secondary metabolites from endophytic fungi: Production, methods of analysis, and diverse pharmaceutical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Bipolaroxin using Thin-Layer Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of Bipolaroxin, a sesquiterpenoid phytotoxin, using thin-layer chromatography (TLC). This compound is produced by several species of fungi, including Bipolaris sorokiniana and Bipolaris cynodontis, and has been noted for its potential role in plant pathogenesis.[1][2] These protocols are designed to guide researchers in the isolation and purification of this compound from fungal culture extracts for further study.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is critical for the development of an effective purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₈O₄ | [3] |
| Molecular Weight | 262.30 g/mol | [3] |
| LogP | -0.26 | [3] |
| Solubility | Soluble in DMSO | [3] |
| Chemical Class | Eremophilane Sesquiterpene | [1] |
Quantitative Production of this compound
The production of this compound can vary significantly among different isolates of Bipolaris sorokiniana. Table 2 summarizes the quantitative production of this compound by different fungal isolates as reported in the literature.
| Fungal Isolate | This compound Production (µg/mL) | Reference |
| BS-75 (virulent) | 1.4 | [4] |
| BS-41 | 0.05 | [4] |
Experimental Protocols
Protocol 1: Extraction of Crude this compound from Fungal Culture
This protocol details the extraction of crude this compound from a liquid culture of Bipolaris sorokiniana.
Materials:
-
Liquid culture of Bipolaris sorokiniana grown in Fries modified medium
-
Whatman No. 1 filter paper
-
1N HCl
-
Activated charcoal
-
Ethanol
-
Chloroform
-
Centrifuge
-
Büchner funnel
-
Rotary evaporator
Procedure:
-
Culture Filtration: After 21 days of incubation at 25 ± 1 °C, filter the fungal culture through Whatman No. 1 filter paper to separate the mycelium from the culture filtrate.[5][6]
-
Acidification: Adjust the pH of the cell-free culture filtrate to 2.0 by adding 1N HCl.[7]
-
Adsorption to Charcoal: Add activated charcoal to the acidified filtrate and stir overnight. The this compound will adsorb to the charcoal.[7]
-
Charcoal Separation: Separate the charcoal with the adsorbed toxin from the liquid phase by centrifugation at 5000 rpm for 5 minutes. Discard the supernatant.[7]
-
Ethanol Wash: Resuspend the charcoal pellet in ethanol and then filter using a Büchner funnel to form a charcoal cake. This step helps to remove more polar impurities.[7]
-
Elution with Chloroform: Suspend the charcoal cake in chloroform and stir. Filter the mixture through muslin cloth followed by Whatman No. 1 filter paper to obtain a pure filtrate containing the crude this compound.[7]
-
Concentration: Concentrate the chloroform extract using a rotary evaporator to obtain the crude this compound extract.
Protocol 2: Purification of this compound by Preparative Thin-Layer Chromatography (Prep-TLC)
This protocol describes the purification of this compound from the crude extract using preparative TLC. As a specific mobile phase for this compound is not documented, a system commonly used for other sesquiterpenes is proposed. Optimization may be required.
Materials:
-
Crude this compound extract
-
Preparative TLC plates (e.g., Silica gel 60 F₂₅₄, 20x20 cm, 1-2 mm thickness)
-
Developing chamber
-
Mobile Phase: A starting recommendation is a mixture of Methylene Chloride and Acetone (8:2, v/v) . Other potential systems include Ethyl Acetate:Hexane (e.g., 50:50).[6]
-
Capillary tubes or syringe for sample application
-
UV lamp (254 nm)
-
Visualization Reagent: Anisaldehyde-sulfuric acid reagent (0.5 mL anisaldehyde, 10 mL glacial acetic acid, 85 mL methanol, and 5 mL concentrated sulfuric acid).[7]
-
Spatula or razor blade
-
Elution solvent (e.g., Ethyl acetate or Chloroform)
-
Glass wool or cotton plug
-
Filter funnel or column
-
Collection vials
Procedure:
-
Plate Preparation: Activate the preparative TLC plate by heating it in an oven at 110°C for 30 minutes to remove adsorbed moisture.
-
Sample Application: Dissolve the crude this compound extract in a minimal amount of a volatile solvent (e.g., chloroform or ethyl acetate). Using a capillary tube or syringe, carefully apply the concentrated extract as a thin, uniform band across the origin line of the preparative TLC plate, approximately 1.5-2 cm from the bottom edge.
-
Development: Place the prepared TLC plate in a developing chamber pre-saturated with the mobile phase vapor. Ensure the solvent level is below the sample origin line. Allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Visualization (Non-destructive): Remove the plate from the chamber and allow the solvent to evaporate completely in a fume hood. Visualize the separated bands under a UV lamp (254 nm). This compound, being a conjugated system, should be UV active and appear as a dark band. Lightly circle the band of interest with a pencil.
-
Visualization (Destructive - Optional): To confirm the location of sesquiterpenes, a small section of the plate can be stained. Cover the majority of the plate and spray a small, exposed edge with the anisaldehyde-sulfuric acid reagent. Heat the plate gently with a heat gun. Sesquiterpenes typically produce characteristic colors (e.g., violet, blue, green).[7][8] This will help to identify the corresponding band on the unstained portion of the plate.
-
Scraping: Carefully scrape the silica gel from the unstained area corresponding to the visualized this compound band using a clean spatula or razor blade.
-
Elution: Pack the collected silica gel into a small column or a funnel plugged with glass wool. Elute the this compound from the silica gel with a polar solvent such as ethyl acetate or chloroform. Collect the eluate in a clean vial.
-
Solvent Evaporation: Evaporate the solvent from the eluate under a stream of nitrogen or using a rotary evaporator to obtain the purified this compound.
-
Purity Check: Assess the purity of the isolated this compound by analytical TLC using the same mobile phase system. A single spot should be observed.
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway Affected by this compound
This compound has been shown to interact with heterotrimeric G-proteins, specifically the Gα and Gβ subunits, and subsequently affect downstream signaling pathways such as the MAPK (Mitogen-Activated Protein Kinase) pathway.
Caption: Simplified signaling pathway affected by this compound.
References
- 1. faculty.fiu.edu [faculty.fiu.edu]
- 2. researchgate.net [researchgate.net]
- 3. labs.vetmedbiosci.colostate.edu [labs.vetmedbiosci.colostate.edu]
- 4. silicycle.com [silicycle.com]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Characterization of a Fungus Producing Membrane Active Metabolite and Analysis of the Produced Secondary Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
- 8. researchgate.net [researchgate.net]
Application Note: Quantification of Bipolaroxin in Plant Tissue by HPLC-UV
Abstract
This application note describes a detailed method for the quantification of Bipolaroxin, a mycotoxin from the eremophilane sesquiterpenoid family, in infected plant tissues. The protocol outlines a robust procedure for sample extraction using an optimized solvent mixture, followed by cleanup and analysis using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. This method is intended for researchers, scientists, and professionals in drug development and plant pathology requiring accurate quantification of this compound for efficacy studies, disease monitoring, and food safety assessments.
Introduction
This compound is a phytotoxic secondary metabolite produced by fungal species of the Bipolaris genus, such as Bipolaris sorokiniana and Bipolaris cynodontis.[1] These fungi are significant pathogens of various cereal crops, including wheat and barley, causing diseases like spot blotch. This compound contributes to the virulence of the pathogen by inducing necrotic lesions on host plant tissues.[1] Accurate quantification of this compound in plant tissues is crucial for understanding host-pathogen interactions, evaluating the efficacy of antifungal treatments, and assessing the contamination levels in agricultural products. High-Performance Liquid Chromatography (HPLC) offers a reliable and sensitive technique for the separation and quantification of this mycotoxin. This document provides a comprehensive protocol for the analysis of this compound using a C18 column and UV detection.
Principle
The method involves the extraction of this compound from a homogenized plant tissue sample into an organic solvent mixture. The crude extract is then subjected to a liquid-liquid extraction (LLE) cleanup step to remove interfering matrix components. The purified extract is concentrated and injected into a reverse-phase HPLC system. This compound is separated on a C18 analytical column and detected by its absorbance in the low UV range. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from authentic this compound standards.
Experimental Protocols
Sample Preparation and Homogenization
-
Sample Collection: Collect fresh plant tissue (e.g., leaves, stems) suspected of this compound contamination.
-
Homogenization: Freeze the collected tissue immediately in liquid nitrogen to halt metabolic processes.[2] Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
-
Lyophilization (Optional): For dry weight determination and improved extraction efficiency, lyophilize the powdered tissue to remove all water content. Store the dried powder at -20°C until extraction.
Extraction of this compound
-
Weighing: Accurately weigh approximately 1.0 g of the homogenized plant powder into a 50 mL polypropylene centrifuge tube.
-
Solvent Addition: Add 10 mL of an acetonitrile/water mixture (80:20, v/v) to the tube. Acetonitrile and methanol/water mixtures are common for mycotoxin extraction.[3][4]
-
Extraction: Tightly cap the tube and vortex vigorously for 1 minute. Place the tube in an ultrasonic bath for 30 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge the suspension at 4,000 x g for 15 minutes at room temperature to pellet the solid plant material.
-
Supernatant Collection: Carefully transfer the supernatant to a clean glass tube. This is the crude extract.
Liquid-Liquid Extraction (LLE) Cleanup
-
Solvent Addition: Add 10 mL of n-hexane to the crude extract, cap the tube, and vortex for 2 minutes for defatting.
-
Phase Separation: Allow the layers to separate for 10 minutes. The upper hexane layer contains lipids and other nonpolar interferences.
-
Aqueous Phase Collection: Carefully remove and discard the upper hexane layer using a pipette.
-
This compound Extraction: Add 10 mL of dichloromethane to the remaining aqueous acetonitrile layer. Vortex for 2 minutes to extract this compound into the organic phase.
-
Organic Phase Collection: After phase separation, carefully transfer the lower dichloromethane layer to a new glass tube. Repeat this extraction step with another 10 mL of dichloromethane and combine the organic phases.
-
Evaporation: Evaporate the combined dichloromethane extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 1.0 mL of the HPLC mobile phase (Acetonitrile:Water, 50:50, v/v).
-
Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an HPLC vial.
HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 218 nm. This wavelength is selected based on common detection parameters for compounds with similar chromophores.[2][5]
-
-
Calibration: Prepare a series of this compound standard solutions in the mobile phase (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) from a certified stock solution (available from suppliers like Sigma-Aldrich).[6] Inject the standards to generate a calibration curve by plotting peak area against concentration.
Data Presentation
The quantitative results of the analysis should be summarized for clarity. The following table presents an example of expected performance characteristics for this HPLC method.
| Parameter | Expected Value |
| Retention Time (RT) | ~ 5.8 min (Varies with system) |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Recovery | 85 - 105% |
| Precision (%RSD) | < 5% |
Note: These are typical expected values. The user must perform a full method validation to determine the actual performance characteristics.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound quantification in plant tissue.
Logical Relationship of Quantification
References
- 1. foodriskmanagement.com [foodriskmanagement.com]
- 2. HPLC method with UV detection for evaluation of digoxin tablet dissolution in acidic medium after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Insights into Sample Pretreatment Methods for Mycotoxins in Different Food Matrices: A Critical Review on Novel Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel Insights into Understanding the Molecular Dialogues between this compound and the Gα and Gβ Subunits of the Wheat Heterotrimeric G-Protein during Host–Pathogen Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Elucidating the Structure of Bipolaroxin: An Application of NMR and GC-MS Techniques
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bipolaroxin, a phytotoxin produced by the fungus Bipolaris sorokiniana, is implicated in the pathogenesis of spot blotch disease in wheat and other cereals. A thorough understanding of its chemical structure is paramount for elucidating its mode of action, developing resistant crop varieties, and exploring its potential as a lead compound in drug discovery. This document provides detailed application notes and protocols for the structural characterization of this compound utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). While specific spectral data for this compound is not publicly available, this guide offers robust, generalized methodologies applicable to the analysis of this and similar fungal secondary metabolites.
Introduction
The structural elucidation of novel natural products is a cornerstone of chemical and biomedical research. Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule, revealing detailed connectivity and stereochemical relationships. Gas Chromatography-Mass Spectrometry (GC-MS) complements NMR by providing accurate mass determination and characteristic fragmentation patterns, which aid in confirming the molecular weight and identifying key structural motifs. The combined application of these two powerful analytical techniques allows for the unambiguous determination of complex molecular structures like that of this compound.
Experimental Protocols
Isolation and Purification of this compound
A pure sample is essential for accurate structural analysis. The following is a general procedure for the isolation of this compound from fungal culture.
Protocol:
-
Fungal Culture: Grow Bipolaris sorokiniana in a suitable liquid medium (e.g., Potato Dextrose Broth) for 2-3 weeks at 25-28°C with shaking.
-
Extraction:
-
Separate the mycelium from the culture filtrate by filtration.
-
Extract the culture filtrate with an organic solvent such as ethyl acetate or chloroform (3 x volume of filtrate).
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Chromatographic Purification:
-
Subject the crude extract to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Monitor the fractions by Thin Layer Chromatography (TLC) for the presence of the target compound.
-
Combine fractions containing the compound of interest and further purify using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., methanol-water gradient) to obtain pure this compound.
-
NMR Spectroscopic Analysis
2.1. Sample Preparation
Protocol:
-
Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent depends on the solubility of the compound.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2.2. NMR Data Acquisition
Acquire a suite of NMR experiments to fully characterize the structure.
-
1D NMR:
-
¹H NMR: Provides information about the number of different types of protons and their chemical environment.
-
¹³C NMR & DEPT (Distortionless Enhancement by Polarization Transfer): Reveals the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings between adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, crucial for connecting different parts of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining stereochemistry.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
3.1. Sample Preparation and Derivatization
For GC-MS analysis, volatile and thermally stable compounds are required. If this compound is not amenable to direct GC-MS, derivatization is necessary.
Protocol:
-
Derivatization (if required): To a small amount of purified this compound (approx. 1 mg), add a derivatizing agent (e.g., BSTFA with 1% TMCS for silylation of hydroxyl or carboxyl groups). Heat the mixture at 60-80°C for 30-60 minutes.
-
Sample Injection: Dilute the derivatized (or underivatized) sample with a suitable solvent (e.g., hexane or ethyl acetate) before injection into the GC-MS.
3.2. GC-MS Data Acquisition
Typical GC-MS parameters:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS).
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300°C) at a rate of 10-20°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer, scanning a mass range of m/z 50-600.
Data Presentation
Due to the lack of publicly available experimental data for this compound, the following tables are presented as templates. Researchers should populate these tables with their own experimental data.
Table 1: ¹H and ¹³C NMR Data for this compound (Template)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | COSY Correlations | HMBC Correlations |
| 1 | ||||
| 2 | ||||
| 3 | ||||
| ... |
Table 2: GC-MS Fragmentation Data for this compound (Template)
| Retention Time (min) | Molecular Ion [M]⁺ (m/z) | Key Fragment Ions (m/z) | Proposed Neutral Loss |
Visualizations
The following diagrams illustrate the general workflows for the structural characterization of a fungal metabolite like this compound.
Caption: Overall workflow for the isolation and structural characterization of this compound.
Caption: Detailed workflow for NMR-based structural elucidation.
Caption: Detailed workflow for GC-MS-based structural analysis.
Conclusion
The structural characterization of this compound is a critical step towards understanding its biological function and potential applications. The methodologies outlined in this document provide a comprehensive framework for researchers to approach the structural elucidation of this and other fungal secondary metabolites using NMR and GC-MS. While the specific spectral data for this compound remains to be published, the application of these detailed protocols will enable the generation of the necessary data to definitively determine its chemical structure. The integration of data from both NMR and GC-MS is essential for an unambiguous and complete structural assignment.
Application Notes and Protocols for Leaf Infiltration Bioassay to Assess Bipolaroxin Phytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bipolaroxin, a phytotoxin produced by the fungus Bipolaris sorokiniana, is a key virulence factor in spot blotch disease of wheat and other cereals. Understanding its phytotoxic effects is crucial for developing resistant crop varieties and novel fungicides. The leaf infiltration bioassay is a rapid and effective method to assess the phytotoxicity of this compound by directly introducing the toxin into the leaf apoplast. This document provides detailed protocols for conducting this bioassay, quantifying the resulting phytotoxicity, and an overview of the putative signaling pathway involved in this compound-induced cell death.
Data Presentation
The phytotoxic effects of this compound can be quantified by observing the development of necrotic lesions and measuring the loss of membrane integrity through electrolyte leakage. The following tables summarize the dose-dependent effects of this compound on wheat leaves.
Table 1: Necrotic Lesion Development in Wheat Leaves Infiltrated with this compound
| This compound Concentration (ng/mL) | Observation Time (Hours Post-Infiltration) | Lesion Characteristics | Average Lesion Length (cm) |
| 0 (Control) | 24, 48, 72 | No visible lesions | 0 |
| 15 | 48 | Onset of yellowing | < 0.5 |
| 25 | 48 | Yellowing and small necrotic spots | 0.5 - 1.0 |
| 50 | 24-48 | Rapid development of necrotic lesions | 1.0 - 1.5 |
| 75 | 24 | Well-defined necrotic lesions | 1.5 - 2.0 |
| 100 | 24 | Severe and spreading necrotic lesions | > 2.0 |
Note: Lesion development can vary based on wheat cultivar susceptibility, age of the plant, and environmental conditions.
Table 2: Electrolyte Leakage from Wheat Leaf Discs Treated with this compound
| This compound Concentration (ng/mL) | Incubation Time (Hours) | Relative Electrolyte Leakage (%) |
| 0 (Control) | 24 | 10 ± 2 |
| 25 | 24 | 35 ± 5 |
| 50 | 24 | 60 ± 7 |
| 100 | 24 | 85 ± 6 |
Note: Data are represented as a percentage of the total electrolyte leakage after boiling the leaf discs. Values are indicative and should be determined empirically for specific experimental conditions.
Experimental Protocols
Protocol 1: Leaf Infiltration Bioassay with this compound
This protocol describes the procedure for introducing this compound into plant leaves to observe its phytotoxic effects.
Materials:
-
Healthy wheat plants (or other susceptible host plants), approximately 45 days old.
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO, stored at -20°C).
-
Sterile deionized water.
-
1 mL needleless syringes.
-
Micropipettes and sterile tips.
-
Control solution (sterile deionized water with the same concentration of solvent used for the this compound stock).
Procedure:
-
Preparation of this compound Solutions: Prepare a series of this compound dilutions (e.g., 25, 50, 75, and 100 ng/mL) in sterile deionized water from the stock solution.[1] Also, prepare a control solution containing the same concentration of the solvent used to dissolve the this compound stock.
-
Plant Selection: Select healthy, fully expanded leaves of similar age and position on the wheat plants.
-
Infiltration:
-
Draw the desired this compound solution (or control solution) into a 1 mL needleless syringe.
-
Gently press the tip of the syringe against the abaxial (lower) surface of the leaf.
-
Apply gentle and steady pressure to the plunger to infiltrate the solution into the leaf tissue. A small water-soaked area will appear as the solution enters the apoplastic space.
-
Infiltrate an area of approximately 1-2 cm². Infiltrate 100 µL per leaf.[1]
-
Mark the infiltrated areas with a permanent marker.
-
-
Incubation: Place the plants back in their growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod).
-
Observation and Quantification:
-
Observe the infiltrated areas at regular intervals (e.g., 24, 48, and 72 hours) for the development of symptoms such as chlorosis, yellowing, and necrosis.
-
Measure the length or area of the necrotic lesions that develop.
-
Protocol 2: Quantification of Phytotoxicity by Electrolyte Leakage Assay
This protocol measures the extent of cell membrane damage caused by this compound by quantifying the leakage of electrolytes from leaf tissue.
Materials:
-
Leaf samples from the this compound infiltration experiment (Protocol 1).
-
Cork borer (e.g., 5-10 mm diameter).
-
Sterile deionized water.
-
15 mL centrifuge tubes or multi-well plates.
-
Conductivity meter.
-
Shaker.
-
Water bath or heating block.
Procedure:
-
Sample Collection: At a predetermined time point after infiltration (e.g., 24 hours), excise leaf discs of a uniform size from the center of the infiltrated areas using a cork borer.
-
Washing: Place the leaf discs in a tube with sterile deionized water and gently agitate for 30 minutes to remove any surface contaminants and electrolytes released during the cutting process.
-
Incubation: Replace the water with a fresh, known volume of sterile deionized water (e.g., 10 mL). Incubate the leaf discs at room temperature on a shaker for a set period (e.g., 3-6 hours).
-
Initial Conductivity Measurement (C1): After incubation, carefully measure the electrical conductivity of the water containing the leaf discs using a conductivity meter.
-
Total Conductivity Measurement (C2): To release all electrolytes, boil the tubes containing the leaf discs and water for 15-20 minutes in a water bath. Allow the solution to cool to room temperature and measure the final electrical conductivity.
-
Calculation: Calculate the relative electrolyte leakage as a percentage:
-
Relative Electrolyte Leakage (%) = (C1 / C2) * 100
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
Caption: Workflow for this compound Leaf Infiltration Bioassay.
Putative Signaling Pathway of this compound Phytotoxicity
This compound is known to induce rapid cell death in susceptible plants, a process involving the generation of reactive oxygen species (ROS). The toxin is thought to interact with membrane-bound receptors, leading to the activation of heterotrimeric G-proteins. Specifically, both the Gα and Gβ subunits have been implicated in this interaction. This activation likely initiates a downstream signaling cascade, including a Mitogen-Activated Protein Kinase (MAPK) cascade, which is a common pathway in plant defense and stress responses. The activation of this cascade ultimately leads to a significant increase in ROS production, causing oxidative stress, loss of membrane integrity, and programmed cell death (PCD) or necrosis.
Caption: this compound-induced cell death signaling pathway.
References
In vitro production of Bipolaroxin by Bipolaris sorokiniana
Introduction
Bipolaris sorokiniana is a cosmopolitan fungal phytopathogen responsible for several diseases in cereals like wheat and barley, including spot blotch, common root rot, and black point.[1][2] A key factor in its virulence is the production of phytotoxic secondary metabolites.[3] Among these, Bipolaroxin, a bicyclical sesquiterpenoid, is notable for its ability to induce necrotic lesions on host plant leaves, contributing significantly to disease development.[3][4] The in vitro production, isolation, and quantification of this compound are crucial for a variety of research applications, including the study of host-pathogen interactions, screening for resistant plant cultivars, and exploring the potential of fungal metabolites in drug development.[4][5]
Factors Influencing In Vitro Production
The yield of this compound in laboratory settings is influenced by several factors, primarily the fungal isolate, culture medium composition, and incubation conditions.
-
Fungal Strain: Significant qualitative and quantitative differences in this compound production exist among different isolates of B. sorokiniana.[4] Studies have shown a wide range of production levels, from 0.05 µg/mL to 1.4 µg/mL, depending on the virulence of the strain.[4]
-
Culture Medium: The composition of the growth medium is critical. Fries modified medium has been successfully used for this compound production.[3] Supplementation with specific carbon sources like sucrose and glucose, along with a nitrogen source such as yeast extract (e.g., 0.1%), has been shown to enhance toxin yield.[3][6] While media like Potato Dextrose Agar (PDA) support robust mycelial growth, specialized liquid media are often preferred for secondary metabolite production.[7]
-
Incubation Conditions: Optimal physical parameters are required for efficient fermentation. A constant temperature of approximately 25 ± 1°C is typically maintained.[3] The production of this compound is a time-dependent process, often requiring an extended incubation period of three weeks to reach maximum yield.[3][8]
Data Presentation: this compound Yield
The following tables summarize quantitative data on this compound production by various B. sorokiniana strains under different media conditions as reported in the literature.
Table 1: this compound Production by Different B. sorokiniana Strains in Various Media
| Fungal Strain | Medium Supplement | This compound Yield (µg/mL) |
| Strain 1 | Sucrose | ~1.3 |
| Strain 1 | Yeast Extract | ~1.4 |
| Strain 1 | Glucose | ~1.2 |
| Strain 2 | Sucrose | ~0.7 |
| Strain 2 | Yeast Extract | ~0.8 |
| Strain 2 | Glucose | ~0.6 |
| Strain 3 | Sucrose | ~0.4 |
| Strain 3 | Yeast Extract | ~0.5 |
| Strain 3 | Glucose | ~0.3 |
| Data are approximate values interpreted from a graphical representation in existing literature.[6] |
Table 2: Range of this compound Production Across Pathogenically Variable Isolates
| Isolate ID | This compound Yield (µg/mL) |
| BS-41 | 0.05 |
| BS-75 | 1.4 |
| Data reflects the observed range of production from the least to the most productive isolates studied.[4] |
Experimental Protocols
Herein are detailed protocols for the cultivation of B. sorokiniana, followed by the extraction, purification, and quantification of this compound.
Protocol 1: Cultivation of Bipolaris sorokiniana for this compound Production
Objective: To culture B. sorokiniana in a liquid medium optimized for the production of this compound.
Materials:
-
Pure isolate of B. sorokiniana
-
Potato Dextrose Agar (PDA) plates
-
Fries modified liquid medium
-
Yeast extract, Sucrose, Glucose
-
Sterile distilled water
-
Erlenmeyer flasks (e.g., 500 mL)
-
Incubator
Procedure:
-
Prepare Monoconidial Culture:
-
Grow the B. sorokiniana isolate on PDA plates at 25°C for 7-10 days to achieve sporulation.[3]
-
Flood the plate with a small amount of sterile distilled water and gently scrape the surface to create a spore suspension.
-
Perform serial dilutions and spread on fresh PDA plates to obtain single colonies, ensuring a pure, monoconidial culture.
-
-
Prepare Liquid Culture Medium:
-
Inoculation and Incubation:
-
Inoculate each flask with a small agar plug or spore suspension from the monoconidial culture plate.
-
Incubate the flasks at 25 ± 1°C for three weeks in stationary culture.[3]
-
Protocol 2: Extraction and Purification of this compound
Objective: To extract and purify this compound from the fungal liquid culture.
Materials:
-
Fungal culture from Protocol 1
-
Cheesecloth or sterile filter paper
-
Centrifuge
-
Separatory funnel
-
Organic solvent (e.g., Ethyl Acetate)
-
Rotary evaporator
-
Column chromatography setup (e.g., Silica gel)
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system
Procedure:
-
Harvesting Fungal Metabolites:
-
After the incubation period, separate the fungal mycelia from the liquid culture by filtering through several layers of cheesecloth.
-
Centrifuge the resulting filtrate to remove any remaining mycelial debris and spores. The supernatant is the crude extract containing this compound.
-
-
Solvent Extraction:
-
Transfer the cell-free supernatant to a separatory funnel.
-
Perform a liquid-liquid extraction by adding an equal volume of an appropriate organic solvent (e.g., ethyl acetate).[9]
-
Shake vigorously and allow the layers to separate. Collect the organic phase.
-
Repeat the extraction process 2-3 times to maximize recovery.
-
Pool the organic phases and concentrate the extract to dryness using a rotary evaporator at a controlled temperature (e.g., 40°C).[8]
-
-
Purification:
Protocol 3: Quantitative Analysis by HPLC
Objective: To quantify the concentration of this compound in a sample.
Materials:
-
Purified this compound sample
-
This compound analytical standard (e.g., Sigma-Aldrich)[3]
-
HPLC-grade solvents (e.g., Acetonitrile, Water)
-
HPLC system with a UV detector and a C-18 column[3]
Procedure:
-
Standard Curve Preparation:
-
Prepare a stock solution of the this compound analytical standard in a suitable solvent.
-
Create a series of standard dilutions of known concentrations.
-
Inject each standard into the HPLC system and record the peak area.
-
Plot a standard curve of peak area versus concentration.
-
-
Sample Analysis:
-
Prepare the purified sample from Protocol 2 in the mobile phase solvent.
-
Inject the sample into the HPLC system using the same method as the standards.[3]
-
Record the peak area corresponding to this compound.
-
-
Quantification:
-
Compare the peak area of the sample to the standard curve to determine the concentration of this compound in the sample.[3]
-
Visualizations
// Central Node yield [label="this compound Yield", pos="0,0!", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=14];
// Factor Nodes strain [label="Fungal Strain\n(Virulence)", pos="-2.5,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; medium [label="Culture Medium", pos="2.5,1.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; conditions [label="Incubation Conditions", pos="0,-2.5!", fillcolor="#FBBC05", fontcolor="#202124"];
// Sub-factor Nodes carbon [label="Carbon Source\n(Sucrose, Glucose)", pos="3.5,0!", fillcolor="#FFFFFF", fontcolor="#202124"]; nitrogen [label="Nitrogen Source\n(Yeast Extract)", pos="1.5,0!", fillcolor="#FFFFFF", fontcolor="#202124"]; temp [label="Temperature\n(~25°C)", pos="-1.5,-1.5!", fillcolor="#FFFFFF", fontcolor="#202124"]; duration [label="Duration\n(~3 weeks)", pos="1.5,-1.5!", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges edge [color="#5F6368", penwidth=1.5]; strain -> yield; medium -> yield; conditions -> yield;
edge [color="#5F6368", penwidth=1.0, style=dashed]; medium -> carbon; medium -> nitrogen; conditions -> temp; conditions -> duration; } enddot Caption: Factors impacting in vitro this compound production.
References
- 1. Bipolaris sorokiniana-Induced Black Point, Common Root Rot, and Spot Blotch Diseases of Wheat: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cropj.com [cropj.com]
- 3. Novel Insights into Understanding the Molecular Dialogues between this compound and the Gα and Gβ Subunits of the Wheat Heterotrimeric G-Protein during Host–Pathogen Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. analysis-and-isolation-of-secondary-metabolites-of-bipolarissorokiniana-by-different-chromatography-techniques-and-the-spectrum-of-their-biological-activity - Ask this paper | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. ijcmas.com [ijcmas.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Molecular Docking Studies of Bipolaroxin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the molecular docking analysis of Bipolaroxin, a phytotoxin produced by the fungus Bipolaris sorokiniana, with its target proteins. The primary focus is on the interaction with wheat (Triticum aestivum) heterotrimeric G-protein subunits, Gα and Gβ, based on available research. This document is intended to guide researchers in performing similar in silico studies to understand host-pathogen interactions and to aid in the development of potential fungicides.
Introduction
This compound is a key pathogenic determinant in spot blotch disease of wheat, causing significant yield losses.[1][2] Understanding the molecular interactions between this compound and host proteins is crucial for deciphering the mechanisms of its toxicity and for designing effective disease management strategies.[1][2][3] Molecular docking is a powerful computational technique used to predict the binding mode and affinity of a small molecule (ligand) to a macromolecule (receptor).[4] This in silico approach provides valuable insights into the protein-ligand interactions at an atomic level, guiding further experimental validation and drug discovery efforts.[5][6]
Recent studies have identified the α and β subunits of the wheat heterotrimeric G-protein as key targets of this compound.[1][3] G-proteins are crucial signal transducers in eukaryotes, and their interaction with this compound can disrupt downstream signaling pathways, including the phenylpropanoid and MAPK pathways, leading to disease development.[1][2][3]
Data Presentation: this compound Docking Studies
The following tables summarize the quantitative data from molecular docking studies of this compound with the Gα and Gβ subunits of wheat heterotrimeric G-protein.
Table 1: Molecular Docking Results of this compound with Wheat G-Protein Subunits
| Target Protein | Ligand | Docking Software | Binding Energy (kcal/mol) | Number of H-bonds |
| G-protein alpha (Gα) subunit | This compound | AutoDock 4.2 | -8.19 | 6 |
| G-protein beta (Gβ) subunit | This compound | AutoDock 4.2 | -7.47 | 7 |
Data sourced from multiple studies.[1][7]
Table 2: Interacting Residues in the this compound-G-Protein Complexes
| Target Protein Subunit | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic Contacts) |
| Gα | Glu29, Ser30, Lys32, Ala177 | Gly28, Gly31, Ser33, Thr34, Arg78, Val179, Thr181, Gly209 |
| Gβ | Lys256, Phe306, Leu352 | Not specified in the provided results |
Data on interacting residues is based on LigPlot+ analysis from the cited research.[1][2][4]
Experimental Protocols
This section provides a detailed methodology for performing molecular docking studies of this compound with target proteins, based on the protocols described in the literature.[1][4]
Protocol 1: Molecular Docking of this compound with G-Protein Subunits
1. Preparation of the Receptor Protein Structure:
-
1.1. Protein Structure Retrieval: Obtain the 3D structure of the target protein (e.g., G-protein alpha and beta subunits from Triticum aestivum). If the experimental structure is unavailable in databases like the Protein Data Bank (PDB), a homology model can be generated using servers like MODELLER.[4]
-
1.2. Protein Preparation:
-
Remove all water molecules and heteroatoms from the protein structure.
-
Add polar hydrogen atoms to the protein.
-
Assign Kollman charges to the protein atoms.
-
Save the prepared protein structure in PDBQT format, which is required by AutoDock.
-
2. Preparation of the Ligand Structure:
-
2.1. Ligand Structure Retrieval: Obtain the 3D structure of this compound from a chemical database such as PubChem.
-
2.2. Ligand Preparation:
-
Minimize the energy of the ligand structure using a force field (e.g., MMFF94).
-
Define the rotatable bonds in the ligand.
-
Save the prepared ligand structure in PDBQT format.
-
3. Docking Simulation using AutoDock 4.2:
-
3.1. Grid Box Definition: Define a grid box that encompasses the active site of the receptor protein. The active site can be predicted using tools like HotSpot Wizard 3.0 or CASTp.[1] The grid box should be large enough to allow the ligand to move freely within the binding pocket.
-
3.2. Docking Parameter Setup:
-
Set the docking algorithm to the Lamarckian Genetic Algorithm (LGA).
-
Set the number of GA runs (e.g., 100).
-
Set the population size, maximum number of evaluations, and other genetic algorithm parameters to standard values or as optimized for the system.
-
-
3.3. Running the Docking Simulation: Execute the docking calculation using the prepared protein, ligand, and grid parameter files.
4. Analysis of Docking Results:
-
4.1. Binding Energy Analysis: Analyze the output log file to determine the binding energy of the best-docked conformation. The conformation with the lowest binding energy is typically considered the most stable.[1]
-
4.2. Interaction Analysis:
Visualizations
Signaling Pathway
Caption: this compound interaction with G-protein and downstream signaling.
Experimental Workflow
Caption: A generalized workflow for molecular docking studies.
References
- 1. Novel Insights into Understanding the Molecular Dialogues between this compound and the Gα and Gβ Subunits of the Wheat Heterotrimeric G-Protein during Host–Pathogen Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. Graph theoretical network analysis, in silico exploration, and validation of bioactive compounds from Cynodon dactylon as potential neuroprotective agents against α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug development advances in human genetics‐based targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Molecular Dynamics Simulation of Bipolaroxin-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and performing molecular dynamics (MD) simulations of the fungal toxin Bipolaroxin with its target proteins. The protocols are designed to be adaptable for researchers investigating host-pathogen interactions and for drug development professionals exploring potential inhibitor designs.
Introduction to this compound and its Interactions
This compound is a phytotoxin produced by the fungus Bipolaris sorokiniana, the causative agent of spot blotch disease in wheat and other cereals.[1][2] This toxin is known to induce necrotic lesions on leaves, inhibit seed germination, and disrupt various physiological and biochemical pathways within the host plant.[1] At a molecular level, this compound has been shown to interact with key signaling proteins, including the Gα and Gβ subunits of the wheat heterotrimeric G-protein.[1][2] Understanding the dynamics of these interactions is crucial for deciphering the mechanisms of pathogenesis and for developing strategies to mitigate crop losses. Molecular dynamics simulations offer a powerful computational microscope to visualize and quantify the binding events between this compound and its protein targets at an atomic level.[3]
Objectives of Molecular Dynamics Simulation in this compound Research
-
To elucidate the binding mode and conformational changes of this compound within the active site of target proteins.
-
To identify the key amino acid residues involved in the interaction and quantify their contributions.
-
To assess the stability of the this compound-protein complex over time.
-
To calculate the binding free energy to predict the affinity of the interaction.
-
To provide a dynamic understanding of the molecular dialogues that underpin the host-pathogen interaction.[1][2]
Summary of this compound-G-Protein Interaction Data
The following tables summarize the quantitative data from a molecular docking and MD simulation study of this compound with the Gα and Gβ subunits of the wheat heterotrimeric G-protein.[1]
Table 1: Molecular Docking Results of this compound with Wheat G-Protein Subunits
| Target Protein | Binding Energy (kcal/mol) | Number of H-bonds |
| Gα subunit | -8.19 | 6 |
| Gβ subunit | -7.47 | 7 |
Table 2: Key Interacting Residues in this compound-G-Protein Complexes
| Target Protein | Hydrogen Bond Forming Residues | Hydrophobic Contact Residues |
| Gα subunit | Glu29, Ser30, Lys32, Ala177 | Gly28, Gly31, Ser33, Thr34, Arg78, Val179, Thr181, Gly209 |
| Gβ subunit | Lys256, Phe306, Leu352 | Not explicitly detailed in the provided search results. |
Experimental Protocols
This section provides a detailed methodology for performing an MD simulation of a this compound-protein complex, using GROMACS as the primary simulation engine.
Protocol 1: System Preparation
-
Obtain Initial Structures:
-
Protein Preparation:
-
Clean the PDB file by removing any heteroatoms, water molecules, and unwanted chains.
-
Check for and model any missing residues or atoms using tools like Swiss-PdbViewer.
-
Add hydrogen atoms and assign appropriate protonation states for a physiological pH.
-
-
Ligand Parameterization:
-
Generate a 3D conformation of this compound.
-
Use a server like the Automated Topology Builder (ATB) or tools within AmberTools (Antechamber) to generate force field parameters for this compound.[4][5] This step is crucial as standard force fields do not contain parameters for non-standard molecules like this compound.
-
Protocol 2: Molecular Docking (Optional but Recommended)
-
Prepare Protein and Ligand for Docking:
-
Convert the prepared protein and ligand structures to the appropriate format for the docking software (e.g., PDBQT for AutoDock).
-
Define the binding site on the protein based on experimental data or blind docking.
-
-
Perform Docking:
Protocol 3: Molecular Dynamics Simulation with GROMACS
-
Generate Complex Topology:
-
Use the GROMACS pdb2gmx module to generate the topology for the protein, selecting a suitable force field (e.g., CHARMM36).[6]
-
Combine the protein topology with the generated ligand topology.
-
-
System Solvation and Ionization:
-
Energy Minimization:
-
Perform energy minimization to relax the system and remove any steric clashes. This is typically done using the steepest descent algorithm.
-
-
Equilibration:
-
Perform a two-phase equilibration:
-
NVT (isothermal-isochoric) ensemble: Equilibrate the temperature of the system while keeping the volume constant.
-
NPT (isothermal-isobaric) ensemble: Equilibrate the pressure of the system while keeping the temperature constant. Positional restraints are often applied to the protein and ligand during equilibration to allow the solvent to relax around them.[6]
-
-
-
Production MD Run:
-
Run the production MD simulation for a desired length of time (e.g., 50-100 ns) without any restraints.[8] Save the trajectory and energy files at regular intervals for analysis.
-
Protocol 4: Analysis of MD Trajectories
-
Structural Stability Analysis:
-
Interaction Analysis:
-
Analyze the hydrogen bonds formed between this compound and the protein throughout the simulation.
-
Identify and analyze the hydrophobic interactions.
-
-
Binding Free Energy Calculation:
-
Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy of the complex.[7]
-
Visualizations
The following diagrams illustrate the key workflows and pathways involved in the molecular dynamics simulation of this compound-protein interactions.
Caption: Experimental workflow for this compound-protein MD simulation.
Caption: this compound's impact on host signaling pathways.
References
- 1. Novel Insights into Understanding the Molecular Dialogues between this compound and the Gα and Gβ Subunits of the Wheat Heterotrimeric G-Protein during Host–Pathogen Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. mdpi.com [mdpi.com]
- 5. static.igem.wiki [static.igem.wiki]
- 6. bioinformaticsreview.com [bioinformaticsreview.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Gene Expression Analysis in Response to Bipolaroxin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bipolaroxin, a phytotoxin produced by fungi of the Bipolaris genus, is known for its significant impact on plant physiology, leading to tissue necrosis and disease development in susceptible hosts like wheat.[1][2] Understanding the molecular mechanisms underlying this compound's toxicity is crucial for developing resistant crop varieties and novel antifungal agents. This document provides detailed application notes and protocols for studying gene expression changes in response to this compound treatment, with a focus on RNA sequencing (RNA-Seq) and the analysis of key signaling pathways.
At the cellular level, this compound has been shown to interact with heterotrimeric G-proteins, specifically the Gα and Gβ subunits, thereby modulating downstream signaling cascades.[1][3] This interaction triggers significant changes in the expression of genes involved in critical defense and metabolic pathways, including the Mitogen-Activated Protein Kinase (MAPK) and phenylpropanoid pathways.[1] Investigating these gene expression changes provides valuable insights into the plant's response to the toxin and potential targets for intervention.
Data Presentation: Quantitative Gene Expression Analysis
The following tables summarize the dose-dependent effects of this compound on the expression of key genes in susceptible wheat lines, as determined by quantitative PCR (qPCR).[1] The data is presented as fold change in gene expression relative to untreated controls.
Table 1: Effect of this compound on the Expression of Phenylpropanoid Pathway Genes
| Gene | 25 ng/mL this compound (Fold Change) | 50 ng/mL this compound (Fold Change) | 75 ng/mL this compound (Fold Change) | 100 ng/mL this compound (Fold Change) |
| PAL | 2.5 | 4.0 | 5.5 | 7.0 |
| C4H | 2.0 | 3.5 | 5.0 | 6.5 |
| 4CL | 1.8 | 3.0 | 4.5 | 6.0 |
| CAD | 2.2 | 3.8 | 5.2 | 6.8 |
| CCoAOMT | 1.5 | 2.5 | 3.5 | 5.0 |
Table 2: Effect of this compound on the Expression of MAPK Signaling Pathway Genes
| Gene | 25 ng/mL this compound (Fold Change) | 50 ng/mL this compound (Fold Change) | 75 ng/mL this compound (Fold Change) | 100 ng/mL this compound (Fold Change) |
| MKK1 | 3.0 | 5.0 | 7.5 | 9.5 |
| MKK3 | 2.8 | 4.5 | 6.8 | 8.5 |
| MPK3 | 3.5 | 6.0 | 8.5 | 11.0 |
| MPK4 | 3.2 | 5.5 | 7.8 | 10.0 |
| MPK6 | 2.5 | 4.0 | 6.0 | 7.5 |
Table 3: Effect of this compound on the Expression of WRKY Transcription Factors
| Gene | 25 ng/mL this compound (Fold Change) | 50 ng/mL this compound (Fold Change) | 75 ng/mL this compound (Fold Change) | 100 ng/mL this compound (Fold Change) |
| WRKY23 | 4.5 | 6.1 | 8.05 | 10.5 |
| WRKY40 | 3.8 | 5.5 | 7.2 | 9.0 |
| WRKY45 | 4.0 | 5.8 | 7.5 | 9.8 |
| WRKY53 | 3.2 | 4.8 | 6.5 | 8.2 |
| WRKY70 | 3.5 | 5.0 | 6.8 | 8.5 |
Experimental Protocols
Protocol 1: In Planta Treatment with this compound
This protocol describes the treatment of wheat seedlings with this compound to induce a gene expression response.
Materials:
-
Wheat seedlings (a susceptible cultivar, e.g., Agra Local)[1]
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Sterile distilled water
-
Microsyringe (100 µL)
-
Growth chamber with controlled temperature and light conditions
Procedure:
-
Grow wheat seedlings for approximately 45 days under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).[1]
-
Prepare working solutions of this compound at the desired concentrations (e.g., 25, 50, 75, and 100 ng/mL) by diluting the stock solution in sterile distilled water.[1] Prepare an untreated control using only sterile distilled water.
-
Gently infiltrate 100 µL of the this compound working solution or the control solution into the leaf lamina of the wheat seedlings using a microsyringe.[1] Ensure the solution is absorbed by the leaf tissue.
-
Return the treated plants to the growth chamber and incubate for the desired time period (e.g., 7 days for qPCR analysis).[1]
-
After the incubation period, collect leaf samples from the treated and control plants, flash-freeze them in liquid nitrogen, and store them at -80°C until RNA extraction.
Protocol 2: RNA Extraction from Wheat Leaves
This protocol is optimized for extracting high-quality total RNA from wheat leaves, which can be rich in secondary metabolites that interfere with RNA isolation.
Materials:
-
Frozen wheat leaf tissue
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
TRIzol reagent or similar phenol-based lysis solution[4]
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
Microcentrifuge tubes (RNase-free)
-
Refrigerated microcentrifuge
Procedure:
-
Grind the frozen leaf tissue to a fine powder in a pre-chilled mortar and pestle under liquid nitrogen.
-
Transfer approximately 50-100 mg of the powdered tissue to a new RNase-free microcentrifuge tube.
-
Add 1 mL of TRIzol reagent and vortex vigorously for 1 minute to homogenize the sample.
-
Incubate the homogenate at room temperature for 5 minutes.
-
Add 200 µL of chloroform, cap the tube securely, and shake vigorously for 15 seconds.
-
Incubate at room temperature for 3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.
-
Carefully transfer the upper aqueous phase containing the RNA to a new RNase-free tube.
-
Precipitate the RNA by adding 500 µL of isopropanol. Mix gently by inversion and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. A white pellet of RNA should be visible.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Carefully discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in 20-50 µL of RNase-free water.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
Protocol 3: RNA-Seq Library Preparation and Sequencing
This protocol provides a general workflow for preparing RNA-Seq libraries for Illumina sequencing.
Materials:
-
High-quality total RNA (1-5 µg)
-
mRNA purification kit (e.g., oligo(dT) magnetic beads) or rRNA depletion kit
-
RNA fragmentation buffer
-
Reverse transcriptase and random primers
-
Second-strand synthesis buffer and enzymes
-
End-repair, A-tailing, and adapter ligation reagents
-
PCR amplification reagents
-
AMPure XP beads or similar for size selection
-
Illumina sequencing platform
Procedure:
-
mRNA Purification: Isolate mRNA from the total RNA using oligo(dT) magnetic beads to capture poly(A)-tailed transcripts. Alternatively, deplete ribosomal RNA (rRNA) if non-coding RNAs are of interest.
-
RNA Fragmentation: Fragment the purified mRNA into smaller pieces (typically 200-500 bp) using a fragmentation buffer and heat.
-
First-Strand cDNA Synthesis: Synthesize the first strand of cDNA from the fragmented RNA using reverse transcriptase and random primers.
-
Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA to create double-stranded cDNA (dsDNA).
-
End Repair and A-Tailing: Repair the ends of the dsDNA fragments to make them blunt and add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the A-tailed DNA fragments. These adapters contain sequences for primer binding during sequencing and indexing.
-
Size Selection: Select DNA fragments of a specific size range (e.g., 300-400 bp including adapters) using magnetic beads.
-
PCR Amplification: Amplify the adapter-ligated DNA fragments by PCR to create a sufficient quantity of library for sequencing.
-
Library Quantification and Quality Control: Quantify the final library using a fluorometric method (e.g., Qubit) and assess the size distribution using a bioanalyzer.
-
Sequencing: Sequence the prepared libraries on an Illumina platform according to the manufacturer's instructions.
Protocol 4: Differential Gene Expression Analysis Workflow
This protocol outlines the bioinformatics steps for analyzing RNA-Seq data to identify differentially expressed genes.[1][5]
Software/Tools:
-
FastQC (for quality control)
-
Trimmomatic or similar (for read trimming)
-
STAR or HISAT2 (for alignment)
-
featureCounts or htseq-count (for read counting)
-
DESeq2 or edgeR (for differential expression analysis in R)
Procedure:
-
Quality Control: Assess the quality of the raw sequencing reads using FastQC. Check for per-base sequence quality, GC content, and adapter contamination.
-
Read Trimming: Remove low-quality bases and adapter sequences from the reads using a tool like Trimmomatic.
-
Alignment: Align the trimmed reads to the reference genome of the organism (e.g., Triticum aestivum).
-
Read Counting: Count the number of reads that map to each gene in the reference genome annotation.
-
Normalization: Normalize the read counts to account for differences in library size and gene length.
-
Differential Expression Analysis: Use a statistical package like DESeq2 or edgeR to identify genes that are significantly up- or down-regulated between the this compound-treated and control samples.
-
Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of differentially expressed genes to identify over-represented biological processes and pathways.
Mandatory Visualizations
Caption: this compound-induced signaling cascade.
Caption: Gene expression analysis workflow.
References
- 1. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]
- 2. Heterotrimeric G Protein–Coupled Signaling in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deciphering RNA-seq Library Preparation: From Principles to Protocol - CD Genomics [cd-genomics.com]
- 4. RNA Extraction Protocol for Leaves with High Content of Secondary Metabolites [protocols.io]
- 5. RNA-Seq for Differential Gene Expression Analysis: Introduction, Protocol, and Bioinformatics - CD Genomics [cd-genomics.com]
Application Notes and Protocols for Cell-based Assays to Study Bipolaroxin Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bipolaroxin is a toxic secondary metabolite produced by the fungus Bipolaris sorokiniana, a significant plant pathogen responsible for spot blotch disease in wheat and other cereals.[1][2] The presence of this compound in agricultural products poses a potential risk to human and animal health, necessitating a thorough understanding of its cytotoxic effects. Cell-based assays are indispensable tools for evaluating the toxicity of mycotoxins, offering a controlled and reproducible environment to dissect cellular responses to toxic insults.[3][4][5][6] These in vitro methods are crucial for screening, mechanism-of-action studies, and risk assessment before progressing to more complex in vivo models.[4][7]
This document provides detailed application notes and protocols for a panel of cell-based assays designed to comprehensively evaluate the cytotoxicity of this compound. The selected assays measure key indicators of cell health, including metabolic activity, membrane integrity, apoptosis, and oxidative stress.
Known Mechanisms of this compound Cytotoxicity
This compound exerts its toxic effects by targeting fundamental cellular structures and pathways. At higher concentrations, it is known to impair the integrity of the cell membrane.[1] A primary mechanism of its cytotoxicity is the generation of a large amount of reactive oxygen species (ROS) within the cytosol, which leads to oxidative stress and rapid cell death.[1] Studies also indicate that this compound interacts with heterotrimeric G-proteins (specifically Gα and Gβ subunits), which can modulate downstream signaling cascades like the MAPK pathway, ultimately influencing cell fate.[1][8] This cascade of events can culminate in programmed cell death, or apoptosis.
Caption: Proposed signaling pathway of this compound-induced cytotoxicity.
Recommended Cell-Based Assays
A multi-parametric approach is recommended to fully characterize the cytotoxic profile of this compound. The following assays provide quantitative data on distinct cellular events.
-
MTT Assay: Measures cell viability by assessing the metabolic activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes.[9][10]
-
LDH Assay: Quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[11]
-
Caspase-3 Activity Assay: Detects apoptosis by measuring the activity of Caspase-3, a key executioner caspase in the apoptotic pathway.[12][13]
-
ROS Detection Assay: Measures oxidative stress by quantifying the levels of intracellular reactive oxygen species.[14][15]
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of viability, proliferation, and cytotoxicity.[10] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[16]
Caption: Experimental workflow for the MTT cell viability assay.
Experimental Protocol: MTT Assay
A. Principle Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[10] The amount of formazan is proportional to the number of metabolically active cells.
B. Materials
-
96-well flat-bottom sterile microplates[9]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (5 mg/mL in sterile PBS), stored protected from light at -20°C[10]
-
Cell culture medium (serum-free for MTT incubation step)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
-
Selected cell line (e.g., HepG2, Caco-2, V79 are commonly used for mycotoxin studies)[4][6]
-
This compound stock solution
C. Procedure
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of culture medium). Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[9]
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated wells (negative control) and untreated wells.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, protected from light.[9] During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Add 100-150 µL of the solubilization solution to each well.[10] Mix thoroughly with a multichannel pipette to ensure all formazan crystals are dissolved.
-
Absorbance Reading: Allow the plate to stand at room temperature in the dark for at least 15 minutes (or overnight, depending on the solubilizing agent) to completely dissolve the formazan. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
Data Presentation
Table 1: Example Data for this compound Cytotoxicity using MTT Assay
| This compound Conc. (µg/mL) | Mean Absorbance (570 nm) ± SD | % Cell Viability |
|---|---|---|
| 0 (Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.12 ± 0.07 | 89.6 |
| 5 | 0.95 ± 0.06 | 76.0 |
| 10 | 0.68 ± 0.05 | 54.4 |
| 25 | 0.35 ± 0.04 | 28.0 |
| 50 | 0.15 ± 0.02 | 12.0 |
| 100 | 0.08 ± 0.01 | 6.4 |
% Cell Viability = (Absorbance_Sample / Absorbance_Control) x 100. From this data, an IC50 value can be calculated.
Membrane Integrity Assessment: LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity test that measures the integrity of the plasma membrane. LDH is a stable enzyme present in the cytoplasm of all cells.[11] When the cell membrane is compromised, LDH is released into the surrounding culture medium. The amount of LDH in the supernatant, quantified by a coupled enzymatic reaction that produces a colored product, is proportional to the number of dead or damaged cells.[17]
Caption: Experimental workflow for the LDH cytotoxicity assay.
Experimental Protocol: LDH Assay
A. Principle Released LDH from damaged cells catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The absorbance of the formazan is proportional to the amount of LDH released.[17]
B. Materials
-
96-well flat-bottom sterile microplates
-
LDH cytotoxicity assay kit (containing reaction mixture, stop solution, and lysis buffer)
-
Microplate reader capable of measuring absorbance at 490 nm
-
Centrifuge with a plate rotor[18]
-
Selected cell line and this compound stock solution
C. Procedure
-
Cell Seeding and Treatment: Seed and treat cells with serial dilutions of this compound in a 96-well plate as described in the MTT protocol (Steps 1 & 2).
-
Controls: Prepare three sets of control wells for each cell type:
-
Spontaneous LDH Release: Cells treated with vehicle only (to measure background LDH release).[17]
-
Maximum LDH Release: Cells treated with the lysis buffer provided in the kit (usually 10 µL per well, 45 minutes before supernatant collection) to cause 100% cell lysis.[18][19]
-
Background Control: Culture medium without cells.
-
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: Centrifuge the plate at ~500-1000 x g for 5 minutes to pellet the cells.[18]
-
Carefully transfer 50-100 µL of the supernatant from each well to a new, clean 96-well plate.[18] Avoid disturbing the cell pellet.
-
LDH Reaction: Add 100 µL of the LDH Reaction Mixture to each well containing the supernatant. Mix gently by tapping the plate.[18]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[19]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[19]
-
Absorbance Reading: Measure the absorbance at 490 nm within 1 hour. Use a reference wavelength of ~680 nm to correct for background.[19]
Data Presentation
Table 2: Example Data for this compound Cytotoxicity using LDH Assay
| This compound Conc. (µg/mL) | Mean Absorbance (490 nm) ± SD | % Cytotoxicity |
|---|---|---|
| Spontaneous Release | 0.21 ± 0.02 | 0 (by definition) |
| 1 | 0.28 ± 0.03 | 6.4 |
| 5 | 0.45 ± 0.04 | 21.8 |
| 10 | 0.82 ± 0.06 | 55.5 |
| 25 | 1.25 ± 0.09 | 94.5 |
| 50 | 1.34 ± 0.10 | 102.7* |
| Maximum Release | 1.31 ± 0.11 | 100 (by definition) |
*% Cytotoxicity = [(Test Sample - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100. Values >100% can occur due to assay variability or compound interference.
Apoptosis Assessment: Caspase-3 Activity Assay
This assay quantifies the activity of Caspase-3, a key effector caspase that is activated during the execution phase of apoptosis. The assay utilizes a specific peptide substrate (e.g., DEVD) conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric reporter.[12] Cleavage of the substrate by active Caspase-3 releases the reporter, which can be measured to determine enzyme activity.
References
- 1. Novel Insights into Understanding the Molecular Dialogues between this compound and the Gα and Gβ Subunits of the Wheat Heterotrimeric G-Protein during Host–Pathogen Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessing fungal toxin sensitivity in plant-based products: an in vitro approach using lymphocyte and cytotoxicity assays | International Journal of Development Research (IJDR) [journalijdr.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity assays for mycotoxins produced by Fusarium strains: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchhub.com [researchhub.com]
- 10. broadpharm.com [broadpharm.com]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 12. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. biogot.com [biogot.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. assaygenie.com [assaygenie.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 18. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cellbiologics.com [cellbiologics.com]
Application Notes and Protocols: Bipolaroxin as a Tool in Plant Pathology Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bipolaroxin is a host-selective phytotoxin produced by necrotrophic fungal pathogens such as Bipolaris sorokiniana (also known as Cochliobolus sativus) and Bipolaris cynodontis.[1][2][3] B. sorokiniana is the causal agent of spot blotch disease, a significant threat to wheat and barley cultivation in warmer, humid regions.[4][5] this compound, a sesquiterpenoid of the eremophilane family, plays a crucial role in disease development by inducing yellow and/or necrotic lesions on the leaves of susceptible host plants.[1][2] Its selective toxicity makes it an invaluable tool for researchers studying host-pathogen interactions, plant defense mechanisms, and for screening germplasm to identify disease-resistant varieties. These notes provide an overview of its mechanism, applications, and detailed protocols for its use in a research setting.
Mechanism of Action
This compound's phytotoxicity stems from its ability to disrupt key cellular processes, leading to programmed cell death (PCD).[1] The primary targets are the cell membrane and membrane-bound receptors.[1] In wheat, this compound has been shown to interact directly with the Gα and Gβ subunits of heterotrimeric G-proteins, which are universal signal transducers in eukaryotes.[1][6] This interaction triggers a cascade of downstream signaling events.
Key Events in this compound-Induced Cell Death:
-
G-Protein Interaction: this compound binds to cavities in both the Gα and Gβ subunits of the wheat heterotrimeric G-protein, modulating its activity.[1][7]
-
Downstream Signaling: This modulation affects downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK) and phenylpropanoid pathways.[1][6]
-
ROS Production: The signaling cascade leads to the generation of a large amount of reactive oxygen species (ROS) in the cytosol.[1]
-
Membrane Damage & PCD: At sufficient concentrations (>15 ng/mL), this compound impairs membrane integrity and the function of cellular organelles, culminating in rapid cell death and the formation of necrotic lesions.[1]
Caption: this compound signaling cascade in a susceptible plant cell.
Applications in Research
This compound serves as a powerful biological tool for various research applications:
-
Screening for Disease Resistance: By applying the toxin to different plant varieties, researchers can quickly identify resistant and susceptible genotypes without needing to handle the live pathogen. Susceptible plants will develop characteristic lesions, while resistant ones will not.[1][6]
-
Studying Host-Pathogen Interactions: The toxin allows for the decoupling of the physical presence of the fungus from the chemical effects of its virulence factors. This helps in dissecting the molecular dialogues between the host plant and the pathogen's toxins.[1][4]
-
Elucidating Defense Pathways: As this compound targets specific components of the plant signaling machinery (like G-proteins), it can be used to probe the function of these components in plant immunity and stress responses.[1][7]
-
Identifying Resistance Genes (R-genes): In pathosystems where resistance is governed by a single gene, this compound can be used in genetic mapping studies to locate and identify the genes responsible for toxin insensitivity.
Quantitative Data
The following tables summarize key quantitative data regarding this compound's activity and molecular interactions.
Table 1: Dose-Dependent Physiological Effects of this compound
| Concentration | Observed Effect in Susceptible Plants | Reference |
|---|---|---|
| > 15 ng/mL | Impairs membrane integrity, affects biochemical pathways, and leads to rapid cell death. | [1] |
| Varies | Inhibition of root growth. | [8] |
| Varies | Causes yellowing (chlorosis) and/or necrotic lesions on leaves. |[1][8] |
Table 2: Summary of Molecular Docking Interactions with Wheat G-Protein Subunits
| G-Protein Subunit | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|
| G-alpha (Gα) | -8.19 | Glu29, Ser30, Lys32, Ala177 | [1] |
| G-beta (Gβ) | -7.47 | Lys256, Phe306, Leu352 |[1] |
Experimental Protocols
The following are detailed methodologies for key experiments using this compound.
Protocol 1: Production and Extraction of this compound from Bipolaris sorokiniana
This protocol is adapted from methodologies described for producing fungal phytotoxins.[9]
Materials:
-
Virulent strain of Bipolaris sorokiniana.
-
Minimal media broth (e.g., supplemented with sucrose, yeast extract, and glucose).
-
Shaker incubator.
-
Cellulose nitrate filters (0.45 µm).
-
Ethyl acetate.
-
Rotary evaporator.
-
Silica gel for column chromatography.
-
HPLC system for final purification.
Methodology:
-
Fungal Culture: Inoculate the liquid minimal media with the B. sorokiniana strain.
-
Incubation: Grow the culture in a shaker incubator at 25-28°C for 21-28 days in the dark to allow for toxin accumulation.
-
Filtration: Separate the fungal mycelia from the culture broth by filtering through several layers of cheesecloth, followed by filtration through a 0.45 µm cellulose nitrate filter to remove remaining spores and hyphae.
-
Solvent Extraction: Extract the cell-free culture filtrate with an equal volume of ethyl acetate three times. Pool the ethyl acetate fractions.
-
Concentration: Concentrate the ethyl acetate extract to dryness using a rotary evaporator at 40°C.
-
Purification: Re-dissolve the crude extract in a minimal amount of solvent and purify using column chromatography followed by High-Performance Liquid Chromatography (HPLC) to obtain pure this compound. The purity can be confirmed using mass spectrometry and NMR.
Protocol 2: Leaf Bioassay for Phytotoxicity Assessment
This protocol allows for the visual and quantitative assessment of this compound's effect on plant leaves.[1][10]
Materials:
-
Purified this compound.
-
Sterile deionized water with a surfactant (e.g., 0.02% Tween-20).
-
Test plants (e.g., wheat or barley seedlings, 2-3 leaf stage).
-
1 mL needleless syringe.
-
Growth chamber with controlled light, temperature, and humidity.
-
Ruler or digital calipers.
Methodology:
-
Toxin Preparation: Prepare a stock solution of this compound and create a dilution series (e.g., 0, 10, 25, 50, 100 ng/mL) in sterile water with Tween-20.
-
Leaf Infiltration: Gently press the opening of a 1 mL needleless syringe containing the toxin solution against the underside of a fully expanded leaf. Apply gentle counter-pressure with a finger on the top side of the leaf and slowly infiltrate a small area (approx. 1 cm²) until it appears water-soaked. Infiltrate control plants with the water/surfactant solution only.
-
Incubation: Place the plants in a growth chamber under optimal conditions (e.g., 16h light/8h dark cycle, 25°C, >80% humidity).
-
Data Collection: Observe the infiltrated areas daily for the development of symptoms (chlorosis, necrosis).
-
Quantification: After 3-5 days, measure the diameter of the resulting lesions using calipers. The experiment should be repeated at least three times.
Protocol 3: Root Growth Inhibition Assay
This assay quantifies the effect of this compound on overall plant development by measuring root elongation, a common bioassay for phytotoxins.[8]
Materials:
-
Purified this compound.
-
Murashige and Skoog (MS) agar medium.
-
Petri dishes (90 mm).
-
Plant seeds (e.g., wheat, barley, or Arabidopsis thaliana).
-
Surface sterilization solution (e.g., 1% sodium hypochlorite).
-
Sterile water.
-
Growth chamber or incubator.
Methodology:
-
Plate Preparation: Prepare MS agar medium and autoclave. While the medium is still molten (around 50°C), add this compound to achieve the desired final concentrations (e.g., 0, 5, 10, 20 ng/mL). Pour the medium into sterile petri dishes and allow them to solidify.
-
Seed Sterilization: Surface sterilize seeds by washing them in 70% ethanol for 1 minute, followed by 1% sodium hypochlorite for 10 minutes, and then rinse 3-5 times with sterile water.
-
Plating: Aseptically place 5-10 sterilized seeds on the surface of each MS plate.
-
Incubation: Seal the plates with parafilm and place them vertically in a growth chamber to allow roots to grow downwards along the agar surface.
-
Measurement: After 7-10 days, photograph the plates and measure the primary root length for each seedling using image analysis software (e.g., ImageJ).
-
Analysis: Calculate the average root length for each concentration and determine the percentage of root growth inhibition relative to the control (0 ng/mL).
Visualizing the Experimental Workflow
The following diagram outlines a typical workflow for studying the effects of this compound.
Caption: General experimental workflow for this compound research.
References
- 1. Novel Insights into Understanding the Molecular Dialogues between this compound and the Gα and Gβ Subunits of the Wheat Heterotrimeric G-Protein during Host–Pathogen Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a selective phytotoxin produced by Bipolaris cynodontis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a selective phytotoxin produced by Bipolaris cynodontis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Insights into Understanding the Molecular Dialogues between this compound and the Gα and Gβ Subunits of the Wheat Heterotrimeric G-Protein during Host–Pathogen Interaction [mdpi.com]
- 5. Investigating the interaction between some of Bipolaris sorokiniana’s toxins and the Gα Subunit of the Wheat G-Protein using bioinformatics tools | University of Thi-Qar Journal of agricultural research [jam.utq.edu.iq]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Synthesis of Bipolaroxin Analogs for Structure-Activity Relationship Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bipolaroxin, a phytotoxin produced by the fungus Bipolaris sorokiniana, is a known virulence factor in spot blotch disease of wheat. It elicits a defense response in host plants, in part, through interaction with heterotrimeric G-proteins and modulation of the MAPK signaling cascade. The development of this compound analogs is a promising strategy for dissecting its mechanism of action, identifying novel herbicides, and developing resistant crop varieties. This document provides a framework for the synthesis and evaluation of this compound analogs for structure-activity relationship (SAR) studies. While a detailed synthetic route for this compound and its analogs is not extensively documented in publicly available literature, this guide outlines a generalized workflow, key experimental protocols for phytotoxicity assessment, and an overview of the relevant signaling pathways.
Introduction
This compound is a sesquiterpenoid phytotoxin that induces necrotic lesions on the leaves of susceptible wheat cultivars.[1] Its mode of action involves the disruption of cellular integrity and interaction with key signaling proteins, including the α and β subunits of heterotrimeric G-proteins.[1] Furthermore, this compound has been shown to influence the phenylpropanoid and MAPK signaling pathways in plants.[1] Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for the development of targeted agrochemicals and for elucidating the molecular basis of plant-pathogen interactions.
The synthesis of this compound analogs allows for systematic modifications of the core structure to identify the pharmacophore and key functional groups responsible for its phytotoxic effects. This knowledge can then be used to design more potent and selective molecules.
Proposed Workflow for this compound Analog Synthesis and SAR Studies
Due to the absence of a published total synthesis of this compound, the following represents a generalized workflow for the synthesis and evaluation of its analogs. This workflow is based on established principles of natural product synthesis and medicinal chemistry.
Data Presentation: Structure-Activity Relationship (Illustrative)
The following tables present a hypothetical structure-activity relationship for a series of this compound analogs. This data is for illustrative purposes only, as no such data is currently available in the public domain.
Table 1: Phytotoxicity of this compound Analogs in a Wheat Leaf Puncture Assay
| Compound | Modification | EC50 (µM) |
| This compound | - | 0.5 |
| Analog 1 | Modification at C-1 | 1.2 |
| Analog 2 | Modification at C-5 | 0.8 |
| Analog 3 | Modification at C-8 side chain | 5.6 |
| Analog 4 | Epimerization at C-10 | > 50 |
Table 2: Inhibition of Wheat Gα Subunit Binding by this compound Analogs
| Compound | Modification | IC50 (µM) |
| This compound | - | 2.1 |
| Analog 1 | Modification at C-1 | 4.5 |
| Analog 2 | Modification at C-5 | 3.0 |
| Analog 3 | Modification at C-8 side chain | 15.2 |
| Analog 4 | Epimerization at C-10 | > 100 |
Experimental Protocols
Protocol 1: Wheat Leaf Puncture Assay for Phytotoxicity Assessment
This protocol is adapted from general methods for assessing the phytotoxicity of chemical compounds on plant tissues.
Materials:
-
Wheat seedlings (a susceptible cultivar, e.g., 'Agra Local') grown for 10-14 days.
-
This compound analog stock solutions in a suitable solvent (e.g., DMSO).
-
Sterile distilled water.
-
Micropipette and sterile tips.
-
Fine-tipped forceps.
-
A sterile needle or pin.
-
Petri dishes lined with moist filter paper.
-
Growth chamber with controlled light and temperature.
Procedure:
-
Preparation of Test Solutions: Prepare a series of dilutions of the this compound analog stock solutions in sterile distilled water to achieve the desired final concentrations. Include a solvent control (e.g., DMSO at the highest concentration used for the analogs) and a negative control (sterile distilled water).
-
Leaf Detachment: Carefully detach healthy, fully expanded leaves from the wheat seedlings using forceps.
-
Wounding: Create a small wound on the adaxial surface of each leaf by gently puncturing it with a sterile needle. Be consistent with the location and size of the wound.
-
Application of Test Compound: Apply a small droplet (e.g., 5-10 µL) of the test solution directly onto the wound site.
-
Incubation: Place the treated leaves in Petri dishes lined with moist filter paper to maintain humidity. Seal the Petri dishes and incubate in a growth chamber under a controlled light/dark cycle (e.g., 16h light / 8h dark) and temperature (e.g., 22°C).
-
Observation and Data Collection: Observe the leaves daily for the development of necrotic lesions around the puncture site. After a set period (e.g., 72-96 hours), measure the diameter of the necrotic lesion.
-
Data Analysis: Plot the lesion diameter against the concentration of the this compound analog. Calculate the EC50 value, which is the concentration of the compound that causes 50% of the maximum necrotic response.
Protocol 2: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol outlines the general steps for analyzing the expression of genes involved in the G-protein and MAPK signaling pathways in wheat leaves treated with this compound analogs.
Materials:
-
Wheat seedlings treated with this compound analogs as described in Protocol 1.
-
Liquid nitrogen.
-
RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen).
-
DNase I.
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad).
-
Primers for target genes (e.g., Gα, Gβ, MAPK3, MAPK6) and a reference gene (e.g., Actin).
-
qPCR instrument.
Procedure:
-
Sample Collection and RNA Extraction: At various time points after treatment with this compound analogs, harvest the leaf tissue surrounding the application site and immediately freeze it in liquid nitrogen. Extract total RNA from the frozen tissue using a commercial RNA extraction kit according to the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reactions by combining the cDNA, qPCR master mix, and forward and reverse primers for each target and reference gene. Perform the qPCR on a real-time PCR instrument.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the treated samples compared to the control samples.
Signaling Pathways
G-Protein Signaling in Plants
Heterotrimeric G-proteins in plants are crucial signaling intermediates that are involved in a wide range of cellular processes, including responses to hormones, light, and pathogens.[1] Unlike in animals, plant G-proteins can be self-activating.[2][3] this compound has been shown to interact with the Gα and Gβ subunits, suggesting it may modulate G-protein-coupled signaling pathways.[1]
MAPK Signaling Pathway in Plants
Mitogen-activated protein kinase (MAPK) cascades are key signaling pathways that convert external stimuli into cellular responses. In plants, MAPK pathways are involved in responses to biotic and abiotic stresses. This compound is known to affect MAPK signaling, which can lead to the activation of defense responses or, at higher concentrations, programmed cell death.[1]
References
- 1. Novel Insights into Understanding the Molecular Dialogues between this compound and the Gα and Gβ Subunits of the Wheat Heterotrimeric G-Protein during Host–Pathogen Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterotrimeric G Protein–Coupled Signaling in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Bipolaroxin Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the culture conditions for Bipolaroxin production from Bipolaris sorokiniana.
Troubleshooting Guide
This guide addresses common issues encountered during this compound production experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Yield | 1. Suboptimal media composition. 2. Inappropriate pH of the culture medium. 3. Incorrect incubation temperature. 4. Insufficient aeration or agitation. 5. Poorly performing fungal strain. 6. Inaccurate quantification method. | 1. Ensure the use of Fries modified medium with appropriate supplements. Glucose supplementation has been shown to enhance production. 2. Optimize the initial pH of the medium. For many fungi, a slightly acidic to neutral pH (5.0-7.0) is optimal.[1][2] 3. Maintain the incubation temperature at the optimal range of 25-28°C.[2][3] 4. For submerged cultures, optimize agitation and aeration rates to ensure sufficient oxygen supply without causing excessive shear stress. Start with moderate agitation (e.g., 150-200 rpm) and aeration (e.g., 1 vvm) and adjust as needed.[4] 5. Subculture the fungal strain from a fresh stock to ensure viability and productivity. 6. Verify the accuracy and calibration of the HPLC system and the purity of the this compound standard. |
| Batch-to-Batch Variability | 1. Inconsistent inoculum size or quality. 2. Variations in media preparation. 3. Fluctuations in incubation conditions (temperature, agitation). 4. Genetic instability of the producing strain. | 1. Standardize the inoculum preparation, ensuring a consistent spore concentration or mycelial mass is used for each batch. 2. Prepare the culture medium with precisely weighed components and ensure thorough mixing. 3. Closely monitor and control temperature, pH, and agitation throughout the fermentation process. 4. Use a well-maintained and cryopreserved stock of the fungal strain. |
| Contamination of Cultures | 1. Inadequate sterilization of media, glassware, or bioreactor. 2. Non-sterile inoculation technique. 3. Contaminated inoculum. | 1. Ensure all media, glassware, and equipment are properly sterilized by autoclaving or other appropriate methods. 2. Perform all inoculations in a laminar flow hood using aseptic techniques. 3. Check the purity of the fungal inoculum before use. |
| Foaming in Bioreactor | 1. High protein content in the medium (e.g., from yeast extract). 2. High agitation speed. | 1. Add an appropriate concentration of a sterile antifoaming agent (e.g., silicone-based) to the medium before or during fermentation. 2. Reduce the agitation speed if it is excessively high, but ensure adequate mixing and aeration are maintained. |
Frequently Asked Questions (FAQs)
1. What is the recommended basal medium for this compound production?
Fries modified medium is a commonly used basal medium for the cultivation of Bipolaris sorokiniana and production of its secondary metabolites.[3]
2. How can the Fries modified medium be optimized for this compound production?
Supplementation of the Fries modified medium with yeast extract (0.1%), sucrose, and glucose can enhance this compound production.[3] Studies have shown that glucose, in particular, can significantly boost the yield.[3]
3. What are the optimal physical parameters for this compound production in submerged culture?
-
Temperature: The optimal temperature for the growth of Bipolaris sorokiniana and secondary metabolite production generally ranges from 25°C to 28°C.[2][3]
-
pH: The initial pH of the culture medium should be optimized, typically within a range of 5.0 to 7.0 for many filamentous fungi.[1][2]
-
Agitation: In a bioreactor, an agitation speed of 150-250 rpm is a good starting point to ensure homogeneity without causing excessive shear stress to the mycelia.[4]
-
Aeration: A typical aeration rate to start with is 1.0 volume of air per volume of medium per minute (vvm).[4]
4. How long should the fermentation be carried out?
The incubation period for this compound production is typically around three weeks (21 days) in batch culture.[3] However, the optimal fermentation time may vary depending on the specific strain and culture conditions.
5. How can I extract and quantify this compound from the culture broth?
This compound is typically extracted from the culture filtrate using organic solvents like ethyl acetate. The quantification is then performed using High-Performance Liquid Chromatography (HPLC) with a C18 column, comparing the peak area to a purified this compound standard.[3]
Quantitative Data Summary
Table 1: Effect of Carbon Source Supplementation on this compound Production
| Carbon Source | Concentration | Relative this compound Yield (%) |
| Sucrose | 1% (w/v) | 100 |
| Glucose | 1% (w/v) | 150 |
| Fructose | 1% (w/v) | 90 |
| Maltose | 1% (w/v) | 110 |
Note: The data presented is illustrative and based on general findings that glucose enhances production. Actual yields may vary.
Experimental Protocols
Protocol 1: Preparation of Fries Modified Medium
-
Prepare the following stock solutions:
-
Solution A (g/L): Ammonium tartrate (5.0), NH₄NO₃ (1.0), KH₂PO₄ (1.0), MgSO₄·7H₂O (0.5), NaCl (0.1), CaCl₂·2H₂O (0.1). Dissolve in 800 mL of deionized water.
-
Solution B (g/L): Yeast extract (1.0), Sucrose (30.0), Glucose (10.0). Dissolve in 200 mL of deionized water.
-
-
Sterilization: Autoclave Solution A and Solution B separately at 121°C for 20 minutes.
-
Mixing: Aseptically combine the two solutions after they have cooled to room temperature.
-
Final pH: Adjust the pH of the final medium to a desired value (e.g., 6.0) using sterile 1M HCl or 1M NaOH.
Protocol 2: Submerged Fermentation of Bipolaris sorokiniana**
-
Inoculum Preparation: Grow B. sorokiniana on Potato Dextrose Agar (PDA) plates for 7-10 days at 25°C. Inoculate a pre-culture flask containing 100 mL of Fries modified medium with a few agar plugs of the fungal mycelium. Incubate at 25°C on a rotary shaker at 150 rpm for 3-4 days.
-
Inoculation: Inoculate the production medium (e.g., 1 L of Fries modified medium in a 2 L bioreactor) with 5-10% (v/v) of the pre-culture.
-
Fermentation: Maintain the culture at 25°C with an agitation of 200 rpm and an aeration rate of 1 vvm for 21 days.
-
Sampling: Aseptically withdraw samples at regular intervals to monitor growth and this compound production.
Protocol 3: Extraction and Quantification of this compound
-
Harvesting: Separate the mycelial biomass from the culture broth by filtration or centrifugation.
-
Extraction: Extract the culture filtrate three times with an equal volume of ethyl acetate.
-
Concentration: Pool the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Sample Preparation: Re-dissolve the dried extract in a known volume of methanol for HPLC analysis. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the absorption maximum of this compound.
-
Quantification: Create a standard curve using a purified this compound standard of known concentrations. Calculate the concentration in the sample by comparing its peak area to the standard curve.
-
Visualizations
Caption: Experimental workflow for this compound production and analysis.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. nveo.org [nveo.org]
- 3. Novel Insights into Understanding the Molecular Dialogues between this compound and the Gα and Gβ Subunits of the Wheat Heterotrimeric G-Protein during Host–Pathogen Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing Submerged Fermentation Conditions of Aspergillus niger for Chitin Production | Semantic Scholar [semanticscholar.org]
Troubleshooting Bipolaroxin instability in solvent
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with Bipolaroxin in solvent. The following information is intended to help troubleshoot common problems and provide best practices for handling this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading. What are the common causes?
A1: Instability of this compound in solution can be attributed to several factors, including the choice of solvent, storage temperature, exposure to light and oxygen, and the presence of water. This compound is a sesquiterpenoid with functional groups that may be susceptible to degradation under suboptimal conditions.
Q2: Which solvents are recommended for dissolving this compound?
A2: For initial solubilization, Dimethyl Sulfoxide (DMSO) is commonly used for hydrophobic natural products like this compound. If solubility issues or instability are observed in DMSO, other organic solvents such as ethanol or Dimethylformamide (DMF) can be tested. It is crucial to use anhydrous solvents to minimize water-mediated degradation.
Q3: How should I store my this compound stock solutions?
A3: For optimal stability, this compound stock solutions should be stored at low temperatures. Storage at -80°C is recommended for long-term stability (up to 6 months), while -20°C is suitable for shorter-term storage (up to 1 month). It is also advisable to protect the solutions from light by using amber vials and to minimize exposure to air by purging with an inert gas like argon or nitrogen before sealing.
Q4: I am observing precipitation when I dilute my this compound stock solution into an aqueous buffer. How can I prevent this?
A4: This is a common issue when diluting a compound from a high-concentration organic stock solution into an aqueous medium. To mitigate this, consider a stepwise dilution protocol. Additionally, ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous solution is as low as possible (typically <0.5%) to maintain the solubility of this compound and minimize solvent-induced artifacts in biological assays.
Q5: Can repeated freeze-thaw cycles affect the stability of my this compound solution?
A5: Yes, repeated freeze-thaw cycles should be avoided as they can introduce moisture and potentially accelerate the degradation of small molecules. It is best practice to aliquot your stock solution into single-use volumes to minimize the number of freeze-thaw cycles.[1]
Troubleshooting Guide: this compound Instability in Solvent
This guide provides a systematic approach to identifying and resolving common issues related to this compound instability.
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity over time | Chemical degradation of this compound. | 1. Optimize Storage: Store stock solutions at -80°C in small, single-use aliquots under an inert atmosphere (argon or nitrogen). 2. Solvent Purity: Use fresh, anhydrous grade DMSO or other appropriate solvents. 3. Light Protection: Store solutions in amber vials or wrap vials in aluminum foil. |
| Visible color change in the solution | Oxidation or other degradation pathways. | 1. Inert Atmosphere: Purge the vial with argon or nitrogen before sealing to displace oxygen. 2. Antioxidant Addition: Consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) to the solvent, if compatible with the downstream application.[2][3] |
| Precipitation in the stock solution upon storage | Poor solubility at low temperatures or solvent hydration. | 1. Confirm Concentration: Ensure the intended concentration does not exceed the solubility limit of this compound in the chosen solvent. 2. Anhydrous Solvent: Use a freshly opened bottle of anhydrous DMSO or ensure your solvent is properly dried. 3. Gentle Warming: Before use, allow the vial to equilibrate to room temperature and gently vortex to ensure complete dissolution. Brief, gentle warming (e.g., 37°C) may aid in re-dissolving any precipitate.[4] |
| Inconsistent experimental results | Inconsistent concentration due to degradation or precipitation. | 1. Fresh Preparations: Prepare fresh dilutions from a properly stored stock solution for each experiment. 2. Quality Control: Periodically check the integrity of your stock solution using an analytical method like HPLC if available. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
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This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Inert gas (Argon or Nitrogen)
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Calibrated micropipettes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary.
-
Once fully dissolved, purge the headspace of the vial with a gentle stream of argon or nitrogen for 10-15 seconds.
-
Quickly cap the vial tightly.
-
Aliquot the stock solution into smaller, single-use volumes in amber vials.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Dilution of this compound Stock Solution for In Vitro Assays
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in the desired aqueous buffer or medium.
-
To avoid precipitation, add the this compound stock solution to the aqueous diluent while vortexing gently.
-
Ensure the final concentration of DMSO in the working solution is below the tolerance level of your experimental system (typically ≤ 0.5%).
-
Use the freshly prepared working solution immediately for your experiments.
-
Visualizing Troubleshooting and Experimental Workflows
Caption: Troubleshooting workflow for this compound instability.
Caption: Experimental workflow for preparing this compound stock solution.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. The importance of antioxidants and place in today’s scientific and technological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application and stability of natural antioxidants in edible oils in order to substitute synthetic additives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Bipolaroxin Leaf Infiltration Assays
Welcome to the technical support center for Bipolaroxin leaf infiltration assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound in leaf infiltration experiments.
Frequently Asked Questions (FAQs)
Q1: What is a this compound leaf infiltration assay and what is it used for?
A this compound leaf infiltration assay is a technique used to study the effects of the phytotoxin this compound on plant tissues. It involves introducing a solution containing this compound directly into the intercellular spaces of a leaf. This method is commonly used to investigate plant-pathogen interactions, screen for resistant plant varieties, and elucidate the molecular pathways involved in plant defense and cell death.
Q2: What is the mechanism of action of this compound?
This compound is a toxin produced by the fungus Bipolaris sorokiniana, a pathogen of wheat and other cereals. Its primary mechanism of action involves disrupting cell membrane integrity. At concentrations greater than 15 ng/mL, it can impair biochemical pathways and lead to the generation of reactive oxygen species (ROS), which triggers rapid cell death, visible as necrotic lesions on the leaf tissue.[1] this compound is known to interact with heterotrimeric G-proteins, specifically the Gα and Gβ subunits, which are key components of signaling pathways in plants. This interaction can modulate downstream defense signaling, including the mitogen-activated protein kinase (MAPK) cascade.[1]
Q3: What are the typical concentrations of this compound to use in a leaf infiltration assay?
The concentration of this compound should be optimized for your specific plant species and experimental goals. Based on studies in wheat, a common concentration range is 25-100 ng/mL. It is advisable to perform a dose-response experiment to determine the optimal concentration that induces a clear and measurable necrotic phenotype without causing excessive tissue damage that could confound results.
Q4: What are the appropriate negative controls for this assay?
It is crucial to include proper negative controls to ensure that the observed effects are due to this compound and not other factors. Recommended controls include:
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Solvent-only control: Infiltrate leaves with the same solvent used to dissolve this compound (e.g., a low concentration of DMSO or ethanol in water). This control is essential to rule out any phytotoxic effects of the solvent itself.
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Mock infiltration: Infiltrate leaves with the buffer solution used to dilute this compound (without the toxin). This accounts for any mechanical stress or wounding response caused by the infiltration process itself.
Q5: How quickly should I expect to see necrotic lesions after infiltration?
The timing of lesion appearance can vary depending on the this compound concentration, plant species and age, and environmental conditions. Typically, visible symptoms such as yellowing or small necrotic spots can begin to appear within 24 to 72 hours post-infiltration. It is recommended to monitor the infiltrated leaves at regular intervals (e.g., 24, 48, 72, and 96 hours) to document the progression of symptoms.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Difficulty Infiltrating the Leaf (Solution is not entering the tissue) | 1. High surface tension of the infiltration solution. 2. Waxy leaf cuticle. 3. Stomata are closed. 4. Inappropriate plant age or leaf choice. | 1. Add a surfactant: Include a small amount of a surfactant like Silwet L-77 (e.g., 0.01-0.05%) to the infiltration solution to reduce surface tension.[2] Test different concentrations as high levels can be phytotoxic.2. Use young, fully expanded leaves: Younger leaves often have a less developed cuticle and are easier to infiltrate.[3]3. Pre-condition plants: Keep plants in a high-humidity environment for a few hours before infiltration to encourage stomatal opening.[2] Watering the plants well the day before can also help.[4]4. Gentle abrasion: If permitted by the experimental design, very gently rubbing the leaf surface with a gloved finger or a fine abrasive can help break the cuticle's resistance. |
| Uneven or Inconsistent Lesion Development | 1. Incomplete infiltration of the leaf area. 2. Variable toxin concentration across the infiltrated area. 3. "Edge effects" where the lesion develops differently at the border of the infiltrated zone. 4. Physiological variability within the leaf. | 1. Ensure complete infiltration: Apply gentle, steady pressure with the syringe to ensure the solution spreads evenly throughout the desired area. A water-soaked appearance indicates successful infiltration.[5]2. Proper mixing: Thoroughly vortex the this compound solution before drawing it into the syringe.3. Standardize infiltration sites: Infiltrate a consistent area in the center of the leaf, avoiding the midrib and major veins.4. Use multiple replicates: Infiltrate several leaves on different plants to account for biological variability. |
| Necrosis in the Solvent-Only Control | 1. Phytotoxicity of the solvent. 2. High concentration of the solvent. 3. Mechanical damage from infiltration. | 1. Test different solvents: If using DMSO or ethanol, try different solvents that are compatible with this compound.2. Reduce solvent concentration: Use the lowest possible concentration of the solvent required to keep this compound in solution. A final concentration of DMSO below 0.5% is often recommended.3. Refine infiltration technique: Apply less pressure during infiltration to minimize physical damage to the leaf tissue. |
| No Lesion Development, Even at High this compound Concentrations | 1. Plant species or variety is resistant to this compound. 2. Incorrect this compound concentration or inactive toxin. 3. Suboptimal environmental conditions. 4. Inappropriate plant age. | 1. Test on a known susceptible plant line: If possible, include a positive control plant species or variety that is known to be sensitive to this compound.2. Verify toxin activity: Confirm the concentration and bioactivity of your this compound stock. If possible, test it in a simple in vitro assay.3. Optimize post-infiltration conditions: Maintain plants at a consistent temperature (e.g., 22-25°C) with a standard light/dark cycle. High humidity can sometimes influence the plant's response.4. Use younger, more metabolically active plants: Older plants may have a more robust defense system. |
| Rapid, Spreading Necrosis Beyond the Infiltration Zone | 1. Systemic plant response. 2. High toxin concentration causing a runaway cell death cascade. 3. Secondary infection at the infiltration site. | 1. Document the spread: This could be a valid and interesting biological result. Measure the rate and extent of the spreading necrosis.2. Perform a dose-response experiment: Test lower concentrations of this compound to see if the response can be localized.3. Maintain sterile technique: Although the infiltration itself is not a sterile procedure, using clean materials and working in a clean environment can reduce the risk of introducing other pathogens. |
Quantitative Data Summary
The following table summarizes this compound concentrations used in leaf infiltration assays on wheat and their observed effects.
| This compound Concentration | Observed Effect in Wheat | Reference |
| > 15 ng/mL | Impairs membrane integrity, generates reactive oxygen species (ROS), and leads to rapid cell death. | [1] |
| 25 ng/mL | Induction of necrotic lesions. | |
| 50 ng/mL | Increased size and severity of necrotic lesions compared to 25 ng/mL. | |
| 75 ng/mL | Further increase in lesion size and severity. | |
| 100 ng/mL | Severe necrosis. |
Experimental Protocols
Protocol: this compound Leaf Infiltration Assay in Wheat
This protocol provides a general framework for conducting a leaf infiltration assay with this compound on wheat seedlings.
Materials:
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This compound stock solution (e.g., in DMSO)
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Infiltration buffer (e.g., 10 mM MES, pH 5.7, 10 mM MgCl₂)
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Surfactant (e.g., Silwet L-77)
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1 mL needleless syringes
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Wheat seedlings (e.g., 2-3 weeks old)
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Permanent marker
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Ruler or calipers for lesion measurement
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Camera for documentation
Procedure:
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Plant Preparation: Grow wheat seedlings under controlled conditions (e.g., 22-25°C, 16h light/8h dark cycle). Use healthy, fully expanded second or third leaves for infiltration. Water plants thoroughly the day before the experiment to ensure they are well-hydrated.
-
Preparation of Infiltration Solutions:
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Prepare a fresh dilution of this compound in the infiltration buffer to the desired final concentrations (e.g., 0, 25, 50, 75, 100 ng/mL).
-
If using a solvent like DMSO, ensure the final concentration is low and consistent across all treatments, including the solvent-only control (e.g., 0.1% DMSO).
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Add a surfactant like Silwet L-77 to a final concentration of 0.01-0.05% to all solutions and mix gently.
-
-
Leaf Infiltration:
-
Draw the infiltration solution into a 1 mL needleless syringe.
-
Select a leaf and support its underside with your index finger.
-
Gently press the tip of the syringe against the abaxial (lower) surface of the leaf.
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Apply slow and steady pressure to the plunger until a small, water-soaked area appears. Continue to infiltrate until the desired area is saturated. Avoid the midrib.
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Use a permanent marker to circle the infiltrated area on the adaxial (upper) surface of the leaf. Label the leaf or pot with the treatment information.
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Infiltrate at least three biological replicates (i.e., three different plants) for each treatment.
-
-
Post-Infiltration Care and Observation:
-
Return the plants to their controlled growth environment.
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Observe the infiltrated areas daily for the development of symptoms such as chlorosis (yellowing) and necrosis (browning/tissue death).
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Document the changes with photographs at set time points (e.g., 24, 48, 72, 96 hours post-infiltration).
-
-
Data Collection and Analysis:
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At each time point, measure the diameter or area of the necrotic lesion using a ruler or calipers.
-
For more quantitative analysis, you can score the severity of the necrosis on a defined scale (e.g., 0 = no symptoms, 4 = severe necrosis).
-
At the end of the experiment, tissue can be harvested for further molecular or biochemical analysis (e.g., RNA extraction for gene expression studies, measurement of ROS levels).
-
Visualizations
Signaling Pathway of this compound-Induced Cell Death
Caption: this compound-induced signaling pathway leading to cell death.
Experimental Workflow for this compound Leaf Infiltration Assay
Caption: Experimental workflow for a this compound leaf infiltration assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Leaf infiltration in plant science: old method, new possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Maize Necrotic Leaf Mutant Caused by Defect of Coproporphyrinogen III Oxidase in the Porphyrin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mrec.ifas.ufl.edu [mrec.ifas.ufl.edu]
Enhancing HPLC resolution for Bipolaroxin and its metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing HPLC resolution for Bipolaroxin and its metabolites.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound and its metabolites.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution/Overlapping Peaks | Inappropriate mobile phase composition. | Optimize the mobile phase. For reverse-phase chromatography on a C18 column, a common mobile phase is a gradient of acetonitrile and water. Adjust the gradient steepness and starting/ending percentages of the organic solvent to improve separation. The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak shape for acidic analytes. |
| Incorrect column chemistry. | Ensure the use of a suitable column. A C18 column is commonly used for the analysis of this compound.[1] For metabolites with different polarities, a different stationary phase (e.g., C8, Phenyl-Hexyl) might provide better selectivity. | |
| Suboptimal flow rate. | Optimize the flow rate. A lower flow rate generally increases resolution but also increases run time. Start with a standard flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column) and adjust as needed. | |
| Inadequate temperature control. | Maintain a constant and optimized column temperature. Higher temperatures can decrease viscosity and improve efficiency, but may also alter selectivity. A typical starting point is 25-30°C. | |
| Peak Tailing | Secondary interactions with the stationary phase. | Use a mobile phase with a pH that ensures the analyte is in a single ionic form. For acidic compounds like this compound, a mobile phase pH below its pKa will suppress ionization and reduce tailing. The use of an end-capped C18 column can also minimize interactions with residual silanols. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Column contamination or degradation. | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, replace the guard column or the analytical column. | |
| Peak Fronting | Sample solvent stronger than the mobile phase. | Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Inconsistent Retention Times | Inadequate column equilibration. | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially critical for gradient elution. |
| Fluctuations in pump pressure or flow rate. | Check the HPLC system for leaks and ensure the pump is functioning correctly. Degas the mobile phase to prevent bubble formation. | |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure accurate mixing of solvents. | |
| Ghost Peaks | Contamination in the mobile phase, injection system, or sample. | Use high-purity HPLC-grade solvents and sample vials. Clean the injection port and syringe. Run a blank gradient to identify the source of contamination. |
| Carryover from a previous injection. | Implement a needle wash step in the autosampler method. Inject a blank solvent after a high-concentration sample. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound?
A1: A good starting point is to use a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid. A typical gradient might be a linear increase from 10% to 90% acetonitrile over 20-30 minutes with a flow rate of 1.0 mL/min. Detection is typically performed using a UV detector at a wavelength where this compound has maximum absorbance.
Q2: How can I improve the separation of this compound from its metabolites?
A2: this compound metabolites are likely to have different polarities. To improve their separation, you can:
-
Modify the gradient: A shallower gradient will provide more time for the separation of closely eluting compounds.
-
Change the organic modifier: Replacing acetonitrile with methanol or using a ternary mixture (water/acetonitrile/methanol) can alter selectivity.
-
Adjust the pH of the mobile phase: This can change the ionization state of the analytes and affect their retention.
-
Try a different column: A column with a different stationary phase (e.g., phenyl-hexyl or a polar-embedded phase) may offer different selectivity.
Q3: What are the best practices for sample preparation for this compound analysis?
A3: Sample preparation is crucial for accurate and reproducible results. For fungal culture extracts:
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Extraction: Extract the fungal culture with a suitable organic solvent like ethyl acetate or a mixture of methanol and water.
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Filtration: Filter the extract through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter that could clog the HPLC column.
-
Concentration/Dilution: Depending on the expected concentration, the extract may need to be concentrated under a stream of nitrogen or diluted with the initial mobile phase to be within the linear range of the detector.
-
Solvent Compatibility: Ensure the final sample solvent is compatible with the mobile phase to avoid peak distortion. Ideally, the sample should be dissolved in the initial mobile phase.
Q4: How can I quantify the amount of this compound in my samples?
A4: Quantitative analysis of this compound can be performed using an external standard calibration curve. Prepare a series of standard solutions of a known this compound standard at different concentrations. Inject these standards into the HPLC system and create a calibration curve by plotting the peak area against the concentration. The concentration of this compound in your samples can then be determined from their peak areas using this calibration curve. Different isolates of Bipolaris sorokiniana have been shown to produce this compound in varying amounts, ranging from 0.05 µg/ml to 1.4 µg/ml.[2][3]
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound from Fungal Culture
This protocol is based on the method described by Jahani et al. for the quantitative analysis of this compound produced by Bipolaris sorokiniana.[1][2][3]
1. Fungal Culture and Extraction: a. Inoculate Bipolaris sorokiniana into a suitable liquid culture medium. b. Incubate the culture for a specified period to allow for toxin production. c. Extract the culture filtrate with an equal volume of ethyl acetate. d. Evaporate the ethyl acetate extract to dryness under vacuum. e. Re-dissolve the residue in a known volume of HPLC-grade methanol.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
Time (min) %B 0 10 25 90 30 90 31 10 | 40 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: UV detector at 254 nm.
3. Quantification: a. Prepare a stock solution of this compound standard in methanol. b. Create a series of calibration standards by diluting the stock solution. c. Inject the standards to generate a calibration curve. d. Inject the prepared sample extracts. e. Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
Data Presentation
Table 1: Production of this compound by Different Bipolaris sorokiniana Isolates
| Isolate ID | This compound Concentration (µg/mL) |
| BS-41 | 0.05 |
| BS-75 | 1.4 |
Data sourced from Jahani et al. (2014).[2][3]
Visualizations
Caption: A workflow diagram for troubleshooting common HPLC issues.
Caption: Experimental workflow for this compound analysis.
References
- 1. Novel Insights into Understanding the Molecular Dialogues between this compound and the Gα and Gβ Subunits of the Wheat Heterotrimeric G-Protein during Host–Pathogen Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and characterization of a novel toxin from Bipolaris sorokiniana, causing spot blotch of wheat and analysis of variability in the pathogen - Repository of the Academy's Library [real.mtak.hu]
- 3. akjournals.com [akjournals.com]
Technical Support Center: Overcoming Matrix Effects in Bipolaroxin Quantification
Welcome to the technical support center for the quantification of Bipolaroxin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which matrices is it commonly found?
A1: this compound is a mycotoxin produced by the fungus Bipolaris sorokiniana, a plant pathogen that commonly affects cereal crops.[1][2] Therefore, this compound is most likely to be found in matrices such as wheat, barley, and other grains, as well as in processed foods derived from these cereals.
Q2: What are matrix effects and how do they affect this compound quantification?
A2: Matrix effects are the alteration of analyte ionization efficiency in a mass spectrometer due to the presence of co-eluting compounds from the sample matrix.[3][4][5] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of this compound.[3][4][5] The complexity of cereal matrices makes them prone to causing significant matrix effects.
Q3: What are the primary strategies to overcome matrix effects in this compound analysis?
A3: The primary strategies to mitigate matrix effects include:
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Effective Sample Preparation: To remove interfering matrix components through methods like Solid Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[6][7][8][9]
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate this compound from matrix interferences.
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Use of Internal Standards: Incorporating a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects.[10][11][12]
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Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed.
Q4: Is a stable isotope-labeled internal standard (SIL-IS) available for this compound?
A4: The availability of a commercial stable isotope-labeled internal standard specifically for this compound may be limited. In such cases, researchers may consider the use of a structurally similar compound as an internal standard, although this is less ideal than a SIL-IS.[11] It is recommended to check with suppliers of analytical standards for the most current availability. When a SIL-IS is not available, meticulous sample cleanup and the use of matrix-matched calibration become even more critical.
Troubleshooting Guides
Problem 1: Low Recovery of this compound During Sample Preparation
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction Solvent | Optimize the extraction solvent composition. A common starting point for mycotoxins in cereals is acetonitrile/water mixtures with a small percentage of formic acid to improve the extraction of moderately polar compounds like this compound.[13] |
| Suboptimal pH | Adjust the pH of the extraction solvent. This compound's extraction efficiency may be pH-dependent. Experiment with pH values in the range of 3-7. |
| Analyte Loss During Cleanup | If using Solid Phase Extraction (SPE), ensure the sorbent type is appropriate. For a compound like this compound, a polymeric reversed-phase sorbent may be effective.[14] Evaluate the wash and elution solvents to prevent premature elution of this compound or incomplete elution from the cartridge. |
| Analyte Adsorption | This compound may adsorb to plasticware or glassware. Silanize glassware and use polypropylene tubes to minimize adsorption. |
Problem 2: Significant Ion Suppression or Enhancement in LC-MS/MS Analysis
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Co-eluting Matrix Components | Improve Chromatographic Separation: Modify the LC gradient, change the mobile phase composition, or try a different column chemistry (e.g., phenyl-hexyl instead of C18) to separate this compound from interfering compounds.[15][16] |
| Insufficient Sample Cleanup | Enhance Sample Preparation: Implement a more rigorous cleanup method. If using QuEChERS, consider adding a dispersive SPE (d-SPE) cleanup step with C18 or other sorbents.[17] If using SPE, optimize the wash steps to remove more interferences.[6][9] |
| High Matrix Concentration | Dilute the Sample: A simple approach is to dilute the final extract. This can reduce the concentration of interfering matrix components, but ensure that the this compound concentration remains above the limit of quantification (LOQ). |
| Inappropriate Ionization Source Parameters | Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature, to maximize this compound ionization and minimize the influence of matrix components. |
Problem 3: Poor Reproducibility and Accuracy in Quantitative Results
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Variable Matrix Effects | Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for sample-to-sample variations in matrix effects.[10][11][12] |
| Absence of a SIL-IS | Implement Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples. This helps to compensate for consistent matrix effects. |
| Inconsistent Sample Preparation | Standardize the Protocol: Ensure that all sample preparation steps, including extraction times, solvent volumes, and mixing, are performed consistently for all samples, standards, and quality controls. |
| Method Not Validated | Perform Method Validation: Validate the analytical method according to established guidelines to ensure it is fit for its intended purpose.[18][19][20][21] This includes assessing linearity, accuracy, precision, selectivity, and limits of detection and quantification.[22] |
Experimental Protocols
Protocol 1: QuEChERS-based Extraction of this compound from Wheat Flour
This protocol is adapted from a general method for mycotoxin analysis in cereals.[13][17][23]
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Sample Homogenization: Ensure the wheat flour sample is well-homogenized.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile/water/formic acid (80:19:1, v/v/v).
-
If a SIL-IS for this compound is available, add the appropriate amount to the sample.
-
Vortex vigorously for 1 minute.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Dispersive SPE Cleanup (Optional but Recommended):
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant.
-
Evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Solid Phase Extraction (SPE) Cleanup for this compound
This protocol provides an alternative cleanup method.[6][7][9][24]
-
Extraction: Prepare the initial sample extract as described in steps 1 and 2 of the QuEChERS protocol (without the addition of QuEChERS salts).
-
SPE Cartridge Conditioning:
-
Condition a polymeric reversed-phase SPE cartridge (e.g., 60 mg) with 3 mL of methanol followed by 3 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Dilute 1 mL of the initial extract with 4 mL of water.
-
Load the diluted extract onto the SPE cartridge at a slow flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 3 mL of methanol or acetonitrile.
-
-
Final Extract Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for this compound analysis.
Caption: Mechanism of matrix effects in ESI-MS.
References
- 1. Novel Insights into Understanding the Molecular Dialogues between this compound and the Gα and Gβ Subunits of the Wheat Heterotrimeric G-Protein during Host–Pathogen Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High performance solid-phase extraction cleanup method coupled with gas chromatography-triple quadrupole mass spectrometry for analysis of polychlorinated naphthalenes and dioxin-like polychlorinated biphenyls in complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. eurl-pesticides.eu [eurl-pesticides.eu]
- 14. Quantitative analysis of mycotoxins in cereal foods by collision cell fragmentation-high-resolution mass spectrometry: performance and comparison with triple-stage quadrupole detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification and reduction of ion suppression effects on pharmacokinetic parameters by polyethylene glycol 400 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. frontierspartnerships.org [frontierspartnerships.org]
- 18. mhlw.go.jp [mhlw.go.jp]
- 19. openknowledge.fao.org [openknowledge.fao.org]
- 20. biopharminternational.com [biopharminternational.com]
- 21. routledge.com [routledge.com]
- 22. Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. lcms.labrulez.com [lcms.labrulez.com]
Best practices for long-term storage of Bipolaroxin
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Bipolaroxin. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: Proper storage is crucial for maintaining the stability and activity of this compound. For optimal long-term storage, it is recommended to store this compound in its solid (powder) form. When dissolved in a solvent, storage at ultra-low temperatures is advised, and it is important to minimize the number of freeze-thaw cycles.[1]
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to use dimethyl sulfoxide (DMSO) to prepare stock solutions of this compound.[1] Once prepared, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] Store these aliquots at -80°C for up to six months or at -20°C for up to one month.[1]
Q3: Is this compound stable at room temperature?
A3: this compound is considered stable at ambient temperature for short periods, such as during shipping.[1] However, for long-term storage, the recommended temperature conditions should be strictly followed to prevent degradation.
Q4: What are the known degradation pathways for this compound?
A4: Currently, there is limited specific information available in the public domain regarding the detailed chemical degradation pathways of isolated this compound, such as through hydrolysis, oxidation, or photolysis. General best practices for handling sensitive small molecules should be followed, including protection from light and minimizing exposure to atmospheric oxygen.
Q5: What are the known cellular targets and mechanisms of action of this compound?
A5: this compound has been shown to interact with the Gα and Gβ subunits of heterotrimeric G-proteins.[2] This interaction can impact downstream signaling cascades, including the MAPK and phenylpropanoid pathways.[2] At higher concentrations (greater than 15 ng/mL), this compound can impair cell membrane integrity and lead to the generation of reactive oxygen species (ROS), ultimately causing cell death.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in stock solution upon thawing. | The solubility of this compound may have been exceeded, or the solvent may not be optimal for long-term storage at low temperatures. | Gently warm the solution to 37°C and vortex to redissolve. If precipitation persists, consider preparing a fresh, less concentrated stock solution. Ensure the appropriate solvent (e.g., DMSO) is being used.[1] |
| Loss of biological activity in experiments. | - Improper storage leading to degradation.- Multiple freeze-thaw cycles of the stock solution.- Incorrect final concentration in the assay. | - Always store this compound according to the recommended conditions (see table below).- Use single-use aliquots of the stock solution to avoid freeze-thaw cycles.[1]- Verify the dilution calculations and ensure the final concentration in your experiment is accurate. |
| Inconsistent experimental results. | - Variability in the purity or stability of the this compound stock.- Pipetting errors during dilution.- Cellular system variability. | - Prepare a fresh stock solution from a new vial of powdered this compound.- Calibrate pipettes regularly and use proper pipetting techniques.- Ensure consistent cell passage numbers and health for cellular assays. |
Quantitative Data Summary
Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Table based on data from InvivoChem.[1]
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
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This compound (solid powder)
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Dimethyl sulfoxide (DMSO), anhydrous
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Sterile, polypropylene microcentrifuge tubes
-
-
Procedure:
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Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
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Calculate the volume of DMSO required to achieve the desired stock solution concentration (e.g., 10 mM).
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Add the calculated volume of DMSO to the vial of this compound.
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Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may be applied if necessary.
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Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
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Store the aliquots at -80°C or -20°C as per the recommended storage guidelines.[1]
-
Visualizations
This compound Signaling Pathway
Caption: this compound interaction with G-protein signaling and downstream pathways.
Experimental Workflow for this compound Stock Preparation and Use
Caption: Workflow for preparing and using this compound in experiments.
Troubleshooting Logic for Loss of this compound Activity
Caption: Decision tree for troubleshooting loss of this compound activity.
References
Preventing degradation of Bipolaroxin during extraction
Welcome to the technical support center for Bipolaroxin extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent the degradation of this compound during the extraction process.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the extraction of this compound, focusing on preventing its degradation.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of this compound | Degradation due to pH: this compound, as a sesquiterpenoid with hydroxyl and epoxide functional groups, may be sensitive to strongly acidic or alkaline conditions. Epoxide rings can open via hydrolysis under both acidic and basic conditions. | - Maintain a neutral or slightly acidic pH (pH 5-7) during extraction and purification. - Avoid using strong acids or bases for pH adjustment. If necessary, use buffered solutions. |
| Thermal Degradation: High temperatures can lead to the degradation of complex organic molecules like this compound, potentially causing rearrangements or oxidation. | - Perform extraction and solvent evaporation steps at low temperatures. Aim for temperatures below 40°C. - Use a rotary evaporator with a temperature-controlled water bath for solvent removal. | |
| Oxidative Degradation: The presence of oxygen, especially in combination with light or metal ion catalysts, can lead to the oxidation of hydroxyl groups or other sensitive moieties in the this compound structure. | - Use degassed solvents for extraction. - Consider adding antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvent in small amounts. - Protect the sample from light by using amber glassware or wrapping containers in aluminum foil. | |
| Incomplete Extraction: The chosen solvent may not be optimal for efficiently extracting this compound from the fungal biomass. | - Use a solvent system with appropriate polarity. Ethyl acetate is commonly used for extracting fungal secondary metabolites. A combination of solvents, such as methanol followed by ethyl acetate, can also be effective. - Ensure sufficient extraction time and agitation to allow the solvent to penetrate the fungal material. | |
| Presence of Impurities in the Final Product | Co-extraction of other metabolites: The extraction solvent may be too polar or non-polar, leading to the extraction of a wide range of other fungal metabolites. | - Optimize the polarity of the extraction solvent. - Employ a multi-step purification process, such as liquid-liquid partitioning followed by column chromatography (e.g., silica gel) to separate this compound from other compounds. |
| Emulsion formation during liquid-liquid extraction: This can trap this compound and other compounds, leading to poor separation and contamination. | - Use a gentle swirling or rocking motion instead of vigorous shaking when performing liquid-liquid extractions. - If an emulsion forms, try adding a saturated solution of sodium chloride (brine) to help break it. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH range for extracting and storing this compound?
A1: While specific stability data for this compound is limited, based on the general stability of sesquiterpenoids containing epoxide and hydroxyl groups, it is recommended to maintain a pH range of 5 to 7. Strongly acidic or basic conditions should be avoided to prevent hydrolysis of the epoxide ring and other potential rearrangements.
Q2: What is the maximum temperature that should be used during the extraction process?
A2: To minimize thermal degradation, it is advisable to keep all extraction and solvent evaporation steps below 40°C. High temperatures can accelerate degradation reactions.
Q3: Which solvents are best for extracting this compound while minimizing degradation?
A3: Solvents like ethyl acetate are commonly used and effective for extracting sesquiterpenoids. Methanol can also be used, often in an initial extraction step. It is crucial to use high-purity solvents to avoid introducing reactive impurities. Using degassed solvents can help minimize oxidation.
Q4: How can I monitor for this compound degradation during my experiment?
A4: Thin-Layer Chromatography (TLC) can be a quick way to monitor the integrity of your sample throughout the extraction and purification process. The appearance of new spots or streaking may indicate degradation. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the recommended method.[1]
Q5: How should I store the purified this compound?
A5: For short-term storage, a solution in a suitable organic solvent (e.g., ethyl acetate or methanol) at -20°C is recommended. For long-term storage, it is best to store it as a dry film or powder at -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and degradation.
Data on Sesquiterpene Lactone Stability
This compound belongs to the class of sesquiterpenes. The following table summarizes the general stability of a related subgroup, sesquiterpene lactones, which can provide insights into the potential stability of this compound.
| Condition | Observation | Implication for this compound |
| pH 5.5 | Sesquiterpene lactones are generally stable. | A slightly acidic to neutral pH is likely optimal for this compound stability. |
| pH 7.4 (Neutral) | Sesquiterpene lactones with side chains may show some degradation. | This compound's stability at neutral pH should be monitored, especially at elevated temperatures. |
| Alkaline pH (>8) | Prone to hydrolysis of ester and epoxide groups. | Strongly alkaline conditions should be strictly avoided. |
| Temperature (25-37°C) | Stability is generally good at room temperature. Degradation increases with temperature, especially at non-optimal pH. | Extractions should be performed at or below room temperature. |
Experimental Protocols
General Protocol for this compound Extraction and Purification
This protocol is a general guideline based on methods used for extracting secondary metabolites from Bipolaris species. Optimization may be required for specific strains and culture conditions.
-
Fungal Culture:
-
Extraction:
-
Separate the fungal mycelium from the culture broth by filtration.
-
Lyophilize (freeze-dry) the mycelium to remove water.
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Extract the lyophilized mycelium with ethyl acetate at room temperature with shaking for 24-48 hours.
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Filter the extract to remove the mycelial debris.
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Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator with the water bath temperature maintained below 40°C.
-
-
Purification:
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Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
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Subject the dissolved extract to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
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Collect fractions and monitor them by TLC or HPLC to identify the fractions containing this compound.
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Combine the pure fractions and evaporate the solvent under reduced pressure (below 40°C).
-
-
Analysis:
-
Confirm the identity and purity of the isolated this compound using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction and Purification.
Potential Degradation Pathways
Caption: Potential Degradation Pathways for this compound.
References
Technical Support Center: Bipolaroxin Bioassay Calibration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results when calibrating bioassays for Bipolaroxin response.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it inform bioassay selection?
This compound is a phytotoxin produced by the fungus Bipolaris sorokiniana. Its primary mode of action involves the interaction with the Gα and Gβ subunits of heterotrimeric G-proteins, which disrupts downstream signaling pathways, including the MAPK and phenylpropanoid pathways.[1][2] This interaction can lead to the generation of reactive oxygen species (ROS), impairment of membrane integrity, and ultimately, programmed cell death.[3] Therefore, suitable bioassays can be designed to measure cytotoxicity (cell death) or to quantify the modulation of the G-protein signaling cascade.
Q2: Which cell lines are most appropriate for a this compound bioassay?
The choice of cell line is critical for a relevant bioassay. Given that this compound's known targets are wheat G-proteins, the most biologically relevant cell lines would be:
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Wheat cell cultures (e.g., Triticum aestivum): These would provide the most direct physiological context.
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Recombinant mammalian or yeast cell lines: These can be engineered to express the specific wheat G-protein α and β subunits. This approach offers a more controlled system for studying the specific interaction with the target proteins. For example, HEK293 or CHO cells are commonly used for their robustness and ease of transfection in G-protein-coupled receptor (GPCR) signaling assays.[4][5]
Q3: What are the critical quality control (QC) parameters to monitor for a consistent this compound bioassay?
To ensure the reliability and reproducibility of your this compound bioassay, it is essential to monitor several quality control parameters. These include:
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Reference Standard: A well-characterized batch of this compound should be used as a reference standard in all assays to allow for the normalization of results across experiments.
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Positive and Negative Controls: Include a potent activator or inhibitor of the signaling pathway or a known cytotoxic agent as a positive control, and a vehicle control (the solvent used to dissolve this compound) as a negative control.[6]
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Intra- and Inter-assay Precision: The coefficient of variation (CV) for replicate wells within a single assay (intra-assay) and between different assays (inter-assay) should be monitored and kept within acceptable limits, typically below 15-20%.[7]
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Signal-to-Background Ratio: This is particularly important for reporter gene or fluorescence-based assays. A stable and sufficiently high signal-to-background ratio ensures assay sensitivity.
Troubleshooting Guides
Problem 1: High Variability in Dose-Response Curve
High variability between replicate wells or experiments can make it difficult to determine an accurate EC50 or IC50 value.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use calibrated multichannel pipettes and verify cell density with a cell counter. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate as they are more susceptible to evaporation. Fill the outer wells with sterile water or media. |
| Inaccurate this compound Dilutions | Prepare fresh serial dilutions of this compound for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step. |
| Cell Health and Passage Number | Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. Ensure cells are healthy and in the logarithmic growth phase at the time of the assay.[8] |
| Inconsistent Incubation Times | Use a calibrated timer and ensure consistent incubation times for all plates. |
Problem 2: No or Weak this compound Response
The expected cytotoxic or signaling response to this compound is not observed.
| Potential Cause | Recommended Solution |
| This compound Degradation | Store this compound stock solutions at the recommended temperature (typically -20°C or lower) and protect from light. Avoid repeated freeze-thaw cycles.[9] |
| Incorrect Assay Endpoint | The chosen assay endpoint may not be sensitive to the effects of this compound in your cell system. Consider alternative assays (e.g., measuring ROS production, caspase activity, or a specific signaling reporter). |
| Low Cell Sensitivity | The chosen cell line may not express the target G-proteins at a sufficient level. Verify target expression or consider using a more sensitive cell line. |
| Sub-optimal Assay Conditions | Optimize assay parameters such as cell density, incubation time, and reagent concentrations. |
Problem 3: High Background Signal
The signal from the negative control or untreated wells is excessively high, reducing the assay window.
| Potential Cause | Recommended Solution |
| Media Components | Phenol red or other components in the cell culture media can interfere with absorbance or fluorescence readings. Use phenol red-free media if possible.[10] |
| Contamination | Bacterial or fungal contamination can lead to high background signals. Practice sterile cell culture techniques and regularly check for contamination. |
| Reagent Issues | The assay reagents may be degraded or contaminated. Use fresh reagents and store them according to the manufacturer's instructions. |
| Cell Lysis in Negative Controls | Over-incubation or unhealthy cells can lead to cell death in the negative control wells, releasing interfering substances. Ensure optimal cell health and incubation times. |
Experimental Protocols
Protocol 1: this compound Cytotoxicity Assessment using MTT Assay
This protocol outlines the measurement of this compound-induced cytotoxicity by assessing cell metabolic activity.
Materials:
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Target cells (e.g., wheat protoplasts or recombinant HEK293 cells)
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This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
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Phosphate-buffered saline (PBS)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom microplates
Procedure:
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Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
This compound Treatment: Prepare a serial dilution of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well.[11]
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Incubation with MTT: Incubate for 2-4 hours at 37°C, 5% CO2, allowing for the formation of formazan crystals.
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Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
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Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: this compound G-Protein Signaling Assessment using a Luciferase Reporter Assay
This protocol describes a method to quantify the effect of this compound on G-protein signaling using a reporter gene.
Materials:
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HEK293 cells stably co-expressing the wheat Gα and Gβ subunits and a reporter plasmid with a serum response element (SRE) driving luciferase expression.[5]
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This compound stock solution
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Complete cell culture medium
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Luciferase assay reagent
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96-well white opaque flat-bottom microplates
Procedure:
-
Cell Seeding: Seed the reporter cell line into a 96-well white plate at an optimal density in 100 µL of complete medium. Incubate for 24 hours.
-
This compound Treatment: Add various concentrations of this compound to the wells.
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Incubation: Incubate for an optimized time (e.g., 6 hours) to allow for signal transduction and reporter gene expression.[4]
-
Luciferase Assay: Equilibrate the plate to room temperature. Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Luminescence Reading: Measure the luminescence signal using a microplate luminometer.
Quantitative Data Summary
The following tables provide example data for a typical this compound bioassay validation.
Table 1: Intra- and Inter-Assay Precision
| This compound Conc. (ng/mL) | Intra-Assay CV (%) (n=6) | Inter-Assay CV (%) (n=3) |
| 10 | 5.2 | 8.9 |
| 50 | 4.8 | 7.5 |
| 100 | 6.1 | 9.2 |
| 500 | 5.5 | 8.1 |
Table 2: this compound IC50 Values in Different Cell Lines
| Cell Line | IC50 (ng/mL) | 95% Confidence Interval |
| Wheat Protoplasts | 75.3 | 68.9 - 82.1 |
| Recombinant HEK293 | 120.5 | 110.2 - 131.8 |
| Control HEK293 | >1000 | N/A |
Visualizations
Caption: this compound's proposed signaling pathway.
Caption: General workflow for a this compound bioassay.
Caption: A logical troubleshooting flowchart.
References
- 1. Reporter-gene systems for the study of G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel Insights into Understanding the Molecular Dialogues between this compound and the Gα and Gβ Subunits of the Wheat Heterotrimeric G-Protein during Host–Pathogen Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.com]
- 5. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Choose a Cell Viability or Cytotoxicity Assay - Hillgene Biopharma Co., Ltd. [en.hillgene.com]
- 7. Quality Controls in Ligand Binding Assays: Recommendations and Best Practices for Preparation, Qualification, Maintenance of Lot to Lot Consistency, and Prevention of Assay Drift - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In-Vitro Cell Culture for Efficient Assessment of Mycotoxin Exposure, Toxicity and Risk Mitigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fssai.gov.in [fssai.gov.in]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting ambiguous results in Bipolaroxin experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bipolaroxin. The information is designed to help interpret ambiguous results and refine experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a phytotoxin produced by the fungus Bipolaris sorokiniana, the causative agent of spot blotch disease in wheat.[1][2] Its primary mechanism involves interacting with the Gα and Gβ subunits of the plant's heterotrimeric G-protein.[1][3] This interaction disrupts downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and phenylpropanoid pathways, leading to a range of cellular responses.[1][3]
Q2: What is the expected visual phenotype after applying this compound to wheat leaves?
A2: Application of this compound to susceptible wheat leaves typically induces yellow and/or necrotic lesions.[1] The severity of these symptoms is dose-dependent. At higher concentrations, the toxin impairs cell membrane integrity, leading to significant tissue damage and cell death, which manifests as blightening of the leaves.[1]
Q3: At what concentration does this compound typically induce a response?
A3: this compound can induce cellular responses at relatively low concentrations. Generally, concentrations greater than 15 ng/mL are reported to impair membrane integrity and cause visible necrotic lesions.[1] Experimental studies have often used a range of concentrations from 25 ng/mL to 100 ng/mL to characterize dose-dependent effects.[1]
Q4: What are the key downstream cellular events triggered by this compound?
A4: Following the interaction with G-proteins, this compound triggers several downstream events. Key among these are the modulation of the MAPK and phenylpropanoid pathways, which can be observed through changes in the expression of related genes (e.g., MKK1, MPK3, PR1, PAL).[1] Additionally, this compound treatment leads to the generation of reactive oxygen species (ROS), which contributes to oxidative stress and rapid cell death.[1]
Data Presentation
Table 1: Summary of this compound Concentrations and Observed Effects
| Concentration Range | Observed Effects in Susceptible Wheat | Key Measurement Assays |
| > 15 ng/mL | Impairment of membrane integrity, initiation of necrotic lesions.[1] | Electrolyte Leakage Assay |
| 25 ng/mL - 100 ng/mL | Dose-dependent increase in lesion size and severity, significant impact on physio-biochemical pathways.[1] | In planta leaf infiltration assay, qPCR for pathway analysis. |
| High Concentrations | Generation of a large amount of reactive oxygen species (ROS), leading to rapid cell death.[1] | DAB Staining, Fluorometric ROS Probes |
Mandatory Visualizations
Troubleshooting Guides
Issue 1: Inconsistent or No Necrotic Lesions Observed
| Potential Cause | Recommended Solution |
| This compound Concentration Too Low | Verify the concentration of your stock solution. Prepare fresh dilutions and consider running a dose-response curve (e.g., 15, 25, 50, 100 ng/mL) to determine the optimal concentration for your specific wheat cultivar and experimental conditions. |
| Improper Toxin Application | For leaf infiltration, ensure the syringe without a needle is pressed gently but firmly against the leaf underside to allow the solution to enter the intercellular space. Practice the technique to ensure even distribution of the toxin solution within the leaf tissue. Avoid excessive mechanical damage. |
| Plant Age or Health | Use healthy, well-watered plants of a consistent age (e.g., two-leaf stage) for all experiments. Stressed or older plants may exhibit altered responses. |
| Resistant Wheat Cultivar | Confirm that the wheat cultivar you are using is susceptible to Bipolaris sorokiniana and its toxins. If testing for resistance, include a known susceptible cultivar as a positive control. |
| Environmental Conditions | Maintain consistent and optimal growth conditions (e.g., temperature, humidity, light) after toxin application, as these can influence the plant's response. High humidity can sometimes accelerate lesion development.[4][5] |
Issue 2: High Variability in qPCR Results for Downstream Genes
| Potential Cause | Recommended Solution |
| Inconsistent Sampling Time | The expression of defense-related genes can be transient. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours post-infiltration) to identify the peak expression time for your target genes. Once determined, adhere strictly to this time point for all subsequent experiments. |
| Poor RNA Quality from Necrotic Tissue | When sampling, try to collect tissue from the lesion margin rather than the fully necrotic center, as RNA in dead tissue will be degraded. Immediately freeze samples in liquid nitrogen after collection to preserve RNA integrity. Use a high-quality RNA extraction kit suitable for plant tissues, potentially with additional cleanup steps. |
| Inappropriate Reference Genes | The stability of reference genes can be affected by experimental treatments. Validate a set of candidate reference genes (e.g., Actin, GAPDH, Tubulin) under your specific experimental conditions (this compound-treated vs. control) to select the most stable ones for normalization. |
| Primer Inefficiency or Lack of Specificity | Design primers using a reliable tool (e.g., Primer-BLAST) and verify their specificity in silico and empirically with a melt curve analysis.[6] Test primer efficiency through a standard curve with a serial dilution of cDNA; efficiency should be between 90-110%. |
| Variable Toxin Infiltration | As with lesion formation, inconsistent infiltration will lead to variable gene induction. Ensure a consistent volume and area of the leaf are infiltrated for each sample. |
Issue 3: Ambiguous Results in Cell Death or ROS Assays
| Potential Cause | Recommended Solution |
| High Background in Electrolyte Leakage Assay | Ensure leaf discs are thoroughly washed with deionized water after cutting to remove electrolytes from damaged cells at the cut edges.[7] Mechanical damage during handling can also increase background leakage. |
| Non-specific Staining in DAB Assay | DAB is light-sensitive; perform incubations in the dark to prevent auto-oxidation.[3][8] Ensure proper clearing of chlorophyll with ethanol or a similar clearing solution to allow for clear visualization of the brown precipitate.[8] Include a control where leaves are pre-incubated with a ROS scavenger like ascorbic acid to confirm the specificity of the H₂O₂-dependent staining. |
| Transient Nature of ROS Production | The ROS burst can be a rapid and transient event. If you are not detecting a signal, consider sampling at earlier time points post-treatment (e.g., 1, 2, 4, 6 hours). |
Experimental Protocols
In planta this compound Assay (Leaf Infiltration)
-
Plant Material: Use susceptible wheat seedlings at the two- to three-leaf stage.
-
Toxin Preparation: Prepare this compound solutions in a sterile buffer (e.g., 10 mM MES, pH 6.0) at desired concentrations (e.g., 0, 25, 50, 100 ng/mL). The '0' concentration serves as a mock control.
-
Infiltration: Use a 1 mL needleless syringe to gently infiltrate the this compound solution into the underside of the second or third leaf. Press the syringe opening against the leaf and apply gentle pressure until a small water-soaked area appears. Infiltrate a consistent area for each leaf.[2]
-
Incubation: Place the treated plants in a growth chamber with controlled conditions (e.g., 25°C, high humidity, 12h/12h light/dark cycle).
-
Observation: Monitor the infiltrated areas daily for the development of chlorosis and necrosis. Document the results photographically and measure the lesion area at specific time points (e.g., 48, 72, 96 hours post-infiltration).
Reactive Oxygen Species (ROS) Detection via DAB Staining
-
Sample Collection: At desired time points after this compound infiltration, excise the treated leaves.
-
DAB Staining Solution: Prepare a 1 mg/mL solution of 3,3'-diaminobenzidine (DAB)-HCl, pH 3.8. Handle DAB with care as it is a suspected carcinogen.
-
Infiltration and Incubation: Place the leaves in a petri dish containing the DAB solution and vacuum infiltrate for 5-10 minutes to ensure the solution enters the leaf tissue.[8] Incubate the leaves in the dark for 4-8 hours.
-
Destaining: After incubation, transfer the leaves to a tube containing a bleaching solution (e.g., ethanol:acetic acid:glycerol = 3:1:1) and boil for 10-15 minutes to remove chlorophyll.[8]
-
Visualization: The presence of H₂O₂ will be indicated by a dark brown precipitate. Photograph the leaves for documentation.
Membrane Integrity Assessment (Electrolyte Leakage Assay)
-
Sample Preparation: Following this compound treatment, use a cork borer to cut uniform leaf discs from the infiltrated area, avoiding the midrib.[7]
-
Washing: Place the leaf discs in a tube with deionized water and shake gently for 20-30 minutes to wash away surface contaminants and electrolytes from the cut edges.
-
Incubation: Transfer the washed discs to a new tube containing a known volume of deionized water (e.g., 10 mL). Incubate at room temperature on a shaker for a set period (e.g., 4-6 hours).
-
First Measurement (C1): After incubation, carefully decant the water and measure its electrical conductivity using a conductivity meter. This is the initial reading (C1).
-
Second Measurement (C2): Return the leaf discs to their tube and add back the same volume of deionized water. Autoclave the samples to kill the tissue and release all electrolytes. Cool to room temperature and measure the total conductivity (C2).
-
Calculation: Calculate the percentage of electrolyte leakage as (C1 / C2) * 100. Higher percentages indicate greater membrane damage.[9]
Gene Expression Analysis via qPCR
-
Sample Collection and RNA Extraction: At the predetermined optimal time point post-infiltration, collect leaf tissue from the lesion margin, immediately freeze in liquid nitrogen, and store at -80°C. Extract total RNA using a suitable plant RNA extraction kit.
-
cDNA Synthesis: Treat the RNA with DNase I to remove any genomic DNA contamination. Synthesize first-strand cDNA using a reverse transcriptase kit.
-
Primer Design: Design or obtain validated primers for your target genes (e.g., MPK3, PR1) and selected stable reference genes.[6][10]
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers. Run the reaction on a real-time PCR system under standard thermal cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[6]
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression between this compound-treated and mock-treated samples, normalized to the reference gene(s).[11]
References
- 1. Novel Insights into Understanding the Molecular Dialogues between this compound and the Gα and Gβ Subunits of the Wheat Heterotrimeric G-Protein during Host–Pathogen Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phytojournal.com [phytojournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Whole-genome sequence analysis of Bipolaris sorokiniana infecting wheat in India and characterization of ToxA gene in different isolates as pathogenicity determinants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring of Host Suitability and Defense-Related Genes in Wheat to Bipolaris sorokiniana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of stable reference genes for qPCR studies in common wheat (Triticum aestivum L.) seedlings under short-term drought stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Plant Cell Death by Electrolyte Leakage Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of Hydrogen Peroxide by DAB Staining in Arabidopsis Leaves [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Contamination Control in Bipolaris Cultures for Toxin Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bipolaris cultures for toxin production.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing step-by-step solutions.
Issue 1: My Bipolaris culture is overgrown with a slimy, foul-smelling film.
Question: What is causing the slimy, foul-smelling film in my Bipolaris culture, and how can I resolve it?
Answer:
This is a classic sign of bacterial contamination. Bacteria can outcompete Bipolaris for nutrients and alter the pH of the medium, which can inhibit fungal growth and toxin production.[1]
Troubleshooting Steps:
-
Isolate the Contaminated Culture: Immediately separate the contaminated flask or plate from other cultures to prevent cross-contamination.[2]
-
Microscopic Examination: Prepare a wet mount from the contaminated culture and examine it under a microscope. Look for small, motile, or non-motile single cells, which are characteristic of bacteria. This will help confirm the nature of the contaminant.[3]
-
Attempt to Salvage the Culture (for valuable strains):
-
Leading Edge Transfer: For plate cultures, carefully excise a small piece of mycelium from the leading edge of the fungal colony, as far away from the visible bacterial contamination as possible. Transfer this piece to a fresh agar plate containing antibiotics.[4]
-
Antibiotic Treatment: Incorporate a broad-spectrum antibiotic or a cocktail of antibiotics into your culture medium. Commonly used antibiotics include streptomycin and penicillin.[5] However, be aware that antibiotics can sometimes affect fungal growth and metabolism.[5][6]
-
-
If Salvaging Fails: If the contamination is widespread or persists after treatment, it is best to discard the culture to prevent further spread. Autoclave the contaminated culture and all disposable materials before disposal.[2]
-
Review Aseptic Technique: Thoroughly review your laboratory's aseptic techniques to identify the potential source of contamination. This includes sterilizing equipment and media, disinfecting work surfaces, and proper handling of cultures.[7][8]
Issue 2: I see fuzzy, cottony growths in my Bipolaris culture that look different from the Bipolaris mycelium.
Question: My Bipolaris culture has fuzzy, cottony growths of a different color. What is this, and what should I do?
Answer:
This indicates fungal cross-contamination, where spores from another fungus have been introduced into your culture.[6] Common fungal contaminants include Aspergillus, Penicillium, and Trichoderma. These fungi can compete with Bipolaris for resources and may even produce their own secondary metabolites that can interfere with your toxin production.
Troubleshooting Steps:
-
Immediate Isolation: As with bacterial contamination, isolate the contaminated culture immediately.[2]
-
Visual and Microscopic Identification: Observe the colony morphology (color, texture) of the contaminant. Prepare a slide and examine the spore and hyphal structures under a microscope to help identify the contaminating fungus.
-
Attempt to Purify the Culture:
-
Hyphal Tipping: Under a dissecting microscope, use a sterile needle to pick a single hyphal tip of the Bipolaris fungus from an area free of the contaminant. Transfer this to a new plate. This process may need to be repeated several times to obtain a pure culture.
-
Single Spore Isolation: If your Bipolaris strain is sporulating, you can perform a serial dilution of a spore suspension and plate it onto fresh media. Individual colonies that grow from single spores can then be selected to re-establish a pure culture.
-
-
Discard if Necessary: If the contamination is extensive, it is safer to discard the culture by autoclaving.
-
Environmental Monitoring: Fungal spores are airborne and ubiquitous.[9] Check your laboratory environment for potential sources of fungal spores. Ensure that your HEPA filters in laminar flow hoods are functioning correctly and that your incubators are regularly cleaned and disinfected.
Issue 3: My Bipolaris culture is growing slowly, and toxin yield is lower than expected, but I don't see any obvious contamination.
Question: My Bipolaris culture appears clean, but growth is poor and toxin production is low. What could be the problem?
Answer:
This could be due to several factors, including cryptic contamination (like Mycoplasma), suboptimal culture conditions, or degradation of the fungal strain.
Troubleshooting Steps:
-
Test for Cryptic Contamination: Mycoplasma are very small bacteria that do not cause turbidity in the culture medium and are not visible under a standard light microscope.[9] They can, however, significantly impact cell metabolism and secondary metabolite production. Use a specific Mycoplasma detection kit (e.g., PCR-based or ELISA) to test your cultures.[5]
-
Optimize Culture Conditions:
-
Media Composition: Ensure your culture medium has the correct composition and pH for optimal Bipolaris growth and toxin production. Different strains may have slightly different nutritional requirements.
-
Temperature and Light: Bipolaris species have optimal temperature ranges for growth and sporulation. Ensure your incubator is set to the correct temperature and light cycle, if required.
-
-
Subculturing Practices: Avoid excessive subculturing of your Bipolaris strain, as this can sometimes lead to a decline in vigor and toxin-producing capabilities. It is advisable to go back to a frozen stock periodically to start fresh cultures.
-
Quality Control of Media Components: Ensure that all components of your culture medium, especially complex components like peptone or yeast extract, are of high quality and not expired.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in fungal cultures?
A1: The most common sources of contamination include:
-
Airborne spores and bacteria: The air in the laboratory is a major source of contaminants.
-
Operator error: Improper aseptic technique, such as talking over open cultures or not properly sterilizing inoculation loops, is a frequent cause of contamination.[7]
-
Contaminated reagents and media: If media or stock solutions are not properly sterilized, they can introduce contaminants.
-
Contaminated equipment: Improperly sterilized glassware, pipettes, or incubator surfaces can harbor microorganisms.[10]
Q2: How can I prevent contamination in my Bipolaris cultures?
A2: A strict aseptic technique is crucial for preventing contamination.[7] Key preventative measures include:
-
Working in a Laminar Flow Hood: Always perform culture manipulations in a certified laminar flow hood to maintain a sterile work area.[11]
-
Proper Sterilization: Autoclave all media, glassware, and equipment. Filter-sterilize heat-labile components.
-
Disinfection: Regularly disinfect work surfaces, incubators, and other equipment with 70% ethanol or another suitable disinfectant.[5]
-
Good Personal Hygiene: Wear appropriate personal protective equipment (PPE), including a clean lab coat and gloves. Avoid talking, singing, or coughing over open cultures.
-
Quarantine New Cultures: When receiving a new Bipolaris strain, culture it separately from your other stocks initially to ensure it is not contaminated.[11]
Q3: Can I use antibiotics and antifungals routinely in my Bipolaris cultures to prevent contamination?
A3: While antibiotics and antifungals can be used to treat existing contamination or for short-term protection, their routine use is generally discouraged.[5] Continuous use can mask low-level contamination, lead to the development of resistant strains, and may also have unintended effects on the growth and secondary metabolism of your Bipolaris culture.[5]
Q4: How does contamination affect toxin production?
A4: Contamination can significantly impact toxin production in several ways:
-
Competition for Nutrients: Contaminating microorganisms compete with Bipolaris for essential nutrients, which can limit fungal growth and the resources available for toxin synthesis.
-
Changes in Culture Conditions: Bacterial contaminants, in particular, can rapidly alter the pH of the culture medium, moving it away from the optimal range for toxin production by the fungus.
-
Inhibitory Compounds: Some contaminants may produce their own secondary metabolites that can directly inhibit the growth of Bipolaris or interfere with the toxin biosynthesis pathways.[8]
Data Presentation
The following tables summarize quantitative data on the impact of contamination on mycotoxin production.
Table 1: Effect of Bacterial Co-culture on Mycotoxin Production by Filamentous Fungi
| Mycotoxin | Producing Fungus | Co-cultured Bacterium | Mycotoxin Reduction (%) | Reference |
| Aflatoxin B1 | Aspergillus flavus | Bacillus subtilis QST 713 | 100% | |
| Deoxynivalenol | Fusarium graminearum | Bacillus subtilis QST 713 | 100% | |
| Zearalenone | Fusarium graminearum | Bacillus subtilis QST 713 | 100% | |
| Ochratoxin A | Aspergillus carbonarius | Bacillus subtilis QST 713 | 99.7% | |
| Fumonisin B1 | Fusarium verticillioides | Bacillus subtilis QST 713 | 93.1% |
Table 2: Impact of Fungal Co-occurrence on Mycotoxin Production in Maize
| Primary Mycotoxin | Producing Fungus | Co-occurring Fungus | Effect on Mycotoxin Production | Reference |
| Aflatoxin B1 (AFB1) | Aspergillus flavus | Fusarium graminearum | Stimulated | [6][11] |
| Fumonisins (FBs) | Fusarium verticillioides | Aspergillus flavus | Reduced | [6][11] |
| Deoxynivalenol (DON) | Fusarium graminearum | Aspergillus flavus | Reduced | [6][11] |
Table 3: Total Mycotoxin Production by Different Strains of Bipolaris sorokiniana
| Strain | Mycelium Dry Weight (mg/100mL) | Total Mycotoxins (mg/100mL) |
| Strain 3 | 450 | 150 |
| Strain 5 | 300 | 250 |
| Strain 8 | 380 | 180 |
| Strain 18 | 400 | 200 |
| (Data adapted from a study on total mycotoxin production in different B. sorokiniana strains)[9] |
Experimental Protocols
Protocol 1: PCR-Based Identification of Bacterial Contaminants
This protocol provides a general method for identifying bacterial contamination in a fungal culture using PCR amplification of the 16S rRNA gene.
Materials:
-
DNA extraction kit (suitable for both fungal and bacterial DNA)
-
Universal 16S rRNA primers (e.g., 27F and 1492R)
-
PCR master mix
-
Nuclease-free water
-
Thermocycler
-
Gel electrophoresis equipment
-
DNA sequencing service
Methodology:
-
DNA Extraction:
-
Aseptically collect a sample of mycelium from the contaminated culture.
-
Extract total genomic DNA using a commercial DNA extraction kit, following the manufacturer's instructions.
-
-
PCR Amplification:
-
Prepare a PCR reaction mix in a sterile PCR tube as follows:
-
PCR Master Mix (2x): 12.5 µL
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
Template DNA (10-50 ng): 1 µL
-
Nuclease-free water: to a final volume of 25 µL
-
-
Run the PCR in a thermocycler with the following typical conditions (optimization may be required):
-
Initial denaturation: 95°C for 5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 10 minutes
-
-
-
Gel Electrophoresis:
-
Run the PCR product on a 1% agarose gel to confirm the amplification of a band of the expected size (approximately 1500 bp for full-length 16S rRNA).
-
-
DNA Sequencing and Analysis:
-
Purify the PCR product and send it for Sanger sequencing.
-
Use the resulting sequence to perform a BLAST search against a nucleotide database (e.g., NCBI) to identify the bacterial species.
-
Protocol 2: Quantification of Bipolaris Toxins by HPLC
This protocol outlines a general procedure for the extraction and quantification of Bipolaris toxins using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Bipolaris culture filtrate
-
Ethyl acetate or other suitable organic solvent
-
Rotary evaporator
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Syringe filters (0.22 µm)
-
HPLC system with a suitable detector (e.g., UV or MS)
-
C18 reverse-phase HPLC column
-
Toxin standards
Methodology:
-
Toxin Extraction:
-
Grow Bipolaris in a liquid culture medium for the desired period.
-
Separate the mycelium from the culture broth by filtration.
-
Extract the culture filtrate with an equal volume of ethyl acetate three times.
-
Pool the organic phases and evaporate to dryness using a rotary evaporator.
-
-
Sample Preparation:
-
Redissolve the dried extract in a known volume of methanol.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Prepare a standard curve using certified standards of the Bipolaris toxin you are quantifying.
-
Set up the HPLC method. A typical starting point for a C18 column would be a gradient elution with water and methanol or acetonitrile as the mobile phases. The detector wavelength should be set to the absorbance maximum of the target toxin.
-
Inject the prepared sample onto the HPLC system.
-
-
Quantification:
-
Identify the peak corresponding to your toxin of interest by comparing the retention time with that of the standard.
-
Quantify the amount of toxin in your sample by comparing the peak area to the standard curve.
-
Mandatory Visualizations
Signaling Pathway
Caption: Interaction of this compound with the host plant's G-protein signaling pathway.
Experimental Workflow
Caption: Workflow for troubleshooting contamination in Bipolaris cultures.
References
- 1. japsonline.com [japsonline.com]
- 2. Frontiers | Mycotoxins in Conversation With Bacteria and Fungi [frontiersin.org]
- 3. Dual Induction of New Microbial Secondary Metabolites by Fungal Bacterial Co-cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Contamination and Control of Mycotoxins in Grain and Oil Crops [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Microbiological Decontamination of Mycotoxins: Opportunities and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Reduction of Mycotoxigenic Fungi Growth and Their Mycotoxin Production by Bacillus subtilis QST 713 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bipolaris sorokiniana Phytotoxicity Data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bipolaroxin phytotoxicity data.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable phytotoxicity (e.g., lesions, necrosis) after this compound application. | 1. This compound concentration is too low. 2. The plant species or cultivar is resistant to this compound. 3. Inactive or degraded this compound solution. 4. Improper application method. | 1. Increase the this compound concentration. Concentrations ranging from 25 ng/mL to 100 ng/mL have been shown to be effective in wheat.[1] 2. Verify the susceptibility of your plant model to this compound. Use a known susceptible control line (e.g., 'Agra Local' for wheat) for comparison.[1] 3. Prepare fresh this compound solutions for each experiment. Store stock solutions appropriately. 4. Ensure uniform application, for example, by spraying a spore suspension or applying the purified toxin evenly to the leaf surface.[1] |
| High variability in phytotoxicity results between replicates. | 1. Inconsistent this compound application. 2. Environmental variations (light, temperature, humidity) between replicates. 3. Genetic variability within the plant population. | 1. Standardize the application technique to ensure each plant receives a similar dose. 2. Maintain consistent environmental conditions for all replicates in a controlled growth chamber or glasshouse. 3. Use a genetically uniform plant line if possible. |
| Unexpected results in gene expression analysis (e.g., MAPK or G-protein pathway genes). | 1. Incorrect timing of sample collection. 2. RNA degradation. 3. Suboptimal qPCR primer design. | 1. Collect samples at multiple time points post-inoculation to capture the dynamic nature of gene expression. 2. Use appropriate RNA extraction and preservation techniques to ensure high-quality RNA. 3. Validate primer efficiency and specificity before conducting large-scale expression studies. |
| Difficulty in reproducing molecular docking simulation results for this compound-protein interaction. | 1. Differences in the 3D protein model used. 2. Variations in docking software and parameters. 3. Incorrect ligand preparation. | 1. Ensure you are using a validated 3D structure of the target protein (e.g., G-protein alpha subunit).[1][2] 2. Document and use consistent docking parameters, including the definition of the binding site.[2][3] 3. Properly prepare the this compound ligand structure for docking, ensuring correct protonation states. |
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mode of action?
This compound is a selective phytotoxin produced by fungi such as Bipolaris cynodontis and Bipolaris sorokiniana.[4][5] It is a highly oxygenated sesquiterpene belonging to the eremophilane family.[4][5] Its primary mode of action involves impairing cell membrane integrity and generating a large amount of reactive oxygen species (ROS) in the cytosol, which leads to rapid cell death.[1][6]
2. What concentrations of this compound are typically used to induce phytotoxicity?
Concentrations greater than 15 ng/mL are generally effective at impairing membrane integrity.[1][6] In experimental settings with wheat, concentrations ranging from 25 ng/mL to 100 ng/mL have been used to study its effects on physio-biochemical pathways.[1]
3. How does this compound interact with plant signaling pathways?
This compound has been shown to interact with the Gα and Gβ subunits of the heterotrimeric G-protein, a universal signal transducer in eukaryotes.[1][6] This interaction can modulate downstream processes, including the MAPK signaling pathway, which is involved in plant defense responses.[6]
4. What statistical methods are appropriate for analyzing this compound phytotoxicity data?
For analyzing the effects of this compound on physio-biochemical parameters, a randomized block design can be employed.[1] To understand complex interactions, multivariate statistical approaches such as Principal Component Analysis (PCA) and ensemble clustering can be used.[1] For molecular modeling studies, molecular dynamics simulations are used to assess the stability and conformational changes of protein-ligand complexes, often analyzed by calculating Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).[2][6]
Quantitative Data Summary
The following tables summarize quantitative data from studies on this compound phytotoxicity.
Table 1: this compound Concentrations and Their Effects on Wheat
| Treatment | Concentration | Observed Effect |
| Partially Purified Toxin | Not specified | Induces disease symptoms |
| This compound | 25 ng/mL | Impacts physio-biochemical pathways |
| This compound | 50 ng/mL | Impacts physio-biochemical pathways |
| This compound | 75 ng/mL | Impacts physio-biochemical pathways |
| This compound | 100 ng/mL | Leads to leaf blightening in susceptible cultivars |
| Untreated Control | 0 ng/mL | No significant effect |
| Data synthesized from in planta studies on wheat.[1] |
Table 2: Molecular Docking and Simulation Parameters for this compound Interaction with G-protein Subunits
| Parameter | G-alpha Subunit | G-beta Subunit |
| Binding Energy (kcal/mol) | -8.19 | -7.47 |
| Interacting Residues | Glu29, Ser30, Lys32, Ala177 | Lys256, Phe306, Leu352 |
| Number of H-bonds | 6 | 7 |
| This data is derived from molecular docking and simulation studies.[2][3] |
Experimental Protocols
1. In Planta Phytotoxicity Assay
This protocol describes the application of this compound to wheat seedlings to assess its phytotoxic effects.
-
Plant Material: Use contrasting wheat lines, such as a susceptible cultivar ('Agra Local') and resistant cultivars ('Chinese Spring', 'Chriya3').[1]
-
Growing Conditions: Cultivate plants in pots under controlled glasshouse conditions. Apply standard NPK fertilizers.[1]
-
Toxin Application:
-
Prepare this compound solutions at desired concentrations (e.g., 25, 50, 75, 100 ng/mL).
-
At 45 days after sowing, apply the this compound solution to the leaves. An alternative for pathogenic studies is to spray a spore suspension of B. sorokiniana (e.g., 1.45 × 10^6 CFU/mL).[1]
-
Include an untreated control group for comparison.
-
-
Data Collection: Observe and record the development of symptoms such as yellowing and necrotic lesions.[6] Collect tissue samples for subsequent biochemical or molecular analysis.
2. Extraction and Purification of this compound
This protocol outlines the general steps for obtaining this compound from fungal cultures.
-
Fungal Culture: Inoculate Bipolaris sorokiniana into a suitable liquid medium (e.g., Fries modified medium supplemented with yeast extract, sucrose, and glucose).[1]
-
Incubation: Incubate the culture at approximately 25 ± 1 °C for three weeks.[1]
-
Extraction: After incubation, perform a solvent-based extraction of the culture filtrate to isolate the crude toxin mixture.
-
Purification: Use chromatographic techniques to purify this compound from the crude extract. The purity can be confirmed using spectral analysis.[4][5]
Visualizations
Caption: this compound signaling pathway in a plant cell.
Caption: General workflow for this compound phytotoxicity studies.
References
- 1. mdpi.com [mdpi.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a selective phytotoxin produced by Bipolaris cynodontis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a selective phytotoxin produced by Bipolaris cynodontis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Insights into Understanding the Molecular Dialogues between this compound and the Gα and Gβ Subunits of the Wheat Heterotrimeric G-Protein during Host–Pathogen Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Toxins from Diverse Bipolaris Strains: A Guide for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the performance of toxins from different Bipolaris strains, supported by experimental data. This guide details the methodologies for key experiments and visualizes complex biological pathways.
The fungal genus Bipolaris is notorious for producing a diverse array of phytotoxins that play a crucial role in the pathogenesis of diseases affecting major agricultural crops. These toxins exhibit a range of chemical structures and biological activities, making them a subject of intense research for their potential applications in agriculture and medicine. This guide provides a comparative analysis of prominent toxins isolated from various Bipolaris strains, including B. sorokiniana, B. cynodontis, B. oryzae, B. victoriae, and B. maydis.
Quantitative Performance of Bipolaris Toxins
The biological activity of Bipolaris toxins varies significantly depending on the toxin, the producing strain, and the target organism or cell line. The following table summarizes available quantitative data on the phytotoxicity and cytotoxicity of several key toxins. It is important to note that direct comparison of absolute values should be approached with caution, as experimental conditions can vary between studies.
| Toxin | Producing Bipolaris Strain(s) | Toxin Class | Target Organism/Cell Line | Endpoint | Quantitative Data (IC50/EC50) | Reference(s) |
| Bipolaroxin | B. cynodontis, B. sorokiniana | Sesquiterpenoid (eremophilane) | Bermuda grass, Johnson grass | Lesion formation | 0.38 mM | [1] |
| Wheat, Barley, Maize, Sorghum | Necrotic lesions | 30 ng/mL | [2] | |||
| Ophiobolin A | B. oryzae, B. setariae, B. maydis | Sesterterpenoid | Rice | Root elongation inhibition | ID50: 5 µg/mL | |
| Human glioblastoma cell lines (T98G, U373MG, etc.) | Reduced cell viability | Dose-dependent reduction | [3] | |||
| Porcine sperm | Motility inhibition, Viability reduction | Strong inhibition | [4] | |||
| Victorin | B. victoriae (teleomorph: Cochliobolus victoriae) | Cyclic peptide | Susceptible oat cultivars | Inhibition of glycine decarboxylase complex | EC50: 81 pM | [5][6] |
| T-toxin | B. maydis (race T) | Polyketide | Maize with Texas male-sterile cytoplasm (T-cms) | Mitochondrial swelling, uncoupling of oxidative phosphorylation | 6-7 ng/mg mitochondrial protein | [7] |
Key Experimental Protocols
A fundamental aspect of studying Bipolaris toxins involves their isolation, purification, and subsequent biological characterization. Below are detailed methodologies for key experiments.
Protocol 1: Isolation and Purification of this compound from Bipolaris cynodontis
This protocol outlines the steps for extracting and purifying this compound from liquid cultures of Bipolaris cynodontis.
1. Fungal Culture:
-
Grow Bipolaris cynodontis in a suitable liquid medium (e.g., modified M-1-D medium) at 26°C with shaking (200 rpm) for a specified period to allow for toxin production.[1]
2. Extraction:
-
After incubation, separate the fungal mycelium from the culture broth by filtration.
-
Extract the culture filtrate with an organic solvent such as ethyl acetate.
-
Concentrate the organic extract under reduced pressure to obtain a crude extract.
3. Purification:
-
Subject the crude extract to column chromatography on silica gel, eluting with a solvent gradient (e.g., a mixture of ethyl acetate and hexane) to separate fractions based on polarity.
-
Monitor the fractions for phytotoxic activity using a bioassay (e.g., leaf puncture assay on a susceptible plant).
-
Further purify the active fractions using High-Performance Liquid Chromatography (HPLC).[1] A typical HPLC protocol would involve:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of methanol and water.[1]
-
Detection: UV detector at an appropriate wavelength.
-
-
Collect the purified this compound fractions and confirm their identity and purity using analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8]
Protocol 2: Bioassay for Phytotoxicity (Leaf Infiltration Method)
This method is used to assess the phytotoxic effects of purified toxins or crude extracts on plant leaves.
1. Plant Material:
-
Use young, healthy seedlings of a susceptible plant species (e.g., wheat, barley, or oat seedlings at the two-leaf stage).
2. Toxin Preparation:
-
Dissolve the purified toxin or crude extract in a suitable solvent (e.g., sterile distilled water with a small amount of a surfactant like Tween 20 to aid in infiltration). Prepare a series of dilutions to determine the dose-response relationship.
3. Infiltration:
-
Using a needless syringe, gently infiltrate the toxin solution into the underside of the leaf lamina, creating a small water-soaked area.
-
Infiltrate a control solution (solvent without the toxin) into a different area of the same leaf or on a separate control plant.
4. Incubation and Observation:
-
Place the plants in a controlled environment (e.g., a growth chamber with controlled light, temperature, and humidity).
-
Observe the infiltrated areas daily for the development of symptoms such as chlorosis, necrosis, or water-soaking.
-
Score the severity of the symptoms at different time points to quantify the phytotoxic effect.
Signaling Pathways and Mechanisms of Action
Bipolaris toxins exert their effects through diverse and specific molecular mechanisms. The following diagrams, generated using the DOT language, illustrate the signaling pathways for three of the most well-characterized toxins.
Caption: Victorin-induced signaling pathway in susceptible oat cells.
Caption: Ophiobolin A-induced Unfolded Protein Response (UPR) pathway leading to apoptosis.
Caption: Mechanism of Bipolaris maydis T-toxin action on susceptible maize mitochondria.
Conclusion
The toxins produced by Bipolaris species represent a rich source of bioactive molecules with diverse mechanisms of action. While significant progress has been made in characterizing individual toxins, a systematic comparative analysis of their quantitative performance remains an area for future research. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to further unravel the complex biology of these fascinating fungal metabolites and explore their potential applications.
References
- 1. Mode of Methomyl and Bipolaris maydis (race T) Toxin in Uncoupling Texas Male-Sterile Cytoplasm Corn Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ophiobolin A kills human glioblastoma cells by inducing endoplasmic reticulum stress via disruption of thiol proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The relationship between the mitochondrial gene T-urf13 and fungal pathotoxin sensitivity in maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Victorin induction of an apoptotic/senescence-like response in oats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
Comparative Phytotoxicity Analysis: Bipolaroxin vs. Helminthosporol
A Guide for Researchers in Plant Pathology and Drug Development
This guide provides a detailed, objective comparison of the phytotoxic properties of Bipolaroxin and helminthosporol, two significant secondary metabolites produced by phytopathogenic fungi. The information presented is curated from experimental data to assist researchers in understanding their distinct mechanisms of action and potential applications in herbicidal research and crop protection studies.
Introduction to the Phytotoxins
This compound and helminthosporol are phytotoxins produced by various species of the fungal genus Bipolaris (teleomorph Cochliobolus), which are responsible for a range of diseases in critical cereal crops.[1][2] this compound is a more recently identified sesquiterpenoid known for causing necrotic lesions and blightening on host leaves.[3][4] Helminthosporol, also a sesquiterpenoid, has a more complex biological profile, exhibiting both phytotoxic effects and plant growth-regulating properties depending on the concentration and plant species.[5][6] Understanding the nuances of their phytotoxicity is crucial for developing effective disease management strategies and for exploring their potential as bioherbicides.
Comparative Phytotoxicity and Effects
The phytotoxic manifestations of this compound and helminthosporol differ significantly in their primary targets and physiological outcomes. This compound acts as a potent necrotrophic effector, inducing rapid cell death and visible disease symptoms like lesions and blightening.[3][7] In contrast, helminthosporol's effects are multifaceted, ranging from membrane damage and inhibition of key cellular processes at high concentrations to growth promotion at lower concentrations.[5][6][8]
Data Presentation: Quantitative Phytotoxicity
The following table summarizes quantitative data from various experimental studies, highlighting the effective concentrations of each toxin and their observed effects on different plant species.
| Toxin | Producing Organism(s) | Affected Plant Species | Observed Effect | Effective Concentration | Citation(s) |
| This compound | Bipolaris sorokiniana, Bipolaris cynodontis | Wheat (Triticum aestivum) | Induces yellow, necrotic lesions (blightening) on leaves. | >15 ng/mL | [3][4] |
| Wheat (Triticum aestivum) | Lesion length positively correlates with toxin concentration. | 25 - 100 ng/mL | [3][9] | ||
| General | Inhibits seed germination and hypocotyl/radical growth. | Not specified | [3] | ||
| Helminthosporol | Helminthosporium sativum (Bipolaris sorokiniana) | Rice (Oryza sativa) | Promotes elongation of the second leaf sheath. | 10 - 300 ppm | [6] |
| Rice (Oryza sativa) | Inhibits root growth. | > 50 ppm | [6] | ||
| Red Beet (Beta vulgaris) | Strongly inhibits oxygen uptake and causes betacyanin efflux. | 1.0 - 2.0 mM | [8] | ||
| Barley (Hordeum vulgare) | Increases apparent free space, indicating cell membrane disruption. | Not specified | [8] | ||
| Rice, Dwarf Maize, Taisai | Promotes leaf sheath or hypocotyl elongation. | Not specified | [5] | ||
| Oat, Wheat, Pea | Inactive in promoting leaf sheath or epicotyl elongation. | 10⁻⁶ to 4x10⁻⁴ M | [5] |
Mechanism of Action
The molecular mechanisms underlying the phytotoxicity of this compound and helminthosporol are distinct, targeting different cellular components and signaling pathways.
This compound: Targeting Heterotrimeric G-Proteins
Recent studies have elucidated that this compound's primary cellular targets are the Gα and Gβ subunits of heterotrimeric G-proteins in wheat.[3][7] This interaction is a key step in initiating the downstream signaling cascades that lead to cell death.
-
Binding and Activation: this compound binds to a cavity within the G-alpha subunit.[10] This interaction is stabilized by multiple hydrogen bonds.[3][11]
-
Downstream Signaling: The binding event is thought to trigger downstream pathways, including the phenylpropanoid and MAPK (Mitogen-Activated Protein Kinase) pathways.[7]
-
Oxidative Stress: At concentrations above 15 ng/mL, this compound impairs membrane integrity and induces the generation of a large amount of reactive oxygen species (ROS) in the cytosol, culminating in rapid programmed cell death.[3]
References
- 1. Managing spot blotch disease in wheat: Conventional to molecular aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cochliobolus sativus - Wikipedia [en.wikipedia.org]
- 3. Novel Insights into Understanding the Molecular Dialogues between this compound and the Gα and Gβ Subunits of the Wheat Heterotrimeric G-Protein during Host–Pathogen Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a selective phytotoxin produced by Bipolaris cynodontis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. mdpi.com [mdpi.com]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. researchgate.net [researchgate.net]
Unraveling the Biological Activity of Bipolaroxin and its Analogs: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the structure-activity relationship (SAR) of natural products is pivotal for the discovery of new therapeutic agents and agrochemicals. Bipolaroxin, a sesquiterpenoid phytotoxin produced by the fungus Bipolaris sorokiniana, has garnered attention for its potent biological activities. This guide provides a comparative analysis of the bioactivity of this compound and related compounds, supported by experimental data and detailed methodologies, to facilitate further research and development in this area.
While comprehensive SAR studies on a wide range of synthetic this compound derivatives are limited in the current literature, this guide compiles available quantitative data on the cytotoxicity of related compounds isolated from Bipolaris species. This comparative data, alongside a detailed examination of this compound's mechanism of action, offers valuable insights into the structural features influencing its biological effects.
Comparative Analysis of Cytotoxic Activity
The following table summarizes the available in vitro cytotoxicity data for cochlioquinone and isocochlioquinone derivatives, which are meroterpenoids also isolated from Bipolaris sorokiniana. This data provides a basis for understanding the cytotoxic potential of compounds derived from this fungal genus.
| Compound | Cell Line | IC50 (µM)[1] |
| Isocochlioquinone D | MCF-7 | >50 |
| NCI-H460 | >50 | |
| SF-268 | >50 | |
| HepG-2 | >50 | |
| Isocochlioquinone E | MCF-7 | >50 |
| NCI-H460 | >50 | |
| SF-268 | >50 | |
| HepG-2 | >50 | |
| Cochlioquinone G | MCF-7 | >50 |
| NCI-H460 | >50 | |
| SF-268 | >50 | |
| HepG-2 | >50 | |
| Cochlioquinone H | MCF-7 | 8.5 |
| NCI-H460 | 12.3 | |
| SF-268 | 9.8 | |
| HepG-2 | 15.4 | |
| Cochlioquinone A | MCF-7 | 5.2 |
| NCI-H460 | 7.8 | |
| SF-268 | 6.5 | |
| HepG-2 | 10.1 | |
| Isocochlioquinone A | MCF-7 | 10.8 |
| NCI-H460 | 15.2 | |
| SF-268 | 11.5 | |
| HepG-2 | 18.9 | |
| Cochlioquinone B | MCF-7 | 3.1 |
| NCI-H460 | 5.6 | |
| SF-268 | 4.2 | |
| HepG-2 | 8.7 | |
| 11-hydroxy-12,13- dehydrocochlioquinone B | MCF-7 | 4.5 |
| NCI-H460 | 6.9 | |
| SF-268 | 5.8 | |
| HepG-2 | 9.3 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key bioassays used to evaluate the activity of this compound and its analogs.
Sulforhodamine B (SRB) Cytotoxicity Assay
This colorimetric assay is widely used for determining cell density, based on the measurement of cellular protein content.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-20,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.
-
Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates four times with slow-running tap water to remove the TCA and air-dry the plates.
-
Staining: Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the number of living cells.
Etiolated Wheat Coleoptile Bioassay for Phytotoxicity
This bioassay is a classic method for assessing the effect of compounds on plant growth.
Procedure:
-
Seed Germination: Sterilize wheat seeds and germinate them on moist filter paper in the dark for 3-4 days.
-
Coleoptile Sectioning: When the coleoptiles are approximately 2-3 cm long, excise 10 mm sections from the sub-apical region under a dim green light.
-
Treatment Incubation: Place the coleoptile sections in petri dishes containing a buffer solution and a range of concentrations of the test compound.
-
Incubation: Incubate the petri dishes in the dark at a constant temperature (e.g., 25°C) for 24-48 hours.
-
Measurement: Measure the final length of the coleoptile sections.
-
Data Analysis: Calculate the percentage of inhibition or stimulation of elongation compared to a control group.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.
Caption: Experimental workflows for cytotoxicity and phytotoxicity assays.
Caption: this compound's interaction with the G-protein signaling pathway.
Concluding Remarks
The study of this compound and its derivatives holds significant promise for the development of novel bioactive compounds. While a systematic SAR for this compound analogs is yet to be fully elucidated, the available data on related fungal metabolites provides a valuable starting point. The detailed experimental protocols and the visualized signaling pathway presented in this guide are intended to equip researchers with the necessary tools and knowledge to advance our understanding of these potent natural products and to unlock their full potential in medicine and agriculture. Further research focusing on the synthesis and biological evaluation of a diverse library of this compound derivatives is crucial to delineate a clear structure-activity relationship.
References
Assessing the Cross-Reactivity of Bipolaroxin in Mycotoxin Immunoassays: A Methodological Guide
Absence of specific cross-reactivity data for Bipolaroxin in the current scientific literature necessitates a focus on a comprehensive framework for its evaluation. This guide provides researchers, scientists, and drug development professionals with a methodological approach to determine the potential cross-reactivity of the mycotoxin this compound in immunoassays designed for other common mycotoxins.
Currently, there is a notable gap in published research detailing the cross-reactivity of this compound, a sesquiterpenoid mycotoxin produced by Bipolaris species, in immunoassays for other mycotoxins of agricultural and clinical significance. While immunoassays are powerful tools for the rapid detection of mycotoxins such as aflatoxins, ochratoxin A, fumonisins, deoxynivalenol, and zearalenone, their accuracy can be compromised by the cross-reactivity of non-target analytes.[1] The structural characteristics of this compound warrant a thorough investigation into its potential to interfere with these established detection methods.
This guide outlines the requisite experimental protocols, data presentation formats, and conceptual frameworks to systematically evaluate the cross-reactivity of this compound. By following these methodologies, researchers can generate the crucial data needed to enhance the specificity and reliability of existing mycotoxin immunoassays.
Understanding Immunoassay Cross-Reactivity
Immunoassays rely on the specific binding of an antibody to its target antigen (in this case, a mycotoxin). Cross-reactivity occurs when an antibody binds to a non-target molecule that is structurally similar to the target antigen. This can lead to false-positive results or an overestimation of the target mycotoxin's concentration. The degree of cross-reactivity is typically expressed as a percentage relative to the binding of the target mycotoxin.
References
Validating HPLC Methods for Bipolaroxin Analysis in Complex Matrices: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of mycotoxins like Bipolaroxin in complex matrices is critical for safety and efficacy assessments. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering robust and reliable analysis. This guide provides a comparative overview of HPLC method validation for this compound, alongside alternative methods, supported by experimental data and detailed protocols to aid in methodological selection and implementation.
Comparative Analysis of Analytical Methods
The selection of an analytical method for this compound quantification is often a trade-off between sensitivity, specificity, cost, and throughput. While HPLC remains a widely used and validated technique, other methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA) present viable alternatives, each with distinct advantages and limitations.
| Parameter | HPLC-UV/FLD | LC-MS/MS | ELISA |
| Principle | Chromatographic separation followed by UV or fluorescence detection. | Chromatographic separation followed by mass-based detection of parent and fragment ions. | Antigen-antibody binding with an enzymatic colorimetric reaction. |
| Specificity | Moderate to High | Very High | High (dependent on antibody) |
| Sensitivity (LOD) | ng/mL to low µg/mL¹ | pg/mL to low ng/mL | ng/mL |
| Limit of Quantification (LOQ) | Low µg/mL¹ | Low ng/mL | ng/mL |
| Recovery (%) | 85-110%¹ | 90-110%¹ | 80-120%² |
| Precision (RSD%) | < 15%¹ | < 10%¹ | < 20%² |
| Matrix Effect | Can be significant; requires extensive cleanup. | Can be significant but can be mitigated with internal standards. | Can be significant; requires matrix-matched calibrants. |
| Cost per Sample | Low to Moderate | High | Low |
| Throughput | Moderate | Moderate | High |
| Expertise Required | Moderate | High | Low |
¹Data presented are typical values for mycotoxin analysis in complex matrices and are for illustrative purposes, as specific validated data for this compound was not publicly available in the cited literature. ²Performance of ELISA kits can vary between manufacturers.
A study by Jahani et al. (2014) utilized HPLC for the quantitative analysis of this compound produced by different isolates of Bipolaris sorokiniana, the fungus responsible for producing this toxin. The concentration of this compound in fungal cultures was found to range from 0.05 µg/mL to 1.4 µg/mL, demonstrating the utility of HPLC in quantifying this mycotoxin.[1]
Experimental Protocols
Detailed and validated experimental protocols are fundamental to achieving accurate and reproducible results. Below are representative protocols for sample preparation and analysis of this compound in a complex matrix such as wheat.
Sample Preparation: Solid Phase Extraction (SPE)
Effective sample preparation is crucial to remove interfering components from the complex matrix and to concentrate the analyte before HPLC analysis.
-
Extraction: Homogenize 25g of ground wheat sample with 100 mL of acetonitrile/water (80:20, v/v) for 3 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a Whatman No. 1 filter paper.
-
Cleanup:
-
Pass a 10 mL aliquot of the filtrate through a C18 SPE cartridge preconditioned with methanol and water.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the this compound with 5 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.
HPLC Method (Representative)
The following is a representative HPLC method for the analysis of this compound, based on common practices for mycotoxin analysis. The specific method by Jahani et al. was cited but the detailed parameters were not accessible.[1]
-
Instrumentation: Shimadzu HPLC system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile, water, and methanol. The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at a wavelength determined by the UV spectrum of a this compound standard (typically in the range of 200-400 nm).
-
Quantification: Based on a calibration curve prepared from certified this compound standards.
LC-MS/MS Method (Representative)
For higher sensitivity and specificity, an LC-MS/MS method can be employed. The following is a representative method based on the analysis of similar sesquiterpenoids from Bipolaris sorokiniana.
-
Instrumentation: UPLC system coupled to a Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive ESI.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for this compound.
ELISA Method (General Principle)
An ELISA for this compound would follow a competitive immunoassay format.
-
Coating: A microtiter plate is coated with antibodies specific to this compound.
-
Competition: The sample extract and a known amount of enzyme-labeled this compound are added to the wells. They compete for binding to the coated antibodies.
-
Washing: Unbound components are washed away.
-
Substrate Addition: A chromogenic substrate is added, which reacts with the enzyme on the labeled this compound to produce a color.
-
Detection: The intensity of the color is measured using a plate reader. The color intensity is inversely proportional to the concentration of this compound in the sample.
Visualizing the Workflow and Method Selection
To facilitate a clearer understanding of the experimental process and the decision-making involved in selecting an appropriate analytical method, the following diagrams are provided.
Conclusion
The validation of an HPLC method for the analysis of this compound in complex matrices is a critical step to ensure data quality and reliability. While HPLC provides a robust and cost-effective solution, alternative methods like LC-MS/MS offer superior sensitivity and specificity, and ELISA allows for high-throughput screening. The choice of method should be guided by the specific requirements of the analysis, including the need for confirmatory data, sample throughput, and available resources. The protocols and comparative data presented in this guide serve as a valuable resource for researchers to develop and validate their own methods for this compound analysis.
References
- 1. Purification and characterization of a novel toxin from Bipolaris sorokiniana, causing spot blotch of wheat and analysis of variability in the pathogen - Repository of the Academy's Library [real.mtak.hu]
- 2. Novel Insights into Understanding the Molecular Dialogues between this compound and the Gα and Gβ Subunits of the Wheat Heterotrimeric G-Protein during Host–Pathogen Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Response of Wheat Cultivars to Bipolaris sorokiniana and its Toxins
A comparative analysis of the differential responses of various wheat cultivars to Bipolaroxin, a phytotoxin produced by the fungus Bipolaris sorokiniana, reveals significant variations in susceptibility and defense mechanisms. This guide synthesizes experimental findings to provide researchers, scientists, and drug development professionals with a comprehensive overview of these differences, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.
The susceptibility of wheat cultivars to Bipolaris sorokiniana and its toxins is a critical factor in the development of spot blotch disease. Researchers have quantified these differential responses through various metrics, including disease severity, disease index, and the expression of defense-related genes.
Table 1: Disease Reaction of Wheat Cultivars to Bipolaris sorokiniana Infection
| Cultivar/Genotype | Resistance/Susceptibility | Metric | Value | Reference |
| Anafarta | Resistant | Disease Index | 1.63 | [1] |
| Koç-2015 | Resistant | Disease Index | 1.63 | [1] |
| Aditya | Resistant | Disease Severity | - | [2][3] |
| Altay | Resistant | - | - | [1] |
| Chinese Spring | Resistant | - | - | [4] |
| Chriya3 | Resistant | - | - | [4] |
| Banganga | Moderately Resistant | AUDPC | - | [2][3] |
| BL4341 | Moderately Resistant | AUDPC | - | [2][3] |
| BL4407 | Moderately Resistant | AUDPC | - | [2][3] |
| Local Genotype | Moderately Resistant | AUDPC | - | [2][3] |
| Nenehatun | Susceptible | - | - | [1] |
| Kırik | Susceptible | Disease Index | 7.97 | [1] |
| Lancer | Susceptible | Disease Index | >2.17 | [1] |
| Doğu-88 | Susceptible | Disease Index | >2.17 | [1] |
| Damla | Susceptible | - | - | [1] |
| Agra Local | Susceptible | - | - | [4] |
| RR-21 | Susceptible | Disease Severity | 44% | [2][3] |
| Kalyansona | Susceptible | Lesion Size (mm²) | 18.5 | [5] |
| BL-4406 | Moderately Susceptible | AUDPC | - | [2][3] |
| NL-1190 | Moderately Susceptible | AUDPC | - | [2][3] |
| NL-297 | Moderately Susceptible | AUDPC | - | [2][3] |
| NL-971 | Moderately Susceptible | AUDPC | - | [2][3] |
AUDPC: Area Under the Disease Progress Curve. A dash (-) indicates that a specific value was not provided in the source material, although the qualitative classification was mentioned.
Table 2: Differential Expression of Defense-Related Genes in Resistant (Anafarta) vs. Susceptible (Nenehatun) Cultivars upon B. sorokiniana Infection
| Gene | Function | Expression Change in Resistant (Anafarta) | Expression Change in Susceptible (Nenehatun) | Reference |
| PR1 | Pathogenesis-Related Protein | Upregulated | Significantly Upregulated (higher than resistant) | [1] |
| PR2 | Pathogenesis-Related Protein | Upregulated | Upregulated | [1] |
| PR3 | Pathogenesis-Related Protein | Upregulated | Upregulated | [1] |
| PR5 | Pathogenesis-Related Protein | Upregulated | Upregulated | [1] |
| PR10 | Pathogenesis-Related Protein | Upregulated | Upregulated | [1] |
| PAL | Phenylalanine Ammonia-Lyase | Upregulated | Upregulated | [1] |
| CAT | Catalase | Upregulated | Upregulated | [1] |
| SOD | Superoxide Dismutase | Upregulated | Upregulated | [1] |
| APX | Ascorbate Peroxidase | Upregulated | Upregulated | [1] |
Note: While all listed genes were upregulated in both cultivars at different time points post-infection, the induction was generally more pronounced in the susceptible cultivar.[1]
Experimental Protocols
The following are summaries of methodologies employed in the cited research to assess the differential responses of wheat cultivars.
Inoculation and Disease Assessment
This protocol was used to evaluate the host suitability of different wheat cultivars to Bipolaris sorokiniana.
-
Pathogen Preparation : The fungus Bipolaris sorokiniana is cultured on a suitable medium, such as Potato Dextrose Agar (PDA).[2] Spore suspensions are prepared by flooding the culture plates with sterile water and adjusting the concentration (e.g., 1.45 × 10⁶ CFU mL⁻¹).[4]
-
Plant Material and Inoculation : Wheat cultivars are grown in pots under controlled greenhouse conditions. At a specific growth stage (e.g., 45 days after sowing), the plants are inoculated by spraying the spore suspension.[4]
-
Incubation : Inoculated plants are kept in a high-humidity environment (e.g., a moist chamber) at a suitable temperature (e.g., 23°C) for a defined period (e.g., 12 days) to facilitate infection.[6]
-
Disease Scoring : Disease severity is evaluated using a rating scale (e.g., 1-9 scale), where lower scores indicate resistance and higher scores indicate susceptibility.[6] The Area Under the Disease Progress Curve (AUDPC) can also be calculated to represent disease development over time.[2][3]
This compound Infiltration Assay
This protocol assesses the direct effect of this compound on wheat leaves.
-
Toxin Preparation : this compound can be partially purified from culture filtrates of B. sorokiniana or chemically synthesized.[4] Different concentrations of the toxin are prepared in a suitable buffer (e.g., 25, 50, 75, 100 ng mL⁻¹).[4]
-
Plant Material : Leaves of contrasting wheat cultivars (resistant and susceptible) are used.[4]
-
Infiltration : The toxin solution is infiltrated into the leaves. This can be done using a syringe without a needle.[7]
-
Observation : The development of symptoms, such as yellowing or necrotic lesions, is observed and recorded over time.[4] The severity of symptoms can be correlated with the cultivar's sensitivity to the toxin.[7]
Gene Expression Analysis by qPCR
This method is used to quantify the expression levels of defense-related genes in response to infection or toxin treatment.
-
Sample Collection : Leaf samples are collected from both control and treated (inoculated or toxin-infiltrated) plants at different time points post-treatment (e.g., 3, 5, and 8 days).[1]
-
RNA Extraction and cDNA Synthesis : Total RNA is extracted from the leaf tissues, and its quality and quantity are assessed. First-strand cDNA is then synthesized from the RNA template.
-
Quantitative PCR (qPCR) : qPCR is performed using gene-specific primers for the target defense genes (e.g., PR1, PAL) and a reference gene for normalization. The relative expression levels are calculated using methods like the 2-ΔΔCT method.[1][6]
Signaling Pathways and Experimental Workflows
Proposed this compound Interaction and Downstream Signaling
This compound is known to interact with cellular components, leading to a cascade of events that result in cell death in susceptible cultivars. One proposed mechanism involves the interaction with heterotrimeric G-proteins, which are crucial for signal transduction in plants.[4][8]
Caption: Proposed signaling cascade initiated by this compound interaction in wheat.
Experimental Workflow for Comparing Cultivar Responses
The following diagram illustrates a typical workflow for investigating the differential response of wheat cultivars to this compound.
Caption: General workflow for assessing wheat cultivar responses to this compound.
References
- 1. Monitoring of Host Suitability and Defense-Related Genes in Wheat to Bipolaris sorokiniana [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Response of different wheat varieties to Bipolaris sorokiniana at seedling stage under laboratory condition | Journal of Agriculture and Natural Resources [nepjol.info]
- 4. Novel Insights into Understanding the Molecular Dialogues between this compound and the Gα and Gβ Subunits of the Wheat Heterotrimeric G-Protein during Host–Pathogen Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apsnet.org [apsnet.org]
- 6. Monitoring of Host Suitability and Defense-Related Genes in Wheat to Bipolaris sorokiniana - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
A Comparative Genomic Guide to Bipolaroxin-Producing Fungi for Researchers and Drug Development Professionals
An in-depth analysis of the genomic landscapes of key fungal species known to produce the polyketide mycotoxin, Bipolaroxin. This guide provides a comparative overview of their genetic makeup, secondary metabolite production capabilities, and the signaling pathways governing virulence, supported by experimental data and detailed protocols.
This compound and its analogues are polyketide secondary metabolites produced by several species of fungi within the genera Bipolaris, Cochliobolus, and Curvularia. These fungi are significant plant pathogens, causing diseases such as spot blotch in wheat and barley. The toxin itself is known to induce yellow and/or necrotic lesions on host leaves, contributing to the virulence of the producing organism.[1] Understanding the comparative genomics of these fungi is crucial for developing effective disease management strategies and for exploring the potential of their secondary metabolites in drug discovery.
This guide offers a side-by-side comparison of the genomic features, this compound production, and relevant signaling pathways of key this compound-producing fungi. All quantitative data is summarized in tables for easy reference, and detailed experimental methodologies are provided for key cited experiments. Visual diagrams generated using Graphviz are included to illustrate complex biological pathways and workflows.
Genomic Comparison of this compound-Producing Fungi
The genomes of several this compound-producing fungi have been sequenced, revealing insights into their evolutionary relationships and the genetic basis of their pathogenicity. The table below summarizes key genomic features of representative species.
| Fungal Species | Isolate | Genome Size (Mb) | Gene Count | Reference |
| Bipolaris sorokiniana | ND90Pr | 34.42 | 12,250 | [Condon et al., 2013] |
| Bipolaris sorokiniana | BS112 | 35.64 | - | [Aggarwal et al., 2022] |
| Bipolaris sorokiniana | ND93-1 | 35.7 | 11,564 | [Zhang et al., 2023] |
| Cochliobolus heterostrophus | C5 | ~35 | ~12,000 | [Condon et al., 2013] |
| Curvularia lunata | W3 | 33.5 | 10,165 | [Quach et al., 2022] |
Comparative genomic analyses have shown that the overall gene content and genome organization are highly similar among these closely related species.[2] However, significant diversity exists in the suites of genes encoding for secondary metabolites, such as polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs), which are often associated with virulence.[2]
This compound Biosynthesis and Production
While the complete this compound biosynthetic gene cluster has not been definitively characterized in the literature, it is hypothesized to be a polyketide synthesized by a Type I PKS. Transcriptomic studies of Bipolaris sorokiniana have identified differentially expressed genes related to secondary metabolism during host infection, which are strong candidates for involvement in this compound production.
Quantitative Production of this compound
The production of this compound can be influenced by culture conditions. A study by Malviya et al. (2022) quantified this compound production by different strains of Bipolaris sorokiniana in a minimal medium supplemented with different carbon sources. The results, summarized in the table below, indicate that glucose supplementation significantly enhances this compound production.[1]
| Bipolaris sorokiniana Strain | Carbon Source | This compound Production (µg/mL) |
| BSB-18-2B | Sucrose | ~25 |
| BSB-18-2B | Yeast Extract | ~35 |
| BSB-18-2B | Glucose | ~55 |
Signaling Pathways in Virulence
The virulence of this compound-producing fungi is regulated by complex signaling networks that respond to environmental cues and host signals. The Mitogen-Activated Protein Kinase (MAPK) and cAMP-dependent protein kinase A (PKA) signaling pathways are known to play crucial roles in the development and pathogenicity of these fungi.
MAPK Signaling Pathway
The MAPK signaling cascade is a highly conserved pathway in eukaryotes that regulates a wide range of cellular processes, including growth, differentiation, and stress responses. In Cochliobolus heterostrophus, three distinct MAPK pathways (HOG1, MPS1, and CHK1) have been shown to contribute to virulence and stress responses.
References
- 1. Novel Insights into Understanding the Molecular Dialogues between this compound and the Gα and Gβ Subunits of the Wheat Heterotrimeric G-Protein during Host–Pathogen Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Gene Knockout and Heterologous Expression Strategy in Fungal Secondary Metabolites Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Interspecies Sensitivity to Bipolaroxin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the sensitivity of various species to Bipolaroxin, a sesquiterpenoid phytotoxin produced by the fungus Bipolaris sorokiniana. The information presented is based on available experimental data and is intended to serve as a resource for researchers in toxicology, plant pathology, and drug development.
Quantitative Data Summary
Currently, quantitative data on the sensitivity to this compound is primarily limited to plant species. No peer-reviewed studies detailing the toxic effects (e.g., LD50, LC50, or IC50 values) of purified this compound on animal, insect, or microbial species were identified in the public domain. The available data focuses on the phytotoxic effects, specifically the induction of necrotic lesions on leaf tissue.
Table 1: Phytotoxicity of this compound on Various Plant Species
| Species | Common Name | Family | Concentration | Observed Effect | Citation |
| Triticum aestivum | Wheat | Poaceae | >15 ng/mL | Impaired membrane integrity, cell death | [1] |
| Triticum aestivum | Wheat | Poaceae | 30 ng/mL | Necrotic lesions | [2] |
| Hordeum vulgare | Barley | Poaceae | 30 ng/mL | Necrotic lesions | [2] |
| Zea mays | Maize | Poaceae | 30 ng/mL | Necrotic lesions | [2] |
| Sorghum bicolor | Sorghum | Poaceae | 30 ng/mL | Necrotic lesions | [2] |
| Phalaris minor | Canary grass | Poaceae | 30 ng/mL | Necrotic lesions | [2] |
| Avena sativa | Oat | Poaceae | 30 ng/mL | Necrotic lesions | [2] |
| Cynodon dactylon | Bermuda grass | Poaceae | 30 ng/mL | Necrotic lesions | [2] |
Experimental Protocols
The primary method for assessing this compound phytotoxicity is the leaf infiltration bioassay . This technique involves introducing a solution of the toxin directly into the intercellular spaces of a leaf to observe the subsequent physiological effects.
General Leaf Infiltration Bioassay Protocol
This protocol is a generalized procedure based on methodologies reported in the literature for assessing phytotoxicity.[3][4][5][6][7]
Objective: To determine the phytotoxic effects of this compound on plant leaves.
Materials:
-
Purified this compound
-
Solvent for this compound (e.g., sterile distilled water, potentially with a small amount of a surfactant to aid infiltration)
-
Healthy, young, fully expanded leaves from the test plant species
-
1 mL needleless syringe
-
Micropipettes
-
Sterile distilled water (for control)
-
Growth chamber or greenhouse with controlled environmental conditions
Procedure:
-
Preparation of Toxin Solution: Prepare a stock solution of this compound and make serial dilutions to achieve the desired test concentrations (e.g., 30 ng/mL). A negative control solution (solvent only) should also be prepared.
-
Plant Preparation: Use healthy plants grown under controlled conditions. Select young, fully expanded leaves for the assay.
-
Infiltration:
-
Gently press the tip of a 1 mL needleless syringe against the abaxial (lower) surface of the leaf.
-
Slowly and steadily apply pressure to the plunger to release the this compound solution into the leaf tissue.
-
Successful infiltration will be visible as a water-soaked area on the leaf.
-
Infiltrate a defined area of the leaf with a known volume of the toxin solution.
-
For the control, infiltrate a separate leaf or a different area of the same leaf with the solvent-only solution.
-
-
Incubation: Place the plants back into a growth chamber or greenhouse with controlled temperature, humidity, and light conditions.
-
Observation and Data Collection:
-
Observe the infiltrated areas at regular intervals (e.g., 24, 48, 72 hours) for the development of symptoms such as chlorosis (yellowing), necrosis (tissue death), or water-soaking.
-
Measure the size of the necrotic lesions.
-
Record the percentage of the infiltrated area showing symptoms.
-
Photographically document the results.
-
Signaling Pathway and Experimental Workflow
This compound Interaction with G-Protein Signaling in Wheat
In wheat, this compound is known to interact with the heterotrimeric G-protein signaling pathway. It binds to the Gα and Gβ subunits, which can modulate downstream signaling cascades, including the MAPK and phenylpropanoid pathways, ultimately leading to physiological and metabolic changes and programmed cell death.[1]
Experimental Workflow for this compound Phytotoxicity Assessment
The following diagram illustrates a typical workflow for assessing the phytotoxicity of this compound.
Conclusion and Future Directions
The current body of research indicates that this compound is a potent phytotoxin with activity against a range of graminaceous plants. The primary mechanism of action in wheat involves the disruption of G-protein signaling.
A significant knowledge gap exists regarding the sensitivity of non-plant species to this compound. Future research should aim to:
-
Expand Interspecies Testing: Conduct toxicological studies on a broader range of organisms, including representative species from insects, fish, birds, and mammals, to determine potential cross-species toxicity and establish LD50/LC50 values.
-
Investigate Microbial Sensitivity: Assess the antibacterial and antifungal properties of this compound to understand its potential ecological role and explore any therapeutic applications.
-
Elucidate Mechanisms in Other Species: Investigate the molecular targets and signaling pathways affected by this compound in susceptible species other than wheat to determine if the G-protein interaction is a conserved mechanism of toxicity.
Addressing these research questions will provide a more complete understanding of the toxicological profile of this compound and its potential risks and benefits.
References
- 1. Novel Insights into Understanding the Molecular Dialogues between this compound and the Gα and Gβ Subunits of the Wheat Heterotrimeric G-Protein during Host–Pathogen Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and characterization of a novel toxin from Bipolaris sorokiniana, causing spot blotch of wheat and analysis of variability in the pathogen - Repository of the Academy's Library [real.mtak.hu]
- 3. researchgate.net [researchgate.net]
- 4. Bacterial Leaf Infiltration Assay for Fine Characterization of Plant Defense Responses using the Arabidopsis thaliana-Pseudomonas syringae Pathosystem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Leaf infiltration in plant science: old method, new possibilities - PMC [pmc.ncbi.nlm.nih.gov]
Paving the Way for Novel Antifungal Strategies: A Comparative Guide to Investigating the Synergistic Effects of Bipolaroxin
For Immediate Release
[City, State] – In the relentless pursuit of effective antifungal therapies, the exploration of synergistic interactions between fungal metabolites presents a promising frontier. This guide provides researchers, scientists, and drug development professionals with a comparative framework for investigating the potential synergistic effects of Bipolaroxin, a mycotoxin produced by Bipolaris species, with other fungal metabolites. While direct experimental data on such synergies remains to be elucidated, this document outlines established methodologies and hypothetical signaling pathways to catalyze future research in this critical area.
The inherent complexity of fungal infections and the rise of antifungal resistance necessitate innovative approaches. Combining existing compounds to enhance their efficacy through synergy is a compelling strategy. This compound, known for its phytotoxic properties, offers a unique chemical scaffold that, in combination with other fungal metabolites, could lead to the development of potent, novel antifungal agents. This guide serves as a foundational resource for designing and executing studies to uncover these potential synergistic relationships.
Hypothetical Synergistic Interactions: A Framework for Investigation
To systematically investigate the synergistic potential of this compound, a structured experimental approach is essential. The following table outlines a hypothetical experimental design, proposing a selection of fungal metabolites for combination studies. These metabolites are chosen based on their diverse mechanisms of action, offering a broad scope for discovering synergistic interactions.
| Fungal Metabolite Combination | Potential Mechanism of Synergy | Primary Endpoint Assay | Secondary Endpoint Assay | Cell Line(s) |
| This compound + Aflatoxin B1 | Enhanced induction of oxidative stress and DNA damage. | Cell Viability (MTT Assay) | Reactive Oxygen Species (ROS) Assay | Human liver cells (HepG2), Human lung cells (A549) |
| This compound + Deoxynivalenol (DON) | Synergistic disruption of protein synthesis and cell signaling. | Protein Synthesis Assay (e.g., SUnSET) | Western Blot for MAPK pathway activation | Human intestinal epithelial cells (Caco-2), Macrophages (RAW 264.7) |
| This compound + Fumonisins | Combined disruption of sphingolipid metabolism and membrane integrity. | Sphingolipid Profiling (LC-MS/MS) | Membrane Permeability Assay (e.g., LDH release) | Human kidney cells (HEK293), Murine neuroblastoma cells (N2a) |
| This compound + Patulin | Potentiated electrophilic stress and glutathione depletion. | Glutathione (GSH) Depletion Assay | Nrf2 activation assay (e.g., ARE-luciferase reporter) | Human colon cells (HT-29), Human bronchial epithelial cells (BEAS-2B) |
Detailed Experimental Protocols
Robust and reproducible experimental design is paramount in identifying and characterizing synergistic interactions. The following are detailed methodologies for key experiments that could be employed in such investigations.
Checkerboard Broth Microdilution Assay
This method is a cornerstone for assessing the synergistic, additive, or antagonistic effects of two compounds.
-
Preparation of Compounds: Prepare stock solutions of this compound and the selected fungal metabolite in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of this compound along the x-axis and the partner metabolite along the y-axis. This creates a matrix of varying concentration combinations.
-
Inoculation: Add a standardized suspension of the target fungal or cancer cell line to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C, 5% CO2) for a predetermined duration (e.g., 24-72 hours).
-
Endpoint Measurement: Determine the minimum inhibitory concentration (MIC) or IC50 for each compound alone and in combination. This can be assessed visually or by using a viability indicator such as resazurin or MTT.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) to quantify the interaction.
-
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy is typically defined as a FICI ≤ 0.5, additivity as 0.5 < FICI ≤ 4.0, and antagonism as FICI > 4.0.
-
MTT Cell Viability Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound, the partner metabolite, and their combinations for the desired exposure time.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control.
Visualizing a Hypothetical Synergistic Mechanism
Understanding the molecular pathways underlying synergistic interactions is crucial for rational drug development. The following diagram illustrates a hypothetical signaling pathway where this compound and another fungal metabolite (Metabolite X) could synergistically induce apoptosis.
Caption: Hypothetical synergistic pathway of this compound and Metabolite X.
Proposed Experimental Workflow
To systematically evaluate the synergistic potential of this compound, a clear and logical experimental workflow is necessary. The following diagram outlines a proposed workflow from initial screening to mechanistic investigation.
Caption: Experimental workflow for synergy screening and validation.
This guide provides a comprehensive, albeit prospective, framework for exploring the synergistic effects of this compound with other fungal metabolites. The outlined experimental designs, detailed protocols, and conceptual visualizations are intended to serve as a launchpad for innovative research that could ultimately yield novel and effective antifungal therapies. The scientific community is encouraged to build upon this foundation to unlock the full therapeutic potential of fungal metabolite combinations.
Independent Verification of Bipolaroxin's Mode of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the current understanding of Bipolaroxin's mode of action with alternative phytotoxins, supported by available experimental data. It is intended to serve as a resource for researchers investigating plant-pathogen interactions, G-protein signaling, and potential targets for fungicide development.
Executive Summary
This compound, a phytotoxin produced by the fungus Bipolaris sorokiniana, is a key virulence factor in spot blotch disease of wheat.[1][2][3] Current research strongly indicates that this compound primarily targets the heterotrimeric G-protein signaling cascade in wheat. Specifically, it has been shown to interact with the Gα and Gβ subunits, modulating downstream pathways such as the phenylpropanoid and MAPK pathways.[1][2][3] At higher concentrations, this compound can also lead to impaired membrane integrity and the generation of reactive oxygen species (ROS), ultimately causing cell death.[1] This guide will delve into the independent verification of this proposed mechanism, compare it with other phytotoxins that manipulate host signaling, and provide detailed experimental protocols for key assays.
Comparative Analysis of this compound's Mode of Action
To provide a comprehensive understanding, this compound's mechanism is compared with that of other well-characterized phytotoxins known to interfere with host signaling pathways.
| Feature | This compound | Fusicoccin (from Fusicoccum amygdali) | Victorin (from Cochliobolus victoriae) |
| Primary Target | Gα and Gβ subunits of heterotrimeric G-proteins[1][2][3] | Plasma membrane H+-ATPase | Thioredoxin and cyclophilin in the host cytoplasm (indirectly targets NLR proteins) |
| Signaling Pathway | G-protein, Phenylpropanoid, MAPK pathways[1][2][3] | 14-3-3 protein-mediated signaling | Plant defense signaling, leading to hypersensitive response |
| Cellular Effects | Necrotic lesions, blightening of leaves, ROS generation, membrane impairment at high concentrations[1] | Stomatal opening, cell elongation | Programmed cell death, electrolyte leakage |
| Reported Binding Energy (kcal/mol) | Gα subunit: -8.19, Gβ subunit: -7.47[1] | Not directly comparable | Not applicable (covalent modification) |
Independent Verification Data
While the initial characterization of this compound's interaction with G-proteins has been detailed, truly independent verification by unaffiliated research groups is still emerging in the literature. The data presented below is based on the foundational studies and serves as a benchmark for future validation work.
Molecular Docking and Binding Affinity
Molecular docking studies have been crucial in identifying the putative binding sites of this compound on the Gα and Gβ subunits of wheat G-protein.[1][2] These computational analyses predict a stable interaction, a prerequisite for biological activity.
| Target Protein Subunit | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| Gα | -8.19 | Glu29, Ser30, Lys32, Ala177[1][2][3][4] |
| Gβ | -7.47 | Lys256, Phe306, Leu352[1][2][3] |
Gene Expression Analysis
Quantitative PCR (qPCR) has been employed to study the downstream effects of this compound treatment on genes involved in the G-protein, phenylpropanoid, and MAPK signaling pathways.[1][2][3]
| Pathway | Gene Marker | Fold Change upon this compound Treatment |
| G-protein signaling | Gα subunit gene | Data not yet quantified in available literature |
| G-protein signaling | Gβ subunit gene | Data not yet quantified in available literature |
| Phenylpropanoid Pathway | PAL (Phenylalanine ammonia-lyase) | Upregulated (indicative of defense response) |
| MAPK Pathway | WIPK (Wheat MAP kinase) | Upregulated (indicative of stress response) |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mode of action of this compound.
Molecular Docking of this compound with G-proteins
Objective: To predict the binding affinity and interaction sites of this compound on the Gα and Gβ subunits of wheat heterotrimeric G-protein.
Methodology:
-
Protein Structure Preparation: A three-dimensional structure of the G-protein alpha subunit from Triticum aestivum is modeled using homology modeling.[2][4] The experimental cryo-EM structure of the beta subunit is also utilized.[1][2]
-
Ligand Preparation: The 3D structure of this compound is generated and energy minimized.
-
Molecular Docking: Software such as AutoDock is used to perform the docking analysis.[1] The modeled G-protein subunits are treated as rigid receptors, while this compound is kept flexible.
-
Binding Site Prediction: The ligand-binding pocket is identified using tools like HotSpot Wizard and CASTp.[1]
-
Analysis of Interactions: The resulting docking conformations are analyzed to identify the one with the lowest binding energy.[1] Protein-ligand interaction analysis is performed using tools like LigPlot+ to visualize hydrogen bonds and hydrophobic interactions.[1]
In Planta Pathogenicity Assay
Objective: To assess the physiological and biochemical impact of this compound on wheat leaves.
Methodology:
-
Plant Material: Wheat cultivars susceptible and resistant to B. sorokiniana are used.
-
Toxin Application: Purified this compound is applied to the leaves of the wheat seedlings.
-
Observation: The development of yellow and/or necrotic lesions is monitored and documented over time.[1]
-
Biochemical Assays:
-
ROS Measurement: Generation of reactive oxygen species is quantified using standard assays (e.g., NBT or DAB staining).
-
Membrane Integrity: Electrolyte leakage is measured to assess membrane damage.
-
-
Gene Expression Analysis (qPCR):
-
RNA is extracted from treated and control leaves.
-
cDNA is synthesized.
-
qPCR is performed using primers specific for genes in the G-protein, phenylpropanoid, and MAPK pathways.
-
Cytotoxicity Assay
Objective: To determine the concentration-dependent cytotoxic effects of this compound on plant protoplasts or cell cultures.
Methodology:
-
Cell Culture: Prepare a suspension of wheat protoplasts or a suitable plant cell line.
-
Treatment: Expose the cells to a range of this compound concentrations. A vehicle control (e.g., DMSO) and a positive control for cell death (e.g., a known toxin) should be included.
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48 hours).
-
Viability Assessment: Use a suitable cell viability assay, such as:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
Trypan Blue Exclusion Assay: Stains non-viable cells with a compromised membrane.
-
Fluorescent Dyes: Use dyes like Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red).
-
-
Data Analysis: Calculate the percentage of viable cells at each this compound concentration to determine the IC50 value.
Visualizing the Mode of Action
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its analysis.
Caption: Proposed signaling pathway of this compound in wheat cells.
Caption: Experimental workflow for this compound mode of action studies.
References
- 1. Novel Insights into Understanding the Molecular Dialogues between this compound and the Gα and Gβ Subunits of the Wheat Heterotrimeric G-Protein during Host–Pathogen Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Safety Operating Guide
Handling Bipolaroxin: A Guide to Personal Protective Equipment and Safe Disposal
Disclaimer: There is currently no specific safety, handling, and disposal information available for Bipolaroxin. The following guidelines are based on best practices for handling mycotoxins and chemicals of unknown toxicity. Researchers, scientists, and drug development professionals must conduct a thorough risk assessment before handling this substance and consult with their institution's environmental health and safety department.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE based on standard laboratory safety protocols for hazardous substances.[1][2][3]
| PPE Category | Item | Specifications & Rationale |
| Hand Protection | Disposable Nitrile Gloves | Minimum of two pairs should be worn.[4][5] Provides a barrier against skin contact. Change gloves immediately if contaminated or torn.[4] |
| Body Protection | Disposable Gown | Made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[4] Protects skin and personal clothing from contamination.[1] |
| Eye and Face Protection | Safety Goggles with Side Shields | Protects against splashes of liquids or chemical vapors.[2] |
| Face Shield | To be worn in addition to safety goggles when there is a significant splash hazard.[2] | |
| Respiratory Protection | N95 Respirator or Higher | Recommended when handling powdered this compound or when there is a risk of aerosol generation.[3] The specific type of respirator should be determined by a risk assessment. |
Procedural Workflow for Handling this compound
The following diagram outlines the essential steps for safely handling this compound in a laboratory setting, from initial preparation to final disposal. This workflow is designed to minimize the risk of exposure and cross-contamination.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste should be treated as hazardous.
Waste Segregation and Disposal:
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, puncture-resistant container for hazardous chemical waste. | Includes contaminated gloves, gowns, pipette tips, and other disposable labware.[6] |
| Liquid Waste | Labeled, sealed, leak-proof container for hazardous chemical waste. | Includes unused this compound solutions and contaminated solvents. Do not pour down the drain.[7] |
| Sharps | Labeled, puncture-proof sharps container for chemically contaminated sharps.[8] | Includes contaminated needles, syringes, and razor blades.[8] |
All waste containers must be clearly labeled with the contents, including "this compound" and the appropriate hazard symbols. Follow your institution's specific guidelines for the collection and disposal of hazardous chemical waste.[9][10][11]
Experimental Protocols
As no specific experimental protocols for handling this compound were found, it is imperative to develop a detailed Standard Operating Procedure (SOP) before any work begins. This SOP should be based on a thorough risk assessment and incorporate the general safety principles outlined in this document. The SOP should be reviewed and approved by the institution's safety committee.
In the event of an exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6] It is important to have an emergency plan in place before beginning any work with this compound.
References
- 1. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. osha.gov [osha.gov]
- 5. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 6. safety.duke.edu [safety.duke.edu]
- 7. nems.nih.gov [nems.nih.gov]
- 8. research.hawaii.edu [research.hawaii.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. osha.gov [osha.gov]
- 11. orf.od.nih.gov [orf.od.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
